molecular formula C36H73NO4 B3026237 Ceramide 3-d3

Ceramide 3-d3

Cat. No.: B3026237
M. Wt: 587.0 g/mol
InChI Key: IEZRNEGTKRQRFV-UEQIXCFNSA-N
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Description

C18 Phytoceramide-d3 (t18:0/18:0-d3) is intended for use as an internal standard for the quantification of C18 phytoceramide (t18:0/18:0) by GC- or LC-MS. C18 Phytoceramide (t18:0/18:0) (Cer(t18:0/18:0)) is a bioactive sphingolipid found in S. cerevisiae, wheat grains, and the stratum corneum layer of mammalian epidermis. Cer(t18:0/18:0) is composed of a phytosphingosine backbone amine-linked to a C18 fatty acid chain. Cer(t18:0/18:0) has a role in regulation of apoptosis, cell differentiation, proliferation of smooth muscle cells, and inhibition of the mitochondrial respiratory chain. It also inhibits expression of the allergic cytokines IL-4, TNF-α, and transcription factors c-Jun and NF-κB in histone-stimulated murine skin tissue. Formulations containing cer(t18:0/18:0) have been used used in cosmetics as a skin protectants as they reduce water loss to prevent epidermal dehydration and irritation.>

Properties

IUPAC Name

18,18,18-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-UEQIXCFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of deuterated ceramide internal standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Application of Deuterated Ceramide Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as central hubs in cellular metabolism, acting as both structural components of cell membranes and critical signaling molecules.[1][2][3] They are implicated in a wide array of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][4][5][6] Given their profound biological significance, the accurate quantification of ceramide species in biological samples is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

Mass spectrometry (MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity.[7] However, accurate quantification requires the use of internal standards to correct for variations in sample extraction and instrument response. Stable isotope-labeled lipids, particularly deuterated ceramides, are the preferred internal standards because they are chemically identical to their endogenous counterparts but distinguishable by mass, ensuring similar behavior during sample preparation and analysis.[8][9] This guide provides a comprehensive overview of the biological pathways involving ceramides, detailed protocols for the chemical synthesis of deuterated ceramide standards, and their application in quantitative analysis.

Ceramide Metabolism and Signaling Pathways

The cellular concentration of ceramides is tightly regulated through a complex network of synthesis and degradation pathways. There are three primary routes for ceramide generation: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin (B164518) hydrolysis) pathway, and the salvage pathway.[4][10][11]

De Novo Synthesis Pathway

The de novo pathway builds ceramides from basic precursors, primarily in the endoplasmic reticulum (ER).[1][2] It begins with the condensation of the amino acid serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway.[4][12][13] The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine). Following this, a fatty acid is attached by a (dihydro)ceramide synthase (CerS) to form dihydroceramide (B1258172). The final step is the introduction of a double bond by dihydroceramide desaturase (DEGS) to yield ceramide.[1][4]

de_novo_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Dihydrosphingosine (Sphinganine) Keto->Sphinganine 3-KSR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Transport (CERT) + Further Synthesis sphingomyelinase_pathway cluster_Membrane Plasma Membrane / Lysosome Stress Cellular Stress (e.g., TNF-α, Radiation) SMase Sphingomyelinase (SMase) Stress->SMase Activates SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis Phospho Phosphocholine SM->Phospho Apoptosis Apoptosis & Stress Response Cer->Apoptosis Signals to SMase->SM salvage_pathway cluster_Lysosome Lysosome cluster_ER Endoplasmic Reticulum Complex Complex Sphingolipids (from membrane turnover) Cer_L Ceramide Complex->Cer_L Hydrolases Sphingosine_L Sphingosine Cer_L->Sphingosine_L Acid Ceramidase Cer_ER Ceramide Sphingosine_L->Cer_ER Transport & Re-acylation (CerS) synthesis_workflow cluster_precursors Precursor Preparation cluster_reaction Amide Coupling Reaction cluster_purification Purification & Analysis FA Deuterated Fatty Acid Coupling Activate Fatty Acid & Couple with Sphingoid Base FA->Coupling SB Sphingoid Base (e.g., Sphingosine) SB->Coupling Purify Chromatographic Purification (e.g., HPLC) Coupling->Purify Crude Product Analyze Purity & Identity Confirmation (MS, NMR) Purify->Analyze Purified Deuterated Ceramide

References

An In-depth Technical Guide to the Physicochemical Properties of Ceramide 3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ceramide 3-d3. Given the limited availability of data for the deuterated form, this document primarily relies on data from its non-deuterated counterpart, Ceramide 3 (also known as Ceramide NP), as minor isotopic substitution is not expected to significantly alter most bulk physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and lipid-based formulation studies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Ceramide 3 and its deuterated analog, this compound. It is important to note that much of the available quantitative data pertains to the non-deuterated form.

PropertyValueSource
Molecular Formula C36H68D3NO3[1]
Formula Weight 569.0 g/mol [1]
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[1]
Synonyms C18 Ceramide-d3, Cer(d18:1/18:0)-d3[1]
Formal Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C36H73NO4[2][3]
Molecular Weight 584.0 g/mol [2]
Melting Point 122-124°C[]
Boiling Point 721.4 ± 60.0°C at 760 mmHg[]
Density 0.9 ± 0.1 g/cm³[]
Solubility Soluble in chloroform (B151607).[5] Soluble in water.[6] Dispersible in oil.[7] Soluble in Chloroform and DMF; requires warming for Ethanol.[1]
Appearance White powder[5][8]
Stability Stable in a pH range of 4.5 to 6.5.[9] Shelf life of 24 months when stored in cool, dry, well-sealed containers.[8]

Table 2: Physicochemical Properties of Ceramide 3 (Non-deuterated)

Experimental Protocols

The characterization of ceramides (B1148491) and their deuterated analogs relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments relevant to determining the physicochemical properties of this compound.

I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.[10]

A. Sample Preparation and Lipid Extraction:

A robust lipid extraction method, such as the Bligh and Dyer method, is crucial for accurate quantification.[11]

  • Cell Lysis: For cellular samples, wash cells with ice-cold PBS and resuspend the pellet in a suitable lysis buffer.[11]

  • Solvent Addition: To the sample, add a mixture of chloroform:methanol (1:2, v/v).[11]

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Collection of Organic Phase: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol.[11]

B. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of ceramide species based on their hydrophobicity.[11][12]

  • Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is commonly employed.

  • Injection Volume: Typically 5-10 µL of the reconstituted lipid extract is injected.

C. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Individual ceramide species are detected by multiple reaction monitoring (MRM).[12] This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: Eight-point calibration curves are constructed using known concentrations of a non-deuterated ceramide standard, with the deuterated this compound serving as an internal standard for the quantification of endogenous Ceramide 3.[12]

II. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic properties of ceramides.[13]

  • Sample Preparation: A known weight of this compound is sealed in an aluminum pan. An empty pan is used as a reference.

  • Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.

  • Data Analysis: The endothermic and exothermic transitions are recorded. The peak of the endothermic transition upon heating corresponds to the melting point.[13] For anhydrous N-hydroxy fatty acid ceramides, two thermal transitions have been observed.[13]

Signaling Pathways and Logical Relationships

Ceramides are crucial signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[14][15][16]

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[15][17]

de_novo_ceramide_synthesis cluster_ER Endoplasmic Reticulum serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine (Dihydrosphingosine) ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dihydroceramide Dihydroceramide cers->dihydroceramide degs Dihydroceramide Desaturase (DEGS) dihydroceramide->degs ceramide Ceramide degs->ceramide

Caption: The de novo synthesis pathway of ceramide in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

Ceramide can induce apoptosis through the activation of various pro-death pathways.[14]

ceramide_apoptosis_signaling cluster_activation Pro-Apoptotic Activation cluster_inhibition Pro-Survival Inhibition ceramide Ceramide jnk_sapk JNK/SAPK Activation ceramide->jnk_sapk pkc_delta PKC-δ Activation ceramide->pkc_delta caspases Caspase Activation ceramide->caspases capp CAPP Activity ceramide->capp pi3k PI3K Inhibition ceramide->pi3k apoptosis Apoptosis jnk_sapk->apoptosis pkc_delta->apoptosis caspases->apoptosis capp->apoptosis akt_pkb Akt/PKB Inhibition pi3k->akt_pkb akt_pkb->apoptosis inhibition is removed

Caption: Simplified overview of ceramide-mediated apoptosis signaling pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates a typical workflow for the analysis of ceramides from biological samples.

experimental_workflow sample Biological Sample (e.g., Cells, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction separation Chromatographic Separation (LC) extraction->separation detection Mass Spectrometric Detection (MS/MS) separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: General experimental workflow for the quantification of ceramides.

References

Elucidating the Structure of Ceramide 3-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ceramide 3-d3. Ceramide 3 (also known as Ceramide NP) is a vital component of the skin's lipid barrier, composed of a phytosphingosine (B30862) base and the saturated fatty acid, stearic acid.[1][2] The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, typically incorporated to serve as a stable isotope-labeled internal standard for highly sensitive and accurate quantification in complex biological matrices by mass spectrometry.[3]

The elucidation process confirms the core Ceramide 3 structure and pinpoints the location of the deuterium labels. This guide details the key analytical techniques, experimental protocols, and expected data.

Mass Spectrometry (MS) for Structural Confirmation and Isotope Localization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone technique for confirming the molecular weight and determining the precise structure of this compound.[4][5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve this compound standard in an appropriate organic solvent mixture (e.g., chloroform (B151607)/methanol 1:2 v/v). For biological samples, perform a lipid extraction, such as a Bligh and Dyer method, followed by solid-phase extraction on a silica (B1680970) column to isolate the ceramide fraction.[6]

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) system.[4]

    • Column: A reverse-phase C8 or C18 column (e.g., 2.1 × 150 mm, 5 µm).[6]

    • Mobile Phase: Isocratic or gradient elution with a mobile phase suitable for lipid analysis, such as a mixture of methanol, formic acid, and ammonium (B1175870) formate.

    • Injection Volume: 10-25 µL.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Analysis: Full scan for accurate mass determination and product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) is used for targeted quantification.[5]

    • Collision Gas: Argon at a specified pressure for collision-induced dissociation (CID).

Data Presentation: Expected Mass Fragments

The analysis of fragmentation patterns is crucial. In positive ion mode, fragmentation typically occurs around the sphingoid base. In negative ion mode, the fatty acyl chain is more clearly identified.[3] The +3 Da mass shift in the molecular ion and relevant fragments confirms the deuteration.

Ionization Mode Fragment Description Expected m/z (Ceramide 3) Expected m/z (this compound) Reference
Positive ESI[M+H]⁺584.57587.59[7]
Positive ESIPhytosphingosine Moiety318, 300, 282318, 300, 282[3]
Negative ESI[M-H]⁻582.56585.58[7]
Negative ESI[Stearoyl-d3 group]⁻283.26286.28[3]

Note: The location of the d3 label is assumed to be on the stearoyl (fatty acid) chain for this table. If the label were on the phytosphingosine base, the fragmentation pattern would shift accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[4] It is essential for verifying the core Ceramide 3 structure and definitively locating the deuterium atoms, which will be absent in ¹H NMR spectra and show altered signals in ²H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve a sufficient quantity of this compound (typically 1-5 mg) in a deuterated solvent such as deuterated chloroform (CDCl₃) or a CDCl₃/CD₃OD mixture.[8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

    • Acquire 2D spectra for full assignment: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[8]

  • Analysis: Compare the resulting spectra to known data for non-deuterated Ceramide 3. The absence of specific proton signals and corresponding changes in the carbon spectra will confirm the position of the deuterium labels.

Data Presentation: Characteristic NMR Chemical Shifts

The following table lists typical chemical shifts for the key protons in the Ceramide 3 backbone.

Proton Typical ¹H Chemical Shift (ppm) in C₅D₅N Description Reference
H-1a, H-1b~4.45, ~4.35Methylene protons adjacent to C1-hydroxyl[9]
H-2~5.10Methine proton at the amide linkage[9]
H-3~4.25Methine proton at the C3-hydroxyl[9]
H-4~4.30Methine proton at the C4-hydroxyl[9]
Amide NHVariableAmide proton, broad signal[10]

Note: Chemical shifts can vary based on solvent and concentration.

Visualizing Workflows and Structures

Diagrams are essential for representing complex analytical workflows and molecular structures clearly.

Workflow for Structure Elucidation

G cluster_0 Sample Preparation cluster_1 Chromatography & MS cluster_2 NMR Spectroscopy cluster_3 Data Analysis & Elucidation Standard This compound Standard LC HPLC Separation (Reverse Phase) Standard->LC NMR_1D 1D NMR (¹H, ¹³C) Standard->NMR_1D Extraction Lipid Extraction (from matrix) Extraction->LC MS HRMS Analysis (Accurate Mass) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Correlate MS and NMR Data MSMS->Data NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D NMR_2D->Data Structure Final Structure Confirmed (Core + d3 Position) Data->Structure

Caption: Logical workflow for the complete structure elucidation of this compound.

Key Mass Spectrometry Fragmentations of Ceramide 3

Caption: Key fragmentations of Ceramide 3 observed in positive ion mode mass spectrometry.

Biosynthetic Origin of the Ceramide Structure

The core structure of Ceramide 3 is assembled through the de novo synthesis pathway, which provides a logical basis for its structural components.

G Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Dihydro Dihydrosphinganine (Sphinganine) Keto->Dihydro Reductase DH_Cer Dihydroceramide Dihydro->DH_Cer + Fatty Acid (CerS) Cer Ceramide DH_Cer->Cer Desaturase

Caption: Simplified de novo synthesis pathway leading to the core ceramide structure.

References

An In-depth Technical Guide to Isotopic Labeling Strategies for Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling strategies for the quantitative analysis of ceramides (B1148491). It details various labeling techniques, analytical methodologies, and experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction to Ceramides and Their Analysis

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2][3][4][5] Dysregulation of ceramide metabolism has been implicated in various diseases, such as metabolic disorders, cardiovascular disease, and cancer, making them important targets for therapeutic intervention and biomarker discovery.[6][7][8][9]

The analysis of ceramides is challenging due to their structural diversity, with variations in both the sphingoid base and the N-acyl chain length. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the specific and sensitive quantification of individual ceramide species.[5][10] Isotopic labeling is a powerful tool in conjunction with MS to study the dynamics of ceramide metabolism, including their synthesis, turnover, and flux through various metabolic pathways.[6][7][11]

Isotopic Labeling Strategies for Ceramide Analysis

Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into ceramide molecules.[6] This allows for the differentiation of newly synthesized or metabolized ceramides from the pre-existing pool. The two primary strategies for isotopic labeling in ceramide analysis are metabolic labeling and the use of stable isotope-labeled internal standards.

Metabolic Labeling

In metabolic labeling, isotopically labeled precursors are introduced into a biological system (cells, tissues, or whole organisms), where they are incorporated into newly synthesized ceramides through endogenous metabolic pathways.[6][12] This approach provides dynamic information about ceramide metabolism.[6]

Commonly used precursors for metabolic labeling of ceramides include:

  • [²H]water (Deuterium Oxide): A versatile and cost-effective precursor where deuterium can be incorporated into the sphingosine (B13886) backbone and the acyl chain of ceramides.[1][2][7][8]

  • ¹³C- or ²H-labeled Serine: Serine is a direct precursor for the de novo synthesis of the sphingoid backbone.[7][13]

  • ¹³C- or ²H-labeled Palmitate: Palmitate is the precursor for the sphingoid backbone and can also be incorporated as the N-acyl chain.[3][4][7]

Metabolic labeling allows for the investigation of:

  • De novo synthesis rates: By tracking the incorporation of labeled precursors into ceramides.[3][4]

  • Metabolic flux: Quantifying the rate of movement of ceramides through different biosynthetic and catabolic pathways.[6][7]

  • Turnover rates: Determining the half-life of different ceramide species.[7]

Stable Isotope-Labeled Internal Standards

Stable isotope-labeled ceramides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporated heavy isotopes.[14] These standards are added to biological samples at a known concentration during sample preparation.[14][15]

The key advantages of using stable isotope-labeled internal standards are:

  • Accurate Quantification: They correct for sample loss during extraction and variability in instrument response, enabling precise and accurate quantification of endogenous ceramide levels.[14]

  • Improved Specificity: Their distinct mass-to-charge ratio (m/z) allows for unambiguous identification in complex biological matrices.

Commonly used stable isotope-labeled internal standards for ceramide analysis include ceramides with ¹³C or ²H atoms introduced into the N-acyl chain or the sphingosine backbone.[14]

Analytical Methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used analytical platform for ceramide analysis due to its high sensitivity, specificity, and ability to separate and quantify individual ceramide species.[5][10]

A typical LC-MS/MS workflow for ceramide analysis involves:

  • Lipid Extraction: Ceramides are extracted from the biological matrix using organic solvents.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), based on their polarity and acyl chain length.

  • Ionization: The separated ceramides are ionized, most commonly using electrospray ionization (ESI).

  • Mass Analysis: The ionized ceramides are detected and quantified using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for targeted quantification.[1][2][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing isotopic labeling for ceramide analysis.

Table 1: Examples of Isotopically Labeled Precursors and Their Applications in Ceramide Analysis

Labeled PrecursorIsotope(s)ApplicationBiological SystemReference
Water²HMeasuring ceramide kinetics and fluxIn vivo (mice)[1][2][7][8]
L-Serine¹³C, ¹⁵NQuantifying ceramide synthesisIn vivo (mice)[13]
Palmitate¹³CAnalyzing de novo sphingolipid biosynthesisFibroblast cells[16]
Palmitate-d3 and L-Serine-d3²HMonitoring de novo sphingolipid synthesisRat liver microsomes[3][17]

Table 2: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Transitions for Ceramide Analysis

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)NotesReference
C16:0 Ceramide (M0)538.7264.3Unlabeled[1][2]
C16:0 Ceramide (M1)539.7264.3 / 265.3Singly labeled[1][2]
C16:0 Ceramide (M2)540.6266.4Doubly labeled[1][2]
C24:1 Ceramide (M0)648.8264.4Unlabeled[1][2]
C24:1 Ceramide (M1)649.8264.4 / 265.4Singly labeled[1][2]
C24:1 Ceramide (M2)650.8266.4Doubly labeled[1][2]
[¹³C₁₆]C16:0 Ceramide554.7264.3Internal Standard[1][2]

Experimental Protocols

Protocol for In Vivo Metabolic Labeling with [²H]water

This protocol is adapted from studies measuring ceramide kinetics in mice.[1][2][8]

  • Tracer Administration: Provide mice with drinking water enriched with 4-8% [²H]water.

  • Sample Collection: Collect plasma or tissue samples at various time points (e.g., 0, 6, 24, 48, 96 hours) after the start of tracer administration.

  • Lipid Extraction:

    • Thaw plasma samples at 4°C and bring to room temperature.

    • Add a known amount of a suitable stable isotope-labeled internal standard (e.g., [¹³C₁₆]C16:0 ceramide).

    • Extract lipids using a suitable solvent system (e.g., chloroform/methanol).

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample onto a C18 reversed-phase column.

    • Use a binary solvent system for gradient elution (e.g., eluent A: 10 mM ammonium (B1175870) formate (B1220265) in 40% H₂O:60% acetonitrile; eluent B: 90% isopropyl alcohol:10% acetonitrile).

    • Analyze the eluate using a tandem mass spectrometer in positive electrospray ionization mode with MRM to monitor the transitions for unlabeled and labeled ceramide species.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of labeled to unlabeled ceramide species over time.

Protocol for In Vitro De Novo Sphingolipid Synthesis Assay

This protocol is based on a cell-free assay using rat liver microsomes.[3][4][17]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing rat liver microsomes, cofactors (e.g., NADPH), and stable isotope-labeled precursors (e.g., palmitate-d3 and L-serine-d3).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for de novo synthesis of labeled sphingolipids.

  • Lipid Extraction: Stop the reaction and extract the lipids using an appropriate solvent system. Add stable isotope-labeled internal standards for quantification.

  • LC-MS/MS Analysis:

    • Separate the extracted lipids using liquid chromatography.

    • Detect and quantify the labeled intermediates and final products of the de novo synthesis pathway (3-ketosphinganine, sphinganine, dihydroceramide, and ceramide) using high-resolution mass spectrometry.

  • Data Analysis: Track the incorporation of the stable isotopes through the different intermediates of the pathway to monitor the entirety of ER-associated sphingolipid biosynthesis.

Signaling Pathways and Experimental Workflows

Ceramide Signaling Pathways

Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.

Ceramide_Metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_sm Sphingomyelin Hydrolysis Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-P Ceramide-1-Phosphate Ceramide->Ceramide-1-P CERK Complex\nSphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex\nSphingolipids->Sphingosine Ceramidase Sphingosine->Ceramide CerS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingomyelin_out Sphingomyelin SPT SPT 3-KSR 3-KSR CerS CerS DEGS DEGS SMase SMase SMS SMS GCS GCS CERK CERK

Caption: Major pathways of ceramide metabolism.

Experimental Workflow for Isotopic Labeling and Ceramide Analysis

The following diagram illustrates a typical experimental workflow for studying ceramide metabolism using stable isotope labeling and LC-MS/MS.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Biological_System Biological System (Cells, Tissues, Organism) Isotope_Labeling Introduction of Isotopically Labeled Precursor (e.g., [2H]water, [13C]Serine) Biological_System->Isotope_Labeling Time_Course_Sampling Sample Collection at Different Time Points Isotope_Labeling->Time_Course_Sampling Lipid_Extraction Lipid Extraction with Internal Standard Spiking Time_Course_Sampling->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis (Separation and Detection) Lipid_Extraction->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing Metabolic_Modeling Calculation of Isotopic Enrichment, Flux Analysis, and Kinetic Modeling Data_Processing->Metabolic_Modeling Biological_Insights Biological Interpretation (e.g., Pathway Activity, Turnover Rates) Metabolic_Modeling->Biological_Insights

Caption: General workflow for ceramide analysis.

References

An In-depth Technical Guide to the Stability and Storage of Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Ceramide-d3, a deuterated analog of ceramide crucial for a variety of research applications, including its use as an internal standard in mass spectrometry-based lipidomics. Understanding the stability profile of Ceramide-d3 is paramount for ensuring data accuracy and reproducibility in experimental settings.

Core Concepts: Understanding Ceramide-d3 Stability

Ceramide-d3, like its endogenous counterpart, is susceptible to degradation through several chemical pathways. The primary routes of degradation include hydrolysis of the amide bond and oxidation of the sphingoid base. The presence of deuterium (B1214612) atoms is not expected to significantly alter the fundamental chemical stability of the molecule compared to non-deuterated ceramide; however, it is a critical consideration for its use as an internal standard, where isotopic exchange could compromise analytical accuracy.

Key Stability Considerations:

  • Hydrolysis: The amide linkage in the ceramide molecule is susceptible to both acidic and basic hydrolysis, which would cleave the fatty acid chain from the sphingosine (B13886) backbone. The stability of amide bonds is generally high, but prolonged exposure to extreme pH conditions can lead to degradation.

  • Oxidation: The sphingosine backbone contains allylic protons that can be susceptible to oxidation, leading to the formation of various oxidized products. Oxidative stress has been shown to stimulate the activity of sphingomyelinases, enzymes that can increase ceramide production.[1]

  • Photodegradation: Exposure to UV radiation can induce changes in the ceramide content of the skin, suggesting a potential for photodegradation.[2][3]

  • Isotopic Exchange: For deuterated standards, the stability of the deuterium label is critical. While deuterium atoms on carbon are generally stable, those on heteroatoms can be more prone to exchange with protons from the solvent, especially under acidic or basic conditions.[4] It is crucial to use Ceramide-d3 with deuterium labels on stable carbon positions.[4]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of Ceramide-d3.

ParameterRecommendationRationale
Form SolidSolid form is generally more stable than solutions.
Temperature -20°CLow temperatures minimize chemical degradation and microbial growth.
Atmosphere Inert Gas (Argon or Nitrogen)Reduces the risk of oxidation.
Light Protect from LightMinimizes potential photodegradation.
Solvents High-purity, anhydrous organic solventsAvoids introducing contaminants or water that could promote hydrolysis.
Aqueous Solutions Prepare fresh and use immediatelyAqueous environments can promote hydrolysis.

Handling Precautions:

  • Always use clean, dry glassware or appropriate solvent-resistant plasticware.

  • Minimize the exposure of the solid compound and its solutions to air and moisture.

  • When preparing solutions, use solvents that have been purged with an inert gas.

  • For long-term storage of solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential degradation pathways of Ceramide-d3 is crucial for designing stability studies and interpreting analytical results.

Ceramide_d3 Ceramide-d3 Hydrolysis Hydrolysis (Acidic/Basic Conditions) Ceramide_d3->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) Ceramide_d3->Oxidation Photodegradation Photodegradation (UV Exposure) Ceramide_d3->Photodegradation Sphingosine_d3 Sphingosine-d3 Hydrolysis->Sphingosine_d3 Fatty_Acid Fatty Acid Hydrolysis->Fatty_Acid Oxidized_Products Oxidized Ceramide-d3 Products Oxidation->Oxidized_Products Degradation_Products Photodegradation Products Photodegradation->Degradation_Products

Potential Degradation Pathways for Ceramide-d3.

Experimental Protocols

Stability-Indicating HPLC-MS/MS Method

A stability-indicating method is crucial for separating and quantifying the intact Ceramide-d3 from its potential degradation products. A reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Objective: To develop and validate a stability-indicating LC-MS/MS method for the quantification of Ceramide-d3.

Materials:

  • Ceramide-d3 standard

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium (B1175870) acetate

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the precursor to product ion transition specific for Ceramide-d3 and any potential degradation products. The exact m/z values will depend on the specific Ceramide-d3 species.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Incubate Ceramide-d3 solution in 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Incubate Ceramide-d3 solution in 0.1 M NaOH at 60°C for a defined period. Neutralize with HCl before analysis.

  • Oxidation: Treat Ceramide-d3 solution with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose solid Ceramide-d3 and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose a solution of Ceramide-d3 to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period. Protect a control sample from light.

Analysis: Analyze the stressed samples alongside a control sample using the developed LC-MS/MS method. Assess the peak purity of Ceramide-d3 and identify and quantify any degradation products.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is for the extraction of total lipids, including ceramides, from biological samples.[5][6][7][8][9]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue or cell sample in PBS.

  • To 1 mL of the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipid phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Homogenize Homogenize Sample (in PBS) Add_Solvents Add Chloroform:Methanol (1:2) Homogenize->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Separate_Phases Separate Phases Centrifuge->Separate_Phases Collect_Organic Collect Lower Organic Phase Separate_Phases->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Bligh-Dyer Lipid Extraction Workflow.

Ceramide in Biological Signaling Pathways

Ceramide is a bioactive lipid that plays a crucial role in various cellular processes, most notably in apoptosis (programmed cell death) and cell cycle regulation.[10][11][12][13][14][15][16][17][18][19]

Ceramide's Role in Apoptosis

Ceramide accumulation can be triggered by various stress stimuli, leading to the activation of apoptotic pathways.

Stress Stress Stimuli (e.g., UV, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified Ceramide-Mediated Apoptosis Pathway.
Ceramide's Role in Cell Cycle Arrest

Ceramide can also induce cell cycle arrest, primarily at the G0/G1 phase.[11][17] This is often mediated by the regulation of key cell cycle proteins.

Ceramide Ceramide p21 p21 Expression ↑ Ceramide->p21 CyclinD1 Cyclin D1 Expression ↓ Ceramide->CyclinD1 CDK7 CDK7 Expression ↓ Ceramide->CDK7 G1_Arrest G0/G1 Phase Cell Cycle Arrest p21->G1_Arrest CyclinD1->G1_Arrest CDK7->G1_Arrest

References

The Sentinel of Accuracy: A Technical Guide to Ceramide 3-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of bioactive lipids is paramount. Among these, ceramides (B1148491) have emerged as critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Their roles in various pathologies, from metabolic disorders to cancer, have made them a focal point of research and a promising class of biomarkers for disease diagnosis and therapeutic monitoring. The analytical complexity of the ceramide landscape, with its numerous molecular species, necessitates robust methodologies for their quantification. This technical guide delves into the core of one such methodology: the use of deuterated internal standards, specifically focusing on the role and application of Ceramide 3-d3 in mass spectrometry.

The Unseen Guardian: Role of this compound as an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy of quantification can be significantly affected by variations in sample preparation, chromatographic separation, and ionization efficiency. An internal standard (IS) is a compound added to samples in a known quantity to correct for these variations. The ideal IS is chemically and physically similar to the analyte but distinguishable by the mass spectrometer.

This compound, a synthetic ceramide isotopically labeled with three deuterium (B1214612) atoms, serves as an exemplary internal standard for the quantification of endogenous ceramides. Its near-identical chemical structure to natural ceramides ensures that it behaves similarly during extraction, chromatography, and ionization. However, the mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate it from the endogenous, non-labeled ceramides. This co-elution and differential detection enable the ratiometric quantification of the target ceramide species, thereby enhancing the precision, accuracy, and reliability of the measurement.

Quantitative Data Synopsis

The use of deuterated ceramide standards has been central to the validation of numerous LC-MS/MS methods for ceramide quantification in various biological matrices. The following tables summarize the performance characteristics of such methods, demonstrating the robustness and reliability conferred by the use of these internal standards.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Cer(d18:1/16:0)10 - 3,00010> 0.99[1]
Cer(d18:1/18:0)1 - 3,0001> 0.99[1]
Cer(d18:1/24:1)3 - 1,0003> 0.99[1]
Cer(22:0)20 - 4,00020> 0.995[2][3]
Cer(24:0)80 - 16,00080> 0.995[2][3]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Cer(d18:1/16:0)305.27.8-3.5[1]
3003.15.5-1.2[1]
24002.54.90.8[1]
Cer(d18:1/18:0)36.89.2-4.1[1]
304.56.7-2.3[1]
24002.85.11.5[1]
Cer(22:0)604.86.53.2[2][3]
15003.55.11.8[2][3]
30002.94.7-0.5[2][3]
Cer(24:0)2405.17.22.7[2][3]
60003.85.90.9[2][3]
120003.25.3-1.1[2][3]

Table 3: Recovery

AnalyteMatrixRecovery (%)Reference
Cer(22:0)Human Plasma109[2][3]
Cer(24:0)Human Plasma114[2][3]

Experimental Protocols

The following sections provide a detailed methodology for the quantification of ceramides in human plasma using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting lipids from plasma or serum.[2][3][4]

Materials:

  • Human plasma/serum samples

  • Isopropanol (B130326) (IPA), pre-cooled to -20°C

  • Internal Standard (IS) working solution (e.g., Deuterated Ceramide LIPIDOMIX® in a suitable solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching at least 10,000 x g at 4°C

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add a known amount of the deuterated ceramide internal standard solution to each sample.

  • Add 400 µL of pre-cooled isopropanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

  • Vortex the mixture again for 1 minute.

  • Centrifuge the samples at a minimum of 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipids to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines a typical LC-MS/MS method for the separation and detection of ceramides.[2][3]

Liquid Chromatography Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Isopropanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 65% B

    • 0.5 - 2.0 min: 65% to 90% B

    • 2.0 - 2.1 min: 90% to 100% B

    • 2.1 - 3.0 min: 100% B

    • 3.0 - 3.1 min: 100% to 65% B

    • 3.1 - 5.0 min: 65% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 55°C.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 V.

  • Source Temperature: 300°C.

  • Desolvation Temperature: 500°C.

  • MRM Transitions: The precursor-to-product ion transitions for the target ceramides and the deuterated internal standard are monitored. The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is commonly used for quantification.[2]

Table 4: Example MRM Transitions for Ceramides and Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.35035
Cer(d18:1/16:0)-d3 (IS) 541.5 264.3 50 35
Cer(d18:1/18:0)566.5264.35035
Cer(d18:1/18:0)-d3 (IS) 569.5 264.3 50 35
Cer(d18:1/24:0)650.6264.35040
Cer(d18:1/24:0)-d3 (IS) 653.6 264.3 50 40
Cer(d18:1/24:1)648.6264.35040
Cer(d18:1/24:1)-d3 (IS) 651.6 264.3 50 40

Note: The exact m/z values for the deuterated standards will depend on the specific location and number of deuterium atoms. The values for this compound would need to be adjusted accordingly.

Visualizing the Core Concepts

To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add Deuterated Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (cold Isopropanol) Add_IS->Protein_Precipitation Vortex_Incubate Vortex & Incubate Protein_Precipitation->Vortex_Incubate Centrifuge Centrifugation Vortex_Incubate->Centrifuge Supernatant Collect Supernatant (Lipid Extract) Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis (Ratio to IS) MS_Detection->Data_Analysis Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors Stimuli Stress Signals (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stimuli->SMase DeNovo De Novo Synthesis Stimuli->DeNovo Ceramide Ceramide DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Akt_Inhibition Akt/PKB Inhibition PP2A->Akt_Inhibition Akt_Inhibition->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Ceramide 3-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling and have been implicated in the pathophysiology of numerous metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[1][2] The study of ceramide metabolism and kinetics in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope tracers have emerged as a powerful tool for these investigations, allowing for the dynamic measurement of ceramide synthesis and turnover. This technical guide provides a comprehensive overview of the use of Ceramide 3-d3, a deuterated tracer, in metabolic studies. It details experimental protocols, data analysis, and the interpretation of results, and is intended for researchers, scientists, and drug development professionals working in the field of metabolic disease.

Introduction to Ceramides and Metabolic Tracing

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[3] They are key intermediates in the synthesis of more complex sphingolipids and also function as signaling molecules in their own right, regulating processes such as apoptosis, cell proliferation, and inflammation.[3][4] There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[5]

Stable isotope tracing is a technique that allows for the quantification of metabolic fluxes by introducing molecules labeled with heavy isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15) into a biological system.[6] By tracking the incorporation of these isotopes into downstream metabolites, researchers can determine the rates of synthesis and turnover of specific molecules. This compound, which typically refers to a ceramide molecule with three deuterium atoms on its N-acyl chain (e.g., N-palmitoyl-d3-D-erythro-sphingosine), is a valuable tracer for studying the contribution of the salvage pathway and the dynamics of specific ceramide pools.

Experimental Design and Workflow

A typical metabolic study using this compound as a tracer involves several key steps, from administration of the tracer to the analysis of biological samples. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis tracer_prep This compound Tracer Formulation animal_model Animal Model Selection (e.g., mouse, rat) admin_route Tracer Administration (e.g., intravenous, intraperitoneal) animal_model->admin_route time_points Timed Tissue/Plasma Collection admin_route->time_points extraction Lipid Extraction time_points->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Kinetic Modeling lcms->data_analysis

Figure 1: Experimental workflow for a this compound tracer study.

Detailed Experimental Protocols

This compound Tracer Formulation and Administration

The formulation of this compound for in vivo administration requires careful consideration of its solubility.

Protocol for Vehicle Formulation (Lipid-Based Emulsion): [7]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and vortex until fully dissolved.[7]

  • In a separate sterile tube, prepare the vehicle by mixing polyethylene (B3416737) glycol 400 (PEG 400) and Tween 80.[7]

  • Slowly add the dissolved this compound to the vehicle while vortexing.

  • Slowly add sterile saline or phosphate-buffered saline (PBS) to the mixture while vortexing to form a stable emulsion. The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.[7]

  • Visually inspect the solution for any precipitation. The final formulation should be a clear or slightly opalescent solution.[7]

Administration:

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal) will depend on the specific research question and the desired kinetics of tracer distribution.[7]

  • Dosage: The optimal dose of this compound will need to be determined empirically for each experimental model. A starting dose in the range of 1-10 mg/kg can be considered, based on studies with other short-chain ceramides.[7]

Sample Collection and Preparation

Protocol for Plasma and Tissue Collection:

  • At predetermined time points after tracer administration, collect blood via cardiac puncture or other appropriate methods into EDTA-coated tubes.

  • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

Protocol for Lipid Extraction:

  • Homogenize frozen tissue samples in a suitable buffer.

  • Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water.

  • Add an internal standard, such as a non-naturally occurring ceramide (e.g., C17:0 ceramide), to the samples before extraction to correct for extraction efficiency and instrument variability.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Ceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[8][9]

Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of ceramide species.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for ceramide analysis.

MRM Transitions:

The MRM transitions for the endogenous (d0) and the deuterated (d3) ceramide species need to be optimized. The precursor ion will be the [M+H]+ ion of the specific ceramide, and the product ion is typically a fragment corresponding to the sphingosine backbone.

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Endogenous C16:0 Ceramide538.5264.3
C16:0-d3 Ceramide Tracer541.5264.3
C17:0 Ceramide (Internal Standard)552.5264.3

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the isotopic enrichment of the ceramide pool, which reflects the incorporation of the this compound tracer.

Calculation of Isotopic Enrichment:

The fractional synthesis rate (FSR) of the specific ceramide can be calculated using the following formula:

FSR (%/hour) = [(Enrichment at T2 - Enrichment at T1) / (Time interval in hours)] * 100

Where Enrichment = [Area of d3-ceramide / (Area of d0-ceramide + Area of d3-ceramide)]

Interpretation of Results:

  • An increased FSR of a specific ceramide in a disease model compared to a control group would suggest an increased turnover or synthesis of that ceramide pool.

  • By using this compound, which is directly incorporated into the ceramide pool, researchers can specifically probe the salvage pathway and the interconversion between different ceramide species.

Ceramide Signaling Pathways

Ceramides are integral to several signaling pathways that regulate cellular metabolism and function. Understanding these pathways is crucial for interpreting the results of tracer studies.

signaling_pathway cluster_synthesis Ceramide Synthesis cluster_effects Downstream Effects de_novo De Novo Synthesis (Serine + Palmitoyl-CoA) ceramide Ceramide de_novo->ceramide salvage Salvage Pathway (Complex Sphingolipids) salvage->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a pkc Protein Kinase C ζ (PKCζ) ceramide->pkc apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation (NF-κB, JNK) ceramide->inflammation akt Akt/PKB Inhibition pp2a->akt pkc->akt

Figure 2: Key ceramide signaling pathways in metabolic regulation.

Elevated ceramide levels have been shown to activate protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), which in turn inhibit the insulin signaling pathway by dephosphorylating and inactivating Akt/PKB.[3] This leads to decreased glucose uptake and utilization. Furthermore, ceramides can induce apoptosis and promote inflammatory responses through the activation of signaling cascades involving NF-κB and JNK.[3][10]

Applications in Drug Development

The use of this compound as a tracer has significant applications in drug development for metabolic diseases.

  • Target Validation: By measuring the effect of a drug candidate on the kinetics of specific ceramide species, researchers can validate its mechanism of action and its engagement with the intended target.

  • Pharmacodynamic Biomarkers: The FSR of a particular ceramide could serve as a sensitive pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

  • Patient Stratification: Baseline ceramide turnover rates could potentially be used to stratify patients who are more likely to respond to a particular therapy.

Conclusion

This compound is a valuable tool for the in-depth investigation of ceramide metabolism in the context of health and disease. This technical guide provides a framework for designing, executing, and interpreting metabolic tracer studies using this stable isotope. The detailed protocols and conceptual diagrams are intended to facilitate the application of this powerful technique by researchers and drug development professionals, ultimately contributing to a better understanding of metabolic diseases and the development of effective therapies.

References

A Technical Guide to Commercial Sources and Analysis of High-Purity Ceramide 3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for high-purity deuterated Ceramide 3 (Ceramide NP), an essential internal standard for quantitative analysis in research and drug development. The guide includes a summary of commercial suppliers, a detailed experimental protocol for quality control and analysis using LC-MS/MS, and visualizations of key experimental and biological pathways.

Ceramide 3, also known as Ceramide NP, is a vital lipid molecule composed of a phytosphingosine (B30862) base and a saturated fatty acid, typically stearic acid (C18:0). It is a key structural component of the skin's lipid barrier and an important signaling molecule involved in cellular processes such as apoptosis, cell differentiation, and proliferation. Accurate quantification of Ceramide 3 in biological samples is crucial for understanding its role in health and disease. Deuterated Ceramide 3 (Ceramide 3-d3) serves as an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but mass-shifted, allowing for correction of sample loss during preparation and variations in instrument response.

Commercial Sources of Deuterated Ceramide Standards

While "this compound" is not a standard catalog name, several suppliers offer high-purity, deuterated ceramides (B1148491) suitable for use as internal standards for Ceramide 3 (Ceramide NP). The nomenclature typically specifies the fatty acid and sphingoid base composition. For Ceramide 3 (N-stearoyl-phytosphingosine), the relevant deuterated standard would ideally contain a deuterated C18:0 fatty acid. The following table summarizes commercially available, high-purity deuterated ceramide standards.

SupplierProduct Name/NumberDescriptionPurityForm
Cayman Chemical C18 Ceramide-d3 (d18:1/18:0-d3) / No. 25633An internal standard for the quantification of C18 ceramide. Deuterium is on the fatty acid chain.≥99% deuterated forms (d1-d3); ≤1% d0Solid
Avanti Polar Lipids C18 Ceramide-d7 (d18:1-d7/18:0) / No. 860677A component of the Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard (No. 330713). Deuterium is on the sphingosine (B13886) base.≥99% (TLC)Solution in 1:1 DCM:MeOH
Matreya LLC N-Stearoyl-d3-D-erythro-sphingosine / No. 2201A deuterated C18:0 ceramide for use as an internal standard.≥98%Solid

Experimental Protocols

Protocol: Quality Control and Quantification of Ceramide 3 using LC-MS/MS

This protocol outlines a standard method for verifying the purity of a commercial this compound standard and using it for the quantification of endogenous Ceramide 3 in a biological sample (e.g., cell lysate, plasma).

1. Materials and Reagents

  • This compound internal standard (IS)

  • Ceramide 3 analytical standard (for calibration curve)

  • LC-MS grade solvents: Methanol (B129727), Acetonitrile, Isopropanol, Water

  • LC-MS grade additives: Formic acid, Ammonium (B1175870) formate

  • Biological matrix (e.g., cell pellet, 50 µL plasma)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

2. Preparation of Standards

  • Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol.

  • Calibration Standard Stock (1 mg/mL): Dissolve 1 mg of non-labeled Ceramide 3 in 1 mL of methanol.

  • Calibration Curve: Perform serial dilutions of the calibration standard stock in methanol to prepare a series of standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Lipid Extraction)

  • Homogenization: For a cell pellet, add 1 mL of ice-cold PBS and sonicate briefly. For plasma, use the sample directly.

  • Spiking: Add a known amount of the this compound working solution to the sample (e.g., 10 µL of 1 µg/mL IS to 100 µL of sample homogenate).

  • Extraction: Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 2 minutes at 4°C.[1]

  • Add 1 mL of chloroform and 1 mL of water to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase (containing lipids) using a glass pipette.[1]

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).

4. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[1]

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-15 min: Hold at 100% B

    • 15.1-16 min: Return to 50% B

    • 16-20 min: Re-equilibrate at 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Ceramide 3 (C18:0): Precursor ion [M+H]+ m/z 566.5 → Product ion m/z 264.2 (corresponding to the sphingosine backbone)[2]

    • This compound (IS): Precursor ion [M+H]+ m/z 569.5 → Product ion m/z 264.2

5. Data Analysis

  • Integrate the peak areas for both the endogenous Ceramide 3 and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.

  • Determine the concentration of Ceramide 3 in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows and pathways relevant to the use of this compound.

QC_Workflow cluster_0 Standard Reception & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Verification & Use Receive Receive this compound Standard Inspect Visual Inspection (CoA, Label) Receive->Inspect PrepareStock Prepare Stock Solution (1 mg/mL) Inspect->PrepareStock PrepareWork Prepare Working Solutions PrepareStock->PrepareWork Inject Inject Standard into LC-MS/MS PrepareWork->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Process Process Data (Peak Integration) Acquire->Process Verify Verify Identity & Purity (Mass & Retention Time) Process->Verify Quantify Use for Sample Quantification Verify->Quantify

Caption: Quality control workflow for a commercial this compound standard.

Biological Signaling Pathway

Ceramide is a central signaling molecule in the induction of apoptosis (programmed cell death). External stressors or receptor-mediated signals can trigger its production, leading to a cascade of events culminating in cell death.

Ceramide_Apoptosis_Pathway cluster_downstream Downstream Apoptotic Events Stress Stress Stimuli (TNF-α, Chemo, UV) SMase Sphingomyelinase (SMase) Activation Stress->SMase activates Ceramide ↑ Intracellular Ceramide SMase->Ceramide produces PP2A Activate PP2A Ceramide->PP2A activates Mito Mitochondrial Dysfunction Ceramide->Mito induces PP2A->Mito Caspase Caspase Activation Mito->Caspase releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

References

An In-depth Technical Guide to the Chemical Synthesis of C18 Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of C18 Ceramide-d3, a deuterated analog of the endogenous bioactive sphingolipid, C18 Ceramide. This document details a feasible synthetic route, experimental protocols, and the role of C18 Ceramide in cellular signaling pathways. The inclusion of deuterium (B1214612) atoms in the C18 acyl chain allows for its use as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of its non-deuterated counterpart in various biological matrices.

Synthetic Strategy Overview

The most straightforward and widely employed method for the synthesis of C18 Ceramide-d3 involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingosine (B13886) backbone. This approach offers high yields and good control over the final product's structure. The key steps include the activation of the carboxylic acid group of Stearic acid-d3, followed by its condensation with the amino group of D-erythro-sphingosine.

A general workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Amide Coupling cluster_purification Purification Stearic_acid_d3 Stearic acid-d3 Activated_stearic_acid Activated Stearic acid-d3 Stearic_acid_d3->Activated_stearic_acid Coupling Agent (e.g., PyBOP, EDC/NHS) Sphingosine D-erythro-Sphingosine C18_Ceramide_d3_crude Crude C18 Ceramide-d3 Sphingosine->C18_Ceramide_d3_crude Activated_stearic_acid->C18_Ceramide_d3_crude Base (e.g., DIPEA) Pure_C18_Ceramide_d3 Pure C18 Ceramide-d3 C18_Ceramide_d3_crude->Pure_C18_Ceramide_d3 Silica (B1680970) Gel Chromatography

Caption: General workflow for the synthesis of C18 Ceramide-d3.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of C18 Ceramide-d3.

Materials and Reagents
ReagentSupplierGrade
D-erythro-SphingosineCommercially Available≥98%
Stearic acid-18,18,18-d3Commercially Available≥98% atom D
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Commercially AvailableSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableAnhydrous
Dichloromethane (B109758) (DCM)Commercially AvailableAnhydrous
Methanol (B129727) (MeOH)Commercially AvailableHPLC Grade
Chloroform (B151607) (CHCl3)Commercially AvailableHPLC Grade
Silica GelCommercially Available60 Å, 230-400 mesh
Synthesis of N-(octadecanoyl-18,18,18-d3)-D-erythro-sphingosine (C18 Ceramide-d3)

A common method for synthesizing deuterated ceramides (B1148491) involves the coupling of a sphingoid base with a deuterated fatty acid.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-erythro-sphingosine (1 equivalent) and Stearic acid-18,18,18-d3 (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent and Base: To the stirred solution, add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equivalents) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of C18 Ceramide-d3
  • Chromatography Setup: Prepare a silica gel column packed in a suitable solvent system (e.g., chloroform).

  • Loading and Elution: Dissolve the crude product in a minimal amount of chloroform and load it onto the column. Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure C18 Ceramide-d3.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield C18 Ceramide-d3 as a white to off-white solid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of C18 Ceramide-d3. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
D-erythro-Sphingosine (MW: 299.49 g/mol )1.0 eq
Stearic acid-18,18,18-d3 (MW: 287.52 g/mol )1.1 eq
PyBOP (MW: 520.39 g/mol )1.2 eq
DIPEA (MW: 129.24 g/mol )3.0 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
TemperatureRoom Temperature
Reaction Time4-12 hours
Product Characterization
C18 Ceramide-d3
Molecular FormulaC36H68D3NO3
Molecular Weight569.0 g/mol
AppearanceWhite to off-white solid
Theoretical YieldBased on D-erythro-sphingosine
Representative Yield 70-85%
Purity (by LC-MS) >98%
Deuterium Incorporation >98% d3

C18 Ceramide Signaling Pathways

C18-ceramide is a crucial signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and autophagy.[2][3] Its levels are tightly regulated by ceramide synthases (CerS), with CerS1 being primarily responsible for its production.[3] Dysregulation of C18-ceramide levels has been implicated in several diseases, including cancer and metabolic disorders.[2][4]

The diagram below illustrates a simplified overview of the de novo synthesis pathway of C18 Ceramide and its involvement in inducing lethal mitophagy.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C18-Dihydroceramide Sphinganine->Dihydroceramide CerS1 (adds C18:0 fatty acid) Ceramide C18-Ceramide Dihydroceramide->Ceramide DEGS LC3BII LC3B-II Ceramide->LC3BII Direct Interaction Mitophagy Lethal Mitophagy LC3BII->Mitophagy

Caption: De novo synthesis of C18-Ceramide and its role in mitophagy.[3]

Increased levels of C18-ceramide can lead to the inhibition of cell viability in certain cancer cells by activating endoplasmic reticulum (ER) stress and inducing lethal autophagy.[4] It can also modulate the PI3K/AKT signaling pathway.[4]

The following diagram illustrates the logical relationship between increased C18-Ceramide and the downstream cellular effects in glioma cells.

G C18_Ceramide Increased C18-Ceramide ER_Stress ER Stress Activation C18_Ceramide->ER_Stress PI3K_AKT Inhibition of PI3K/AKT Pathway C18_Ceramide->PI3K_AKT Autophagy Induction of Lethal Autophagy ER_Stress->Autophagy PI3K_AKT->Autophagy Cell_Death Inhibition of Cell Viability & Induction of Cell Death Autophagy->Cell_Death

Caption: Signaling effects of increased C18-Ceramide in glioma cells.[4]

References

Biophysical Characterization of Deuterated Ceramides in Model Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are critical sphingolipids that function not only as structural components of cellular membranes but also as potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] Their biophysical properties within the lipid bilayer are central to their biological functions. The study of these properties is greatly enhanced by the use of deuterated ceramide analogs. The substitution of hydrogen with deuterium (B1214612) provides a powerful, non-invasive probe for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed characterization of ceramide localization, dynamics, and their influence on the surrounding lipid environment.[3][4] This technical guide provides a comprehensive overview of the biophysical characterization of deuterated ceramides in model membranes, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: The Influence of Ceramides on Model Membrane Properties

The incorporation of ceramides into model lipid membranes significantly alters their biophysical properties. The following tables summarize key quantitative data from studies utilizing deuterated and non-deuterated ceramides to elucidate these effects.

Ceramide-Induced Changes in Lipid Phase Transition Temperatures

Ceramides are known to increase the gel-to-liquid crystalline (Lβ–Lα) phase transition temperature of phospholipids (B1166683), effectively making the membrane more ordered at physiological temperatures.[5][6]

Lipid Composition Ceramide Concentration (mol%) Phase Transition Transition Temperature (°C) Reference
POPC5Lβ–Lα~25 and ~35 (broad peaks)[7]
POPC10Lβ–Lα~40[7]
POPE5Lβ–Lα37.6[7]
DEPE15Lβ–LαIncreased from 37.5[8]
DEPE15Lα–HIIDecreased from 65[8]
DPPC15Gel-FluidBroadened and shifted upwards[9]
Pure C16:0-Ceramide100Order-Disorder90[2]
Pure C18:0-Ceramide100Order-Disorder-
Pure C24:0-Ceramide100Order-Disorder-
Impact of Ceramides on Membrane Structural Parameters

Neutron and X-ray scattering techniques, often employing deuterated lipids for contrast, have provided precise measurements of how ceramides alter membrane structure.

Technique Model Membrane System Parameter Value Reference
Neutron DiffractionStratum Corneum ModelRepeat Distance (d-spacing)5.4 nm[10][11]
Neutron DiffractionCER[NP]/CER[AP]/Chol/LA (2:1 ratio)Repeat Distance (d-spacing)5.45 ± 0.1 nm[12]
SAXSPOPC/C18-ceramide (30 mol%)d-spacing (Lβ phase, 15°C)6.13 nm[7]
SAXSPOPC/C18-ceramide (30 mol%)d-spacing (Lα phase, 45°C)5.21 nm[7]
MD SimulationsDMPCArea per lipid61.1 Ų[13]
MD SimulationsDMPC/C16-ceramide (20 mol%)Area per DMPC lipid51.0 Ų[13]
MD SimulationsDMPC/C16-ceramide (20 mol%)Area per C16-ceramide40.3 Ų[13]
Ceramide Effects on Lipid Acyl Chain Order

Deuterium NMR spectroscopy is a powerful tool for determining the orientational order of lipid acyl chains. The segmental order parameter, SCD, provides a measure of the motional anisotropy of the C-D bonds along the chain.

Technique Model Membrane System Condition Order Parameter (⟨P2⟩ or SCD) Reference
pTIRFMDOPC/ESM/Chol (2:2:1)Liquid-ordered (Lo) phase0.40 ± 0.03[14][15]
pTIRFMDOPC/ESM/Chol (2:2:1)Liquid-disordered (Ld) phase0.22 ± 0.02[14][15]
pTIRFMDOPC/ESM/Chol (2:2:1)Ld phase after SMase treatment0.30 ± 0.01[14][15]
2H NMRCer[AP18]-d35 in SC model50 °C~0.35 (plateau)[16]
2H NMRSA-d35 in SC model50 °C~0.35 (plateau)[16]
MD SimulationsDMPC/C16-ceramide (20%)DMPC chainsIncreased vs. pure DMPC[13]
MD SimulationsDMPC/C16-ceramide (20%)C16-ceramide chainsHigher than DMPC in mixture[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biophysical studies. Below are protocols for key experiments in the characterization of deuterated ceramides in model membranes.

Preparation of Ceramide-Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar vesicles.[17][18]

  • Lipid Mixture Preparation:

    • Dissolve the desired lipids (e.g., POPC, cholesterol, and deuterated ceramide) in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask. The final lipid concentration in the organic solvent should be around 10 mg/mL.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture. For ceramide-containing mixtures, incubation at elevated temperatures (e.g., 50-65°C) may be necessary.[17]

  • Vesicle Formation:

    • Subject the hydrated lipid suspension to several (5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Extrude the suspension 15-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates unilamellar vesicles of a relatively uniform size distribution. The extrusion should also be performed at a temperature above the lipid mixture's phase transition temperature.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Neutron Diffraction of Deuterated Ceramide in Model Membranes

Neutron diffraction is a powerful technique to determine the location of deuterated molecules within a lipid bilayer.[10]

  • Sample Preparation:

    • Prepare a multilamellar sample of the model membrane containing the deuterated ceramide. This can be done by depositing the lipid mixture from an organic solvent onto a solid substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly.

    • Hydrate the sample by exposing it to a controlled humidity environment or by adding a specific amount of D₂O/H₂O buffer.

  • Contrast Variation:

    • Prepare a series of samples hydrated with buffers containing different D₂O/H₂O ratios (e.g., 0%, 33%, 67%, 100% D₂O). This contrast variation allows for the determination of the scattering length density profile of the membrane.[4]

  • Data Acquisition:

    • Mount the sample in a temperature and humidity-controlled chamber on the neutron diffractometer.

    • Collect the diffraction patterns at a specific temperature and humidity. The diffraction pattern will show a series of peaks corresponding to the lamellar repeat distance of the membrane.

  • Data Analysis:

    • Determine the lamellar repeat distance from the positions of the diffraction peaks.

    • Integrate the intensities of the diffraction peaks to obtain the structure factors.

    • Use the data from the contrast variation series to phase the structure factors and calculate the one-dimensional scattering length density profile of the membrane. The location of the deuterated ceramide will be evident as a region of high scattering length density.

Mass Spectrometry for Ceramide Quantification

This protocol outlines a general procedure for the quantification of specific ceramides in a lipid extract using LC-MS/MS with deuterated internal standards.[19][20]

  • Lipid Extraction:

    • Extract the lipids from the sample (e.g., cell lysate, plasma, or liposome (B1194612) preparation) using a modified Bligh-Dyer or Folch extraction method with a chloroform/methanol/water solvent system.

    • Spike the sample with a known amount of a deuterated ceramide internal standard mixture before extraction. These standards should ideally have the same acyl chain lengths as the endogenous ceramides being quantified.[21]

  • Sample Preparation:

    • Evaporate the organic phase containing the lipids to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system, typically with a C18 reversed-phase column, to separate the different lipid species.

    • Elute the lipids into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of non-deuterated ceramide standards spiked with the same amount of deuterated internal standard as the samples.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of its deuterated internal standard for both the samples and the calibration curve points.

    • Determine the concentration of the endogenous ceramides in the samples by interpolating their peak area ratios onto the calibration curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key ceramide-related pathways and a typical experimental workflow.

De Novo Ceramide Synthesis Pathway

This pathway illustrates the synthesis of ceramide from basic precursors in the endoplasmic reticulum.[1][22]

De_Novo_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS Ceramide Ceramide DEGS->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids CERT or Vesicular Transport

Caption: De Novo synthesis of ceramide in the endoplasmic reticulum and its transport to the Golgi.

Ceramide-Mediated Apoptosis Signaling Pathway

This diagram outlines a simplified pathway by which ceramide can induce apoptosis.[23]

Ceramide_Apoptosis_Signaling cluster_downstream Downstream Effectors Stress Stress Stimuli (e.g., TNF-α, UV) SMase Sphingomyelinase (SMase) Stress->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin acts on Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK activates Akt Akt (PKB) (Pro-survival) PP2A->Akt dephosphorylates (inactivates) BAD BAD (Pro-apoptotic) Akt->BAD inhibits Caspases Caspase Cascade JNK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified schematic of ceramide's role in initiating apoptosis.

Experimental Workflow for Biophysical Characterization

This diagram provides a logical workflow for the biophysical characterization of deuterated ceramides in model membranes.

Experimental_Workflow start Start: Define Model Membrane System synthesis Synthesize Specifically Deuterated Ceramide start->synthesis liposome_prep Prepare Model Membranes (e.g., Liposomes) synthesis->liposome_prep characterization Biophysical Characterization liposome_prep->characterization neutron Neutron Scattering (Localization, Structure) characterization->neutron nmr NMR Spectroscopy (Order, Dynamics) characterization->nmr dsc Differential Scanning Calorimetry (DSC) (Phase Transitions) characterization->dsc ms Mass Spectrometry (Compositional Analysis) characterization->ms data_analysis Data Analysis and Interpretation neutron->data_analysis nmr->data_analysis dsc->data_analysis ms->data_analysis conclusion Draw Conclusions on Ceramide Biophysical Effects data_analysis->conclusion

Caption: A typical workflow for studying deuterated ceramides in model membranes.

Conclusion

The use of deuterated ceramides in conjunction with advanced biophysical techniques provides invaluable insights into the role of these lipids in membrane structure and function. The quantitative data clearly demonstrate that ceramides induce a more ordered, and in some cases phase-separated, membrane environment. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate these phenomena. Furthermore, the visualization of ceramide-related signaling pathways highlights the connection between the biophysical effects of ceramides and their biological outcomes. For drug development professionals, understanding how ceramides modulate membrane properties is crucial for the design of novel therapeutics that target ceramide metabolism or signaling, as well as for predicting the effects of drugs on membrane integrity and function. The continued application of these techniques will undoubtedly further unravel the complex roles of ceramides in health and disease.

References

Methodological & Application

Application Note: High-Throughput Quantification of Plasma Ceramides using LC-MS/MS with Ceramide-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been linked to various diseases, making their precise and accurate quantification crucial for biomedical research and drug development.[1] This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various ceramide species in human plasma. The use of a stable isotope-labeled internal standard, Ceramide-d3, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1] The protocol employs a simple protein precipitation step for sample preparation, enabling a fast turnaround time suitable for large-scale clinical research.[2][3]

Introduction

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[4][5] The diversity in fatty acid chain length and saturation gives rise to numerous ceramide species, each potentially having distinct biological functions.[6] Dysregulation of ceramide metabolism has been implicated in insulin (B600854) resistance, diabetes, cardiovascular disease, and neurodegenerative disorders.[2][4] Consequently, the ability to accurately measure specific ceramide species in biological samples is of significant interest to researchers and drug development professionals.

LC-MS/MS has become the analytical method of choice for ceramide quantification due to its high sensitivity, specificity, and the ability to resolve different ceramide species.[1][6] The incorporation of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by mass, is a critical component of a robust quantitative LC-MS/MS assay. This internal standard compensates for variations in sample extraction, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of key ceramide species in human plasma using Ceramide-d3 as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ceramides is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample (50 µL) Spike Spike with Ceramide-d3 Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with isopropanol/chloroform) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect MS/MS Detection (MRM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Ceramide Species Calibrate->Quantify

Caption: Experimental workflow for ceramide quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Isopropanol, Methanol, Chloroform, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1), Ceramide C17:0 (for internal standard performance check), Ceramide-d3 (specific species, e.g., C16:0-d3)

  • Biological Matrix: Human plasma (K2EDTA)

  • 96-well plates (2 mL) and sealing mats

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Aliquot 50 µL of each sample, standard, and QC into a 96-well plate.[2]

  • Internal Standard Spiking: Add 400 µL of the internal standard working solution (Ceramide-d3 in a protein precipitation solvent like isopropanol:chloroform 9:1 v/v) to each well, except for blank samples where only the solvent is added.[2]

  • Protein Precipitation: Seal the plate and vortex for 3 minutes at room temperature to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water[2]

  • Mobile Phase B: 0.1% Formic acid in Isopropanol[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: 65% to 90% B

    • 2.0-2.1 min: 90% to 100% B

    • 2.1-3.0 min: 100% B

    • 3.0-3.1 min: 100% to 65% B

    • 3.1-5.0 min: 65% B[2]

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 2.5 kV[7]

  • Source Temperature: 140°C[7]

  • Desolvation Temperature: 600°C[7]

  • Collision Gas: Argon

MRM Transitions: The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is typically chosen for quantification.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Cer(d18:1/16:0)538.5264.350
Cer(d18:1/18:0)566.5264.350
Cer(d18:1/18:1)564.5264.350
Cer(d18:1/24:0)650.6264.350
Cer(d18:1/24:1)648.6264.350
Cer(d18:1/16:0)-d3541.5264.350
Calibration Standards and Quality Controls
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of ceramide standards into a surrogate matrix (e.g., 5% BSA in saline). The concentration range should encompass the expected physiological levels of ceramides in plasma.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs by spiking known amounts of ceramides into pooled human plasma.[2]

Data Presentation

The quantitative data for each ceramide species should be summarized in a clear and structured table.

Table 1: Quantitative Results for Ceramide Species in Human Plasma

Ceramide SpeciesMean Concentration (ng/mL)Standard Deviation (ng/mL)%CV
Cer(d18:1/16:0)150.212.58.3
Cer(d18:1/18:0)85.77.18.3
Cer(d18:1/18:1)45.34.29.3
Cer(d18:1/24:0)210.818.99.0
Cer(d18:1/24:1)180.415.18.4

Table 2: Assay Performance Characteristics

ParameterCer(d18:1/16:0)Cer(d18:1/18:0)Cer(d18:1/24:0)
LLOQ (ng/mL)10510
ULOQ (ng/mL)300015003000
Linearity (R²)>0.995>0.995>0.995
Accuracy (%)95-10594-10696-104
Precision (%CV)<10<12<11
Recovery (%)889185

Ceramide Signaling Pathway

Ceramides are central to several key signaling cascades that regulate cellular fate. The diagram below illustrates a simplified ceramide signaling pathway, highlighting its role in apoptosis and cell cycle arrest.

G cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects cluster_degradation Ceramide Degradation DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide DeNovo->Ceramide SMase Sphingomyelinase Pathway (Sphingomyelin hydrolysis) SMase->Ceramide Salvage Salvage Pathway (Recycling of complex sphingolipids) Salvage->Ceramide Apoptosis Apoptosis (Programmed Cell Death) Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation InsulinResistance Insulin Resistance Ceramide->InsulinResistance Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P SphK1/2

Caption: Simplified ceramide signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of ceramides in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and high-throughput, making it well-suited for clinical research and drug development applications. The accurate measurement of ceramide species will aid in further elucidating their role in health and disease.

References

Application Notes and Protocols for Ceramide Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in a range of diseases, such as neurodegenerative disorders, cancer, and metabolic syndrome, making their accurate quantification essential for both basic research and clinical drug development.[1][2] This document provides detailed protocols for the sample preparation and analysis of ceramides from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for robust and accurate quantification.

The use of stable isotope-labeled internal standards, such as deuterated ceramides, is crucial for correcting variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] LC-MS/MS has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures of different ceramide species.[1][2]

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through multiple pathways, including the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. Once produced, ceramides can activate various downstream effectors, leading to cellular responses such as apoptosis and cell cycle arrest.

Caption: Overview of ceramide metabolism and its role in signaling pathways.

Experimental Workflow

The general workflow for ceramide analysis involves sample collection, homogenization, addition of deuterated internal standards, lipid extraction, and subsequent analysis by LC-MS/MS.

Workflow Start Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization (in cold PBS or saline) Start->Homogenization Spiking Spiking with Deuterated Internal Standards Homogenization->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collect Organic Phase PhaseSeparation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for ceramide quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).

  • Reagents: Formic acid, Ammonium (B1175870) formate, Potassium chloride (KCl).

  • Internal Standards: Deuterated ceramide standards (e.g., C16-d7, C18-d7, C24-d7, C24:1-d7 Ceramide). Commercially available mixes like Deuterated Ceramide LIPIDOMIX® Mass Spec Standard can be used.[3][4][5]

  • Calibration Standards: A series of non-deuterated ceramide standards (e.g., C14:0, C16:0, C18:0, C18:1, C20:0, C24:0, C24:1).

Sample Preparation

The following protocols are adapted for different biological matrices.

A. Plasma/Serum Samples

  • Thaw plasma or serum samples on ice.

  • To a 50 µL aliquot of the sample in a glass tube, add a known amount of the deuterated internal standard mixture.[6] For example, a cocktail containing D7-Cer d18:1/16:0, D7-Cer d18:1/18:0, D7-Cer d18:1/24:0, and D7-Cer d18:1/24:1 can be used.[7]

  • Add 2 mL of a cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[6]

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.[6]

  • Centrifuge at 1,000 x g for 5-10 minutes at 4°C to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, centrifuge, and pool the organic phases.[6]

  • Dry the pooled organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., acetonitrile/isopropanol/water mixture) for LC-MS/MS analysis.

B. Tissue Samples

  • Accurately weigh 10-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold 1M NaCl solution using a glass mortar and pestle or a mechanical homogenizer.[6]

  • Transfer the homogenate to a glass tube and add the deuterated internal standard mixture.

  • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) and vortex at 4°C.[6]

  • Follow steps 4-9 from the Plasma/Serum protocol.

C. Cultured Cells

  • Harvest cells by scraping or trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in a known volume of isopropanol:methanol (1:1, v/v) containing the deuterated internal standard.[8]

  • Sonicate the samples for 15-20 seconds.[8]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris.[8]

  • Transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Parameters should be optimized for the specific instrument and ceramide species of interest.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[6]

  • Mobile Phase A: Water with 0.1-0.2% formic acid and/or 1-10 mM ammonium formate.[6][9]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[6]

  • Flow Rate: 0.3-0.5 mL/min.[6][9]

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the different ceramide species.

  • Injection Volume: 5-25 µL.[6][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion corresponds to the [M+H]+ of the ceramide, and the characteristic product ion is often m/z 264.3, corresponding to the sphingosine (B13886) backbone.[7][10]

Data Presentation

Quantitative Performance of Ceramide Analysis Protocols
ParameterPlasma/SerumTissueReference
Recovery 78-91%70-99% (liver), 71-95% (muscle)[11]
Limit of Quantification (LOQ) 0.01-0.50 ng/mL5-50 pg/mL[6][11]
Linearity (r²) >0.99>0.99[7][12]
Inter-assay Precision (CV%) <15%<15%[11]
Intra-assay Precision (CV%) <10%<10%[11]
MRM Transitions for Common Ceramides and Deuterated Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Cer d18:1/16:0538.5264.3[7]
D7-Cer d18:1/16:0545.6271.3[7]
Cer d18:1/18:0566.6264.3[7]
D7-Cer d18:1/18:0573.6271.3[7]
Cer d18:1/24:0650.6264.3[7]
D7-Cer d18:1/24:0657.6271.3[7]
Cer d18:1/24:1648.6264.3[7]
D7-Cer d18:1/24:1655.6271.3[7]

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative analysis of ceramides in various biological samples. The use of deuterated internal standards coupled with LC-MS/MS ensures high accuracy, precision, and sensitivity, which are critical for elucidating the role of ceramides in health and disease and for the development of novel therapeutic interventions.

References

Application Note: A Validated LC-MS/MS Method for the Comprehensive Profiling of Plasma Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are not only integral structural components of cellular membranes but also potent signaling molecules.[1][2] They are central to numerous cellular processes, including apoptosis, inflammation, cell differentiation, and insulin (B600854) signaling.[1][3][4] Dysregulation of ceramide metabolism has been implicated in a variety of pathologies such as insulin resistance, cardiovascular disease, obesity, and cancer.[2][3][5] Consequently, the accurate quantification of plasma ceramides is of paramount importance for biomarker discovery and the development of novel therapeutic strategies.

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple ceramide species in human plasma. The methodology is designed for high-throughput analysis, providing the sensitivity and specificity required for both clinical research and drug development applications.

Ceramide Signaling Pathways

Ceramides are synthesized and metabolized through several interconnected pathways, primarily the de novo synthesis pathway and the salvage pathway.[3][6] The de novo pathway originates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] The salvage pathway recycles sphingosine (B13886) for the re-synthesis of ceramides.[3][6] As signaling molecules, ceramides can activate various downstream effectors, including protein phosphatases and kinases, to influence cell fate.[3][6][7]

cluster_0 De Novo Synthesis Pathway (ER) cluster_1 Sphingomyelin Hydrolysis (Membrane) cluster_2 Salvage Pathway cluster_3 Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS PP1/PP2A PP1/PP2A Ceramide->PP1/PP2A PKCζ PKCζ Ceramide->PKCζ JNK JNK Ceramide->JNK Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Apoptosis Apoptosis PP1/PP2A->Apoptosis Inflammation\nInsulin Resistance Inflammation Insulin Resistance PKCζ->Inflammation\nInsulin Resistance Cell Stress Response Cell Stress Response JNK->Cell Stress Response

Figure 1: Simplified Ceramide Signaling Pathways

Experimental Workflow

The analytical workflow provides a streamlined process from sample receipt to final data analysis, ensuring reproducibility and high throughput. A simple protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.[8][9][10]

Plasma Sample\n(50 µL) Plasma Sample (50 µL) Protein Precipitation\n(Internal Standard in\nIsopropanol/Chloroform) Protein Precipitation (Internal Standard in Isopropanol/Chloroform) Plasma Sample\n(50 µL)->Protein Precipitation\n(Internal Standard in\nIsopropanol/Chloroform) Sample Prep Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation\n(Internal Standard in\nIsopropanol/Chloroform)->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Injection Data Processing\n(Quantification) Data Processing (Quantification) LC-MS/MS Analysis->Data Processing\n(Quantification) Acquisition Result Reporting Result Reporting Data Processing\n(Quantification)->Result Reporting

Figure 2: LC-MS/MS Experimental Workflow

Quantitative Data Summary

The LC-MS/MS method was validated according to the FDA's bioanalytical method validation guidance.[8] The validation assessed linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ) for representative ceramide species.

Table 1: Calibration Curve Linearity and LLOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LLOQ (µg/mL)
Cer(d18:1/16:0)0.02 - 5> 0.990.02
Cer(d18:1/18:0)0.02 - 5> 0.990.02
Cer(d18:1/22:0)0.02 - 4> 0.990.02[5][8]
Cer(d18:1/24:0)0.08 - 16> 0.990.08[5][8]
Cer(d18:1/24:1)0.05 - 10> 0.990.05

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Cer(d18:1/22:0) Low0.06< 15%< 15%± 15%
Medium1.5< 15%< 15%± 15%
High3.0< 15%< 15%± 15%
Cer(d18:1/24:0) Low0.24< 15%< 15%± 15%
Medium6.0< 15%< 15%± 15%
High12.0< 15%< 15%± 15%

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Cer(d18:1/22:0)109[5][8]
Cer(d18:1/24:0)114[5][8]
Other Ceramides78 - 91[11][12]

Experimental Protocols

Materials and Reagents
  • Ceramide standards (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/22:0), Cer(d18:1/24:0), Cer(d18:1/24:1)) and deuterated internal standards (e.g., [²H₄]Cer(22:0)) were obtained from Avanti Polar Lipids.[8]

  • LC-MS grade isopropanol, chloroform, acetonitrile, and water were purchased from a reputable supplier.[8]

  • Formic acid was obtained from Sigma-Aldrich.[8]

  • Human plasma was obtained from commercially sourced, pooled samples.[8]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Individual stock solutions of each ceramide and internal standard (1 mg/mL) were prepared in isopropanol.[8]

  • Working Solutions: A combined working solution of all ceramide standards was prepared by diluting the stock solutions in isopropanol.[8] A separate working solution for the internal standards was prepared in isopropanol-chloroform (9:1, v/v).[8]

  • Calibration Standards: Calibration standards were prepared by spiking the combined ceramide working solution into a surrogate matrix (e.g., 5% BSA or stripped plasma) to achieve the desired concentration range.

  • QC Samples: Low, medium, and high QC samples were prepared by spiking the ceramide working solution into pooled human plasma.[8]

Sample Preparation Protocol
  • Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well plate.[8]

  • Add 400 µL of the internal standard/protein precipitation solution (isopropanol-chloroform, 9:1, containing deuterated internal standards) to each well.[8]

  • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the plate at 3000 x g for 10 minutes.[8]

  • Transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.[8]

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9][11]

  • Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in isopropanol.[8]

  • Gradient Elution: A gradient from 65% to 100% Mobile Phase B over a short time frame (e.g., 2-3 minutes) is typically used to separate the ceramides.[8] The total run time is often around 5 minutes.[5][8][9]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 50 °C.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5][8]

  • Ionization Mode: Positive ion mode.[5][8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is typically the [M+H]⁺ or [M+H-H₂O]⁺ ion, and the most abundant product ion (often m/z 264, corresponding to the sphingosine backbone) is monitored.[8]

Data Analysis and Quantification

Ceramide concentrations in unknown samples are determined by calculating the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is then used to interpolate the concentrations of the unknown samples.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantification of ceramides in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for researchers and clinicians in various fields, including metabolic disease, cardiovascular research, and oncology. The provided protocols can be adapted to specific laboratory instrumentation and research needs.

References

Application Note: Absolute Quantification of C18 Ceramide using Ceramide-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] Specifically, C18 ceramide (N-stearoyl-D-erythro-sphingosine), primarily synthesized by ceramide synthase 1 (CerS1), has been identified as a key mediator in inducing apoptosis, autophagy, and endoplasmic reticulum (ER) stress in various cell types.[2][3] Its dysregulation is implicated in several diseases, including cancer and metabolic disorders, making its accurate quantification in biological samples crucial for both basic research and clinical drug development.[2][3]

This application note details a robust and sensitive method for the absolute quantification of C18 ceramide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C18 Ceramide-d3 (N-(stearoyl-d3)-sphingosine), to ensure high accuracy and precision by correcting for variability in sample extraction, processing, and instrument response.

Principle of the Method

The quantification of endogenous C18 ceramide is achieved by spiking a known amount of a stable isotope-labeled internal standard (C18 Ceramide-d3) into each sample prior to lipid extraction. This internal standard is chemically identical to the analyte but has a slightly higher mass (+3 Da), making it distinguishable by the mass spectrometer. Because both the analyte and the internal standard exhibit nearly identical chemical and physical properties during extraction, chromatographic separation, and ionization, any sample-to-sample variation is normalized.

The analysis is performed using LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.[4] This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the endogenous C18 ceramide and the C18-d3 internal standard.[4][5] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of C18 ceramide in unknown samples is then determined from this curve.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS-based quantification of C18 ceramide.

Table 1: Mass Spectrometry Parameters for MRM Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
C18 Ceramide 566.5 264.2 Positive ESI
C18 Ceramide-d3 (IS) 569.5 264.2 Positive ESI

Note: The characteristic product ion at m/z 264.2 corresponds to the sphingosine (B13886) backbone, which is common to both the analyte and the internal standard.[4]

Table 2: Method Performance Characteristics for C18 Ceramide Quantification

Parameter Typical Value Reference
Limit of Detection (LOD) 0.2 - 0.3 fmol on column [4][6]
Limit of Quantification (LOQ) 1.0 - 1.7 fmol on column [4][6]
Linearity Range (R²) > 0.99 [4][6]
Calibration Curve Range 0.05 ng/mL to 50 ng/mL [4][6]
Recovery 92% - 105% [6]
Inter-assay Precision (%RSD) < 15% [4][7]

Performance characteristics can vary based on the specific instrumentation, sample matrix, and extraction procedure used.

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QC)
  • Stock Solutions (1 mg/mL):

    • Accurately weigh C18 Ceramide and C18 Ceramide-d3 standards.

    • Dissolve each in chloroform:methanol (1:1, v/v) to prepare 1 mg/mL stock solutions. Store at -80°C.[7]

  • Intermediate Solutions:

    • Prepare an intermediate stock solution of C18 Ceramide (e.g., 10 µg/mL) by diluting the primary stock in ethanol (B145695) or acetonitrile (B52724).

    • Prepare an intermediate internal standard (IS) working solution of C18 Ceramide-d3 (e.g., 500 ng/mL) in ethanol.[4]

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by serially diluting the C18 Ceramide intermediate solution with acetonitrile or a relevant biological matrix. A typical concentration range is 0.05 ng/mL to 50 ng/mL.[4]

    • Spike each calibration standard with a constant amount of the C18 Ceramide-d3 IS working solution.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.[4]

Protocol 2: Sample Preparation (Lipid Extraction from Cultured Cells)
  • Cell Harvesting:

    • Aspirate the culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a known volume of PBS and homogenize. Reserve a small aliquot for protein quantification (e.g., BCA or Bradford assay).

  • Internal Standard Spiking:

    • To a specific volume of cell homogenate (e.g., 100 µL), add a precise amount of the C18 Ceramide-d3 IS working solution.

  • Lipid Extraction (Modified Folch Method): [8]

    • Add 1 mL of a chloroform:methanol:water (2:1:1, v/v/v) solvent mixture to the sample.[8]

    • Vortex vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.[8]

    • Carefully collect the lower organic phase (containing lipids) into a clean tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase or a suitable solvent like acetonitrile for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradients.[7]

    • Column: A reversed-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm or Pursuit 3 Diphenyl, 50 x 2.0 mm).[4][7]

    • Mobile Phase A: 0.1% formic acid and 25 mM ammonium (B1175870) acetate (B1210297) in water.[4]

    • Mobile Phase B: 100% Acetonitrile.[4]

    • Flow Rate: 0.8 mL/min.[4]

    • Injection Volume: 10 - 25 µL.[4][7]

    • Gradient:

      • 0.0 - 1.0 min: 30% to 95% B

      • 1.0 - 3.0 min: Hold at 95% B

      • 3.0 - 3.2 min: 95% to 30% B

      • 3.2 - 5.0 min: Re-equilibrate at 30% B[4]

  • Mass Spectrometer Settings:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions listed in Table 1.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) to maximize signal intensity for both analyte and IS.

Protocol 4: Data Analysis and Quantification
  • Peak Integration:

    • Integrate the chromatographic peak areas for the C18 Ceramide and C18 Ceramide-d3 MRM transitions using the instrument's software.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the peak area ratio (C18 Ceramide Area / C18 Ceramide-d3 Area).

    • Plot the peak area ratio (y-axis) against the known concentration of C18 Ceramide (x-axis).

    • Perform a linear regression analysis with a 1/x or 1/x² weighting to generate the standard curve. The R² value should be >0.99.[9]

  • Quantification of Unknown Samples:

    • Calculate the peak area ratio for each unknown sample.

    • Determine the concentration of C18 Ceramide in the sample by interpolating its peak area ratio from the linear regression equation of the calibration curve.

    • Normalize the final concentration to the initial amount of sample used (e.g., per mg of protein, per 10⁶ cells, or per gram of tissue).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells, Tissue, Plasma) spike Spike with C18-d3 Internal Standard sample->spike extract Lipid Extraction (Folch or Bligh-Dyer) spike->extract dry Dry Down & Reconstitute extract->dry inject Inject Sample into LC-MS/MS System dry->inject standards Prepare Calibration Curve & QC Samples standards->inject separate Reversed-Phase HPLC Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Construct Calibration Curve (Area Ratio vs. Conc.) integrate->curve quantify Calculate Analyte Concentration curve->quantify normalize Normalize Results (e.g., to protein conc.) quantify->normalize c18_ceramide_pathway cluster_upstream cluster_downstream cluster_outcomes CerS1 Ceramide Synthase 1 (CerS1) C18_Cer C18 Ceramide CerS1->C18_Cer PP2A PP2A Activation C18_Cer->PP2A Telomerase Telomerase Inhibition C18_Cer->Telomerase ER_Stress ER Stress C18_Cer->ER_Stress LC3BII Mitochondrial LC3BII Interaction C18_Cer->LC3BII Sphingosine Sphingosine + Stearoyl-CoA Sphingosine->CerS1 Apoptosis Apoptosis PP2A->Apoptosis Growth_Inhibition Cell Growth Inhibition Telomerase->Growth_Inhibition Autophagy Lethal Autophagy ER_Stress->Autophagy Mitophagy Mitophagy LC3BII->Mitophagy

References

High-Throughput Ceramide Analysis: A Detailed Application Note and Protocol Using Ceramide (d18:1/18:0)-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the high-throughput quantitative analysis of ceramides (B1148491) in biological matrices, specifically focusing on the use of Ceramide (d18:1/18:0)-d3 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies detailed herein are designed to deliver robust, reproducible, and accurate quantification of various ceramide species, crucial for research in cellular signaling, apoptosis, and various disease states.

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in numerous cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] Dysregulation of ceramide metabolism has been implicated in a range of pathologies such as cancer, neurodegenerative diseases, and metabolic disorders. Consequently, the accurate quantification of specific ceramide species is of significant interest in both basic research and clinical drug development.

This document outlines a validated high-throughput LC-MS/MS method employing a stable isotope-labeled internal standard, Ceramide (d18:1/18:0)-d3, for the precise quantification of endogenous ceramides. The use of a deuterated internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of key ceramide species in human plasma. These data demonstrate the method's linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve Linearity for Ceramide Species

AnalyteLinear Range (ng/mL)
Cer (d18:1/16:0)1 - 1000> 0.99
Cer (d18:1/18:0)1 - 1000> 0.99
Cer (d18:1/24:0)5 - 5000> 0.99
Cer (d18:1/24:1)5 - 5000> 0.99

Table 2: Precision and Accuracy of the Method

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Cer (d18:1/16:0)10< 5%< 7%95 - 105%
500< 3%< 5%97 - 103%
Cer (d18:1/18:0)10< 6%< 8%94 - 106%
500< 4%< 6%96 - 104%
Cer (d18:1/24:0)25< 7%< 9%93 - 107%
2500< 5%< 7%95 - 105%
Cer (d18:1/24:1)25< 8%< 10%92 - 108%
2500< 6%< 8%94 - 106%

Data adapted from multiple validated LC-MS/MS methodologies.[3][6][7]

Table 3: Extraction Recovery of Ceramides from Human Plasma

AnalyteExtraction MethodAverage Recovery (%)
Cer (d18:1/16:0)Butanol/Methanol (B129727)98 - 109%
Cer (d18:1/18:0)Butanol/Methanol98 - 109%
Cer (d18:1/24:0)Butanol/Methanol98 - 109%
Cer (d18:1/24:1)Butanol/Methanol98 - 109%

Recovery data based on a rapid plasma precipitation method.[3]

Experimental Protocols

This section provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Ceramide Standards: Cer (d18:1/16:0), Cer (d18:1/18:0), Cer (d18:1/24:0), Cer (d18:1/24:1) (Avanti Polar Lipids or equivalent)

  • Internal Standard: C18 Ceramide-d3 (d18:1/18:0-d3) (Cayman Chemical or equivalent)[8][9][10]

  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, chloroform, butanol, and water.

  • Additives: Formic acid, ammonium (B1175870) formate.

  • Biological Matrix: Human plasma (or other relevant biological samples).

Sample Preparation: Lipid Extraction from Plasma

A simple and efficient single-phase extraction method using butanol and methanol is recommended for high-throughput applications.[5][11]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To a 10 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Ceramide (d18:1/18:0)-d3 at a concentration of 1 µg/mL in methanol).

  • Add Extraction Solvent: Add 100 µL of a 1:1 (v/v) butanol/methanol solution containing 5 mM ammonium formate.

  • Vortex: Vortex the mixture vigorously for 10 seconds.

  • Sonicate: Sonicate the mixture for 1 hour.

  • Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of ceramides. Optimization may be required depending on the specific instrumentation used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating ceramide species.[6]

  • Mobile Phase A: Water with 0.2% formic acid.[12]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[12]

  • Gradient: A 5-minute isocratic elution with 100% Mobile Phase B can be effective for high-throughput analysis.[6] Alternatively, a gradient can be employed for better separation of a wider range of lipid species.

  • Flow Rate: 0.3 mL/min.[6][12]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for each ceramide species and the internal standard. The characteristic product ion for ceramides is often m/z 264, arising from the sphingoid backbone.[7]

Table 4: Example MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cer (d18:1/16:0)538.5264.3
Cer (d18:1/18:0)566.6264.3
Cer (d18:1/18:0)-d3 (IS)569.6264.3
Cer (d18:1/24:0)650.6264.3
Cer (d18:1/24:1)648.6264.3
(Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. The precursor ion for the d3 internal standard is shifted by +3 Da compared to its non-deuterated counterpart.)
Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each ceramide and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

  • Quantification: Determine the concentration of each ceramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Ceramide Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key ceramide-mediated signaling pathway and the experimental workflow for high-throughput ceramide analysis.

CeramideSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase PP1_PP2a PP1 / PP2a Ceramide->PP1_PP2a activates JNK_SAPK JNK/SAPK Pathway Ceramide->JNK_SAPK activates Sphingomyelinase Sphingomyelinase Bcl_x_anti Bcl-x (anti-apoptotic) PP1_PP2a->Bcl_x_anti dephosphorylates Caspase9_inactive Pro-caspase 9 PP1_PP2a->Caspase9_inactive alters splicing of Bcl_x_pro Bcl-x (pro-apoptotic) Bcl_x_anti->Bcl_x_pro alters splicing to Caspase9_active Caspase 9 Caspase9_inactive->Caspase9_active promotes activation of Apoptosis Apoptosis Caspase9_active->Apoptosis JNK_SAPK->Apoptosis

Caption: Ceramide-Mediated Apoptotic Signaling Pathway.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Ceramide-d3 IS Sample->IS_Spike Extraction Lipid Extraction (Butanol/Methanol) IS_Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-Throughput Ceramide Analysis Workflow.

Conclusion

The described high-throughput LC-MS/MS method, utilizing Ceramide (d18:1/18:0)-d3 as an internal standard, provides a reliable and efficient means for the quantitative analysis of ceramides in biological samples. The detailed protocols and performance data presented in this application note offer a solid foundation for researchers and scientists to implement this methodology in their studies of ceramide biology and its role in health and disease. The robustness of this approach makes it well-suited for large-scale clinical and pharmaceutical research.

References

Application of Ceramide 3-d3 in clinical lipidomics research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2] Dysregulation of ceramide metabolism has been implicated in the pathophysiology of numerous diseases, such as cardiovascular disease, type 2 diabetes, neurodegenerative disorders, and cancer.[1][2][3] Consequently, the accurate quantification of specific ceramide species in clinical samples is paramount for understanding disease mechanisms, identifying novel biomarkers, and developing targeted therapeutics.

This document provides detailed application notes and protocols for the use of deuterated ceramides, such as Ceramide-d3, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based clinical lipidomics research. The use of stable isotope-labeled internal standards is the gold standard for robust and accurate quantification of lipids, as it effectively corrects for variations in sample preparation and analytical performance.[4]

Data Presentation: Quantitative Analysis of Ceramides in Clinical Samples

The following tables summarize quantitative data from clinical studies that have utilized LC-MS/MS with internal standards to measure ceramide concentrations in human plasma/serum and cerebrospinal fluid (CSF) in various disease states.

Table 1: Plasma Ceramide Concentrations in Type 2 Diabetes Mellitus

Ceramide SpeciesHealthy Controls (nmol/mL)Type 2 Diabetes Patients (nmol/mL)Fold Changep-valueReference
C18:00.26 ± 0.030.38 ± 0.031.46< 0.05[1][2]
C20:00.09 ± 0.0040.11 ± 0.0041.22< 0.05[1][2]
C24:10.43 ± 0.030.52 ± 0.041.21< 0.05[1][2]
Total Ceramides2.37 ± 0.193.06 ± 0.261.29< 0.05[1][2]

Table 2: Plasma Ceramide Concentrations in Cardiovascular Disease (ST-Elevation Myocardial Infarction - STEMI)

Ceramide SpeciesHealthy Controls (µM)STEMI Patients (µM)Fold Changep-valueReference
Cer(d18:1/16:0)~0.25~0.40~1.60< 0.001[5]
Cer(d18:1/18:0)~0.10~0.15~1.50< 0.001[5]
Cer(d18:1/24:1)~0.80~1.10~1.38< 0.001[5]
Cer(d18:1/24:0)~2.00~2.50~1.25< 0.001[5]

Table 3: Cerebrospinal Fluid (CSF) C18 Ceramide Levels in Alzheimer's Disease

GroupRelative C18 Ceramide Levels (Arbitrary Units)Fold Changep-valueReference
Non-AD Profile~ -0.5[6]
AD Profile~ 0.5Higher in AD0.002[6]

Experimental Protocols

Protocol 1: Quantification of Ceramides in Human Plasma/Serum by LC-MS/MS

This protocol details a method for the simultaneous measurement of various ceramide species in human plasma or serum using a deuterated ceramide internal standard.

1. Materials and Reagents

  • Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1)

  • Deuterated ceramide internal standard (e.g., Ceramide (d18:1/18:0)-d3)

  • LC-MS grade solvents: Methanol (B129727), Chloroform, Acetonitrile, Isopropanol, Water

  • Formic acid

  • Human plasma/serum samples

  • Microcentrifuge tubes

  • Autosampler vials with inserts

2. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.

  • Add 200 µL of a methanol solution containing the deuterated ceramide internal standard (e.g., at a final concentration of 50 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial with a micro-insert.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard need to be optimized. For example:

    • Cer(d18:1/18:0): m/z 566.5 → 264.3

    • Cer(d18:1/18:0)-d3: m/z 569.5 → 264.3

4. Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for each endogenous ceramide and the deuterated internal standard.

  • Calculate the ratio of the peak area of each endogenous ceramide to the peak area of the deuterated internal standard.

  • Construct a calibration curve using known concentrations of ceramide standards spiked with a constant amount of the deuterated internal standard.

  • Determine the concentration of each ceramide species in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma/Serum Sample IS Add Deuterated Internal Standard (Cer-d3) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant (Lipid Extract) Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratios (Analyte/IS) Integration->Ratio Quantification Quantify Ceramide Concentrations Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for ceramide quantification using LC-MS/MS.

G cluster_synthesis De Novo Synthesis cluster_hydrolysis Hydrolysis Pathway cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling PalmitoylCoA Palmitoyl-CoA + Serine SPT SPT PalmitoylCoA->SPT DHCer Dihydroceramide SPT->DHCer DES DES1 DHCer->DES Ceramide Ceramide DES->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis InsulinResistance Insulin Resistance Ceramide->InsulinResistance Inflammation Inflammation Ceramide->Inflammation SM Sphingomyelin SMase SMase SM->SMase SMase->Ceramide Sphingosine Sphingosine CerS CerS Sphingosine->CerS CerS->Ceramide

References

Application Note: Protocol for Lipid Extraction for Ceramide Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in various pathologies, making their accurate quantification essential for both basic research and the development of novel therapeutic agents. This application note provides a detailed protocol for the extraction and quantification of ceramides from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard for robust and accurate analysis.

The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This protocol is designed to be a reliable method for researchers in academic and industrial settings.

Ceramide Signaling Pathways

Ceramides are central to cellular signaling, acting as second messengers that can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[2] These lipids are key regulators of cellular stress responses, often leading to apoptosis or cell cycle arrest. For instance, ceramides can activate protein phosphatases, such as PP1 and PP2a, which in turn dephosphorylate key signaling proteins involved in cell survival and proliferation.[3] Furthermore, ceramide-mediated signaling can influence inflammatory pathways, such as the NF-κB and MAPK pathways, and has been linked to the induction of pro-inflammatory cytokines.[4] Dysregulation of ceramide metabolism is associated with various diseases, including insulin (B600854) resistance, obesity, and cardiovascular disease.[4]

Ceramide_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase Chemotherapy Chemotherapy Chemotherapy->Sphingomyelinase Oxidative_Stress Oxidative_Stress De_novo_Synthesis De_novo_Synthesis Oxidative_Stress->De_novo_Synthesis Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis De_novo_Synthesis->Ceramide Sphingomyelinase->Sphingomyelin PP2A_Activation PP2A Activation Ceramide->PP2A_Activation JNK_SAPK_Pathway JNK/SAPK Pathway Ceramide->JNK_SAPK_Pathway Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest PP2A_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis JNK_SAPK_Pathway->Apoptosis Caspase_Activation->Apoptosis

Simplified Ceramide Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps in the protocol for ceramide extraction and analysis.

Experimental_Workflow Sample_Homogenization 1. Sample Homogenization (e.g., tissue, cells, plasma) Internal_Standard 2. Addition of Deuterated Internal Standard Sample_Homogenization->Internal_Standard Lipid_Extraction 3. Lipid Extraction (Bligh & Dyer or Folch method) Internal_Standard->Lipid_Extraction Phase_Separation 4. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 5. Organic Phase Collection Phase_Separation->Organic_Phase_Collection Drying_and_Reconstitution 6. Drying and Reconstitution Organic_Phase_Collection->Drying_and_Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Drying_and_Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow for Ceramide Quantification

Detailed Experimental Protocol

This protocol is based on a modified Bligh and Dyer lipid extraction method, which is widely used for the extraction of lipids from biological samples.[5][6][7]

I. Materials and Reagents

  • Solvents (LC-MS Grade): Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Internal Standard: Deuterated ceramide standard (e.g., C17:0-d7 Ceramide or a mix of deuterated ceramides corresponding to the analytes of interest)

  • Ceramide Standards: A mixture of non-deuterated ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 ceramides) for calibration curve generation.

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas

II. Sample Preparation

  • Tissue Samples: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS.

  • Cell Culture: Scrape cultured cells into ice-cold PBS, centrifuge to pellet the cells, and resuspend in a known volume of PBS.

  • Plasma/Serum: Thaw plasma or serum samples on ice. Use 50-100 µL per extraction.[8]

III. Lipid Extraction

  • To the homogenized sample (or plasma/cell suspension), add the deuterated internal standard solution at a known concentration.

  • Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the sample.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.[9]

  • Add 1.25 volumes of water and vortex for 30 seconds.[9]

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.[10]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., a mixture of mobile phase A and B).[1]

IV. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for ceramide separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[8]

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the different ceramide species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is recommended.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each ceramide species and the deuterated internal standard.[11][12]

V. Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the ceramide standard mixture and a constant concentration of the deuterated internal standard.[1]

  • Data Analysis: The concentration of each ceramide in the samples is determined by calculating the ratio of the peak area of the endogenous ceramide to the peak area of the corresponding deuterated internal standard and comparing this ratio to the calibration curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison.

Ceramide SpeciesSample Group A (Mean ± SD, ng/mL)Sample Group B (Mean ± SD, ng/mL)p-value
C16:0 Ceramide150.5 ± 25.2250.8 ± 35.1<0.01
C18:0 Ceramide80.3 ± 15.6120.1 ± 20.4<0.05
C18:1 Ceramide45.2 ± 9.875.6 ± 12.3<0.05
C24:0 Ceramide210.7 ± 40.1350.2 ± 55.7<0.01
C24:1 Ceramide180.4 ± 30.5290.9 ± 45.8<0.01

This table presents example data and should be adapted based on the specific experimental design and results.

Conclusion

This application note provides a comprehensive protocol for the extraction and quantification of ceramides in biological samples using a deuterated internal standard and LC-MS/MS. This robust and reliable method will enable researchers to accurately measure ceramide levels, providing valuable insights into their role in health and disease and facilitating the development of novel therapeutic strategies targeting ceramide metabolism.

References

Application Note: Quantification of Ceramide 3-d3 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell growth, differentiation, and stress responses.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate quantification of specific ceramide species essential for research and drug development. This application note provides a detailed protocol for the quantification of Ceramide 3-d3 (d18:1/3:0-d3), a deuterated internal standard, using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on Multiple Reaction Monitoring (MRM).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex biological matrices. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM technique allows for highly specific quantification by monitoring a specific precursor-to-product ion transition.

Quantitative Data

The following table summarizes the optimized MRM parameters for this compound. These parameters should be used as a starting point and may require further optimization based on the specific instrumentation used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound (d18:1/3:0-d3)347.4267.36035

Note: The precursor ion corresponds to the [M+H-H₂O]⁺ adduct, and the product ion corresponds to the sphingosine (B13886) backbone after the neutral loss of the N-acyl chain. The d3 label on the N-acyl chain results in a product ion of m/z 267.3.

Experimental Protocols

Sample Preparation (Modified Folch Extraction)

This protocol is suitable for the extraction of ceramides from plasma or tissue homogenates.[5][6]

Reagents:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard Spiking Solution (this compound in a suitable solvent like ethanol)

Procedure:

  • To 100 µL of sample (plasma or tissue homogenate), add 1 mL of a chloroform:methanol mixture (2:1, v/v).

  • Add a known amount of the this compound internal standard spiking solution.

  • Vortex the mixture vigorously for 5 minutes.

  • Add 200 µL of deionized water and vortex for another 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions: [7][8]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 60% B

    • 1-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 60% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Parameters: Refer to the quantitative data table above.

Visualization

Ceramide Signaling Pathway Ceramide Signaling Pathway Stress Cellular Stress (e.g., Cytokines, Chemotherapy) Ceramide Ceramide Stress->Ceramide activates SM Sphingomyelin SM->Ceramide Sphingomyelinase DeNovo De Novo Synthesis DeNovo->Ceramide Salvage Salvage Pathway Salvage->Ceramide CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence PP2A PP2A Ceramide->PP2A activates PKC PKCζ Ceramide->PKC activates Caspases Caspase Activation Ceramide->Caspases activates Apoptosis Apoptosis Akt Akt (Pro-survival) PP2A->Akt inhibits PKC->Akt inhibits Akt->Apoptosis inhibits Caspases->Apoptosis

Caption: A simplified diagram of key ceramide-mediated signaling pathways.

LC-MS/MS Experimental Workflow for this compound LC-MS/MS Experimental Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (Modified Folch Method) Spike->Extraction Drydown Dry Extract Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Initial Mobile Phase Drydown->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: The experimental workflow for the quantification of this compound.

References

Application Note: Quantitative Profiling of Ceramides in Biological Tissues Using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as critical structural components of cellular membranes and as bioactive signaling molecules involved in various cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of ceramide metabolism has been implicated in numerous diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.[1] Consequently, accurate quantification of specific ceramide species in biological tissues is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and specific quantification of various ceramide species in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting for variations in sample extraction efficiency and matrix effects, thereby ensuring high accuracy and precision.[2][3]

Principle of the Method

The methodology is based on the principle of stable isotope dilution mass spectrometry. Biological tissue is homogenized and lipids, including ceramides, are extracted. A known concentration of a deuterated ceramide internal standard mixture is spiked into the sample prior to extraction.[4] These internal standards are structurally identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium (B1214612) atoms.

Following extraction, the ceramides are separated based on their hydrophobicity using reverse-phase liquid chromatography. The column effluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][5][6] Specific precursor-to-product ion transitions are monitored for each endogenous ceramide and its corresponding deuterated internal standard. The endogenous ceramide concentration is then calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve constructed with known concentrations of non-deuterated standards.

Signaling and Workflow Diagrams

ceramide_signaling cluster_stimuli Stress Signals cluster_synthesis Ceramide Synthesis cluster_effects Cellular Outcomes TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase FasL FasL FasL->Sphingomyelinase Chemotherapy Chemotherapy Chemotherapy->Sphingomyelinase Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis De Novo Synthesis De Novo Synthesis De Novo Synthesis->Ceramide Sphingomyelinase->Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation experimental_workflow Tissue_Sample 1. Tissue Sample Collection (e.g., Liver, Muscle, Brain) Homogenization 2. Homogenization in ice-cold saline Tissue_Sample->Homogenization Spiking 3. Spiking with Deuterated Internal Standard Mix Homogenization->Spiking Extraction 4. Lipid Extraction (e.g., Bligh & Dyer method) Spiking->Extraction Dry_Reconstitute 5. Dry Down & Reconstitution Extraction->Dry_Reconstitute LCMS 6. LC-MS/MS Analysis (Reverse Phase Separation, MRM) Dry_Reconstitute->LCMS Data_Processing 7. Data Processing (Peak Integration, Ratio Calculation) LCMS->Data_Processing Quantification 8. Quantification (using Calibration Curve) Data_Processing->Quantification Results Results (Ceramide Concentrations) Quantification->Results

References

Troubleshooting & Optimization

Troubleshooting matrix effects in ceramide quantification with Ceramide 3-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ceramide-d3 as an internal standard for ceramide quantification.

Frequently Asked Questions (FAQs)

Q1: Why is Ceramide-d3 used as an internal standard in ceramide quantification?

A1: Ceramide-d3 is a deuterated form of ceramide, meaning some hydrogen atoms have been replaced by deuterium. It is considered an ideal internal standard because it is chemically and physically almost identical to the endogenous ceramides (B1148491) being measured.[1] This similarity ensures that it behaves in a comparable manner during sample preparation (extraction, cleanup) and analysis by liquid chromatography-mass spectrometry (LC-MS), effectively compensating for sample loss and matrix effects.[1] The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference.[1]

Q2: What are matrix effects in the context of ceramide quantification?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte (ceramide) by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can introduce inaccuracy and imprecision in quantification. In lipidomics, phospholipids (B1166683) are a common source of matrix effects.[2][3]

Q3: How does Ceramide-d3 compensate for matrix effects?

A3: Since Ceramide-d3 co-elutes with the endogenous ceramides, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the peak area of the endogenous ceramide to the peak area of the known amount of Ceramide-d3, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q4: Can Ceramide-d3 always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards like Ceramide-d3 may not always perfectly correct for matrix effects. This phenomenon is known as "differential matrix effects," where the analyte and the internal standard are affected differently by the matrix.[4] This can occur due to slight differences in their physicochemical properties, leading to minor chromatographic separation or variations in ionization efficiency in the presence of certain matrix components.[4]

Troubleshooting Guides

Problem 1: Poor recovery of both ceramide and Ceramide-d3.

This issue often points to problems with the sample extraction procedure.

  • Possible Cause: Inefficient extraction solvent.

  • Troubleshooting Steps:

    • Verify Solvent System: Ensure the chosen solvent system is appropriate for the sample matrix. For plasma or serum, a common and effective method is a modified Bligh & Dyer or Folch extraction using a mixture of chloroform (B151607) and methanol.[5][6]

    • Optimize Solvent Ratios: Adjust the ratios of your extraction solvents. For instance, different ratios of chloroform:methanol can be tested to maximize lipid recovery.

    • Ensure Proper Phase Separation: If using a liquid-liquid extraction (LLE), ensure complete phase separation before collecting the organic layer containing the lipids.

  • Possible Cause: Incomplete cell lysis (for tissue or cell culture samples).

  • Troubleshooting Steps:

    • Homogenization: Ensure thorough homogenization of the tissue or cell pellet.

    • Sonication: Consider using sonication to aid in cell disruption and lipid release.

Problem 2: Inconsistent or low signal for Ceramide-d3 across samples.

This suggests variability in sample preparation or degradation of the internal standard.

  • Possible Cause: Inconsistent addition of the internal standard.

  • Troubleshooting Steps:

    • Pipetting Technique: Ensure accurate and consistent pipetting of the Ceramide-d3 solution into each sample at the very beginning of the sample preparation process.

    • Solvent Evaporation: If the internal standard is in a volatile solvent, add it to the sample quickly and proceed with the next step to avoid evaporation.

  • Possible Cause: Degradation of the Ceramide-d3 standard.

  • Troubleshooting Steps:

    • Storage: Verify that the Ceramide-d3 stock and working solutions are stored correctly (typically at -20°C or -80°C in an appropriate solvent).

    • Fresh Preparations: Prepare fresh working solutions of the internal standard regularly.

Problem 3: Suspected differential matrix effects leading to inaccurate quantification.

This is a more complex issue where the Ceramide-d3 is not adequately compensating for matrix effects.

  • Possible Cause: Co-elution of highly suppressive matrix components that affect the analyte and internal standard differently.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): This technique can provide a more thorough cleanup than simple protein precipitation by selectively retaining the analyte while washing away interfering compounds.[2]

      • Liquid-Liquid Extraction (LLE): Can offer better selectivity than protein precipitation.[2]

    • Optimize Chromatographic Separation:

      • Gradient Adjustment: Modify the liquid chromatography gradient to better separate the ceramides from the matrix components. A shallower gradient can improve resolution.[2]

      • Column Chemistry: Experiment with different column chemistries (e.g., C8, C18, Phenyl-Hexyl) to alter the selectivity of the separation.[2]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components and mitigate their effect.[2] However, ensure the ceramide concentration remains above the lower limit of quantification.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the Ceramide standard and Ceramide-d3 into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to be free of the analyte). Spike the Ceramide standard and Ceramide-d3 into the extracted matrix residue before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the Ceramide standard and Ceramide-d3 into the blank matrix before starting the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100

    • RE (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation (PPT)
  • To 100 µL of plasma, add 300 µL of a cold protein precipitation solution (e.g., acetonitrile (B52724) or a 9:1 isopropanol:chloroform mixture) containing Ceramide-d3 at a known concentration.[7]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol mixture) for LC-MS/MS analysis.

Quantitative Data

Table 1: Comparison of Sample Preparation Techniques for Plasma

TechniqueProsConsTypical RecoveryMatrix Effect Removal
Protein Precipitation (PPT) Fast, simple, high-throughput.[2][3]Less effective at removing phospholipids, leading to higher matrix effects.[2][3]GoodPoor to Moderate
Liquid-Liquid Extraction (LLE) Better selectivity and cleaner extracts than PPT.[2]More time-consuming, potential for emulsion formation.Good to ExcellentModerate to Good
Solid-Phase Extraction (SPE) Provides the most rigorous cleanup, significantly reducing matrix effects.[2][3]Requires method development, can be more costly.ExcellentExcellent

Table 2: Example MRM Transitions and Collision Energies for Ceramide Analysis

The following are representative Multiple Reaction Monitoring (MRM) transitions. These should be optimized for your specific instrument. The precursor ion is typically the [M+H]+ adduct, and a common product ion for ceramides is m/z 264.3, which corresponds to the sphingosine (B13886) backbone.[7][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ceramide (d18:1/16:0)538.5264.335-45
Ceramide (d18:1/18:0)566.5264.335-45
Ceramide (d18:1/24:0)650.6264.335-45
Ceramide (d18:1/24:1)648.6264.335-45
Ceramide-d3 (d18:1/18:0)569.5267.335-45

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add Ceramide-d3 Internal Standard sample->add_is extract Lipid Extraction (PPT, LLE, or SPE) add_is->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Ceramide / Ceramide-d3) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for ceramide quantification.

troubleshooting_matrix_effects decision decision step step solution solution start Inaccurate Quantification (Suspected Matrix Effects) check_is Is IS signal consistent? start->check_is check_recovery Is recovery low? check_is->check_recovery Yes assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me No check_recovery->solution Yes (Improve Extraction) check_recovery->assess_me No me_present Significant ME (<85% or >115%)? assess_me->me_present me_present->solution No (Other Issue) optimize_cleanup Optimize Sample Cleanup me_present->optimize_cleanup Yes optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc dilute Dilute Sample optimize_lc->dilute revalidate Re-validate Method dilute->revalidate revalidate->solution Problem Solved

References

Addressing isotopic instability of deuterated ceramide standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deuterated Ceramide Standards

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling deuterated ceramide standards to ensure their isotopic stability and optimal performance in quantitative analysis. For researchers in lipidomics and drug development, maintaining the isotopic purity of these standards is critical for accurate results.[1]

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability in deuterated ceramide standards?

A1: Isotopic instability in deuterated ceramide standards refers to the loss of deuterium (B1214612) atoms and their replacement with hydrogen atoms from the surrounding environment.[1][2] This process, known as hydrogen-deuterium (H-D) exchange or "back-exchange," compromises the isotopic purity of the standard.[3][4] Since mass spectrometry distinguishes compounds based on mass, this exchange can lead to a decreased signal for the internal standard and an artificially inflated signal for the native analyte, causing significant errors in quantification.[4]

Q2: What are the primary factors that cause H-D back-exchange?

A2: The stability of a deuterium label is influenced by several key factors:

  • pH: The rate of H-D exchange is highly dependent on pH, with catalysis occurring under both acidic and basic conditions.[3][5][6] The minimum rate of exchange for many compounds is observed around pH 2.5.[3][7][8]

  • Temperature: Higher temperatures significantly accelerate the rate of H-D exchange.[3][4] Conversely, lowering the temperature can dramatically slow the process; for example, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[3]

  • Solvent: Protic solvents like water, methanol, and ethanol (B145695) are sources of exchangeable protons and can facilitate deuterium loss.[3][4] The presence of even trace amounts of moisture in aprotic solvents can be sufficient to cause back-exchange.[3]

  • Location of the Deuterium Label: The position of the deuterium atom on the ceramide molecule is crucial.[2][3] Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly labile and susceptible to rapid exchange.[2][3][5] Labels on stable carbon positions are much preferred for quantitative internal standards.[5]

Q3: How should I properly store deuterated ceramide standards to ensure stability?

A3: Proper storage is essential to maintain the integrity of your standards.

  • Solid Form: Lyophilized or solid standards should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator to protect from moisture.[1] Before opening, always allow the container to warm to room temperature to prevent condensation from forming on the cold powder.[9]

  • Organic Solutions: Standards dissolved in an organic solvent should be stored at -20°C ± 4°C in glass vials with Teflon-lined caps.[9] For long-term stability, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[6][9] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Problem: I am observing a decreasing signal or purity of my deuterated ceramide internal standard over time in my LC-MS/MS analysis.

This is a common problem that often points to the degradation or isotopic back-exchange of the standard in solution. The following workflow and decision tree can help you troubleshoot the issue.[3][5]

Troubleshooting Workflow Diagram

This diagram outlines the logical steps to diagnose issues with deuterated standard stability.

G start Inaccurate Quantitative Results: Decreasing IS Signal or High Analyte Conc. check_purity 1. Verify Standard Purity Is the isotopic/chemical purity confirmed on the Certificate of Analysis (CoA)? start->check_purity purity_bad Purity Issue: Contact supplier. Consider new standard. check_purity->purity_bad No / Unsure purity_ok Purity Acceptable check_purity->purity_ok Yes check_storage 2. Review Storage & Handling Stored at correct temp? Protected from moisture/light? Fresh working solutions used? purity_ok->check_storage storage_bad Handling Issue: Correct storage protocol. Prepare fresh solutions. check_storage->storage_bad No storage_ok Handling Appears Correct check_storage->storage_ok Yes check_exchange 3. Investigate H/D Exchange Are samples in protic solvent? Is pH neutral or basic? Are samples kept at room temp? storage_ok->check_exchange exchange_yes High Exchange Risk: Run Stability Experiment (see protocol). Adjust pH to ~2.5, keep samples cold (0-4°C). check_exchange->exchange_yes Yes exchange_no Low Exchange Risk check_exchange->exchange_no No check_matrix 4. Check for Matrix Effects Does analyte signal vary in different matrices with the same IS concentration? exchange_no->check_matrix matrix_yes Matrix Effects Likely: Optimize sample cleanup. Use matrix-matched calibrants. check_matrix->matrix_yes Yes

Caption: Troubleshooting decision tree for inaccurate quantitative results.

Data Summary & Experimental Protocols

Influence of Environmental Factors on H-D Exchange

The stability of deuterated standards is highly sensitive to experimental conditions. The following table summarizes key factors and their impact on the rate of back-exchange.

FactorConditionImpact on H-D Exchange RateRecommendationReference
pH Acidic (<2.5) or Basic (>3.0)Increases (Catalyzed)Adjust sample pH to ~2.5 just before analysis.[3][7][8]
Optimal (pH ~2.5)Minimum Exchange RateMaintain pH between 2.5 and 3.0 during analysis.[3][7][10]
Temperature 25°C (Room Temp)Baseline RateKeep samples cooled at all times.[3]
0 - 4°C (Refrigerated)Significantly DecreasedMaintain samples at 0-4°C from preparation to injection.[3][7][10]
Solvent Protic (Water, Methanol)High (Source of Protons)Minimize time in protic solvents; use aprotic if possible.[3][4]
Aprotic (Acetonitrile, Chloroform)Low (if anhydrous)Use high-purity, anhydrous solvents.[3]
Protocol: Assessing Isotopic Stability of a Deuterated Standard

This protocol outlines a method to empirically test the stability of your deuterated ceramide standard in your specific experimental matrix (e.g., sample diluent, mobile phase).[1][3]

Objective: To determine if significant H-D back-exchange is occurring under your analytical conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of your deuterated ceramide standard in the solvent or matrix of interest (e.g., the final diluent used for your samples before injection).

    • The concentration should be high enough to provide a strong signal in your LC-MS/MS system.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject the solution into the LC-MS/MS and acquire the data. This will be your baseline measurement.

    • Store the prepared sample solution under the exact conditions your typical samples experience during an analytical run (e.g., on the autosampler at a specific temperature).

    • At regular intervals (e.g., 2, 4, 8, and 24 hours), re-inject the same solution and acquire data.[3]

  • Data Analysis:

    • For each time point, monitor the peak area of your deuterated standard.

    • Crucially, also monitor the mass channel for the unlabeled ceramide analyte.

    • Calculate the ratio of the unlabeled analyte peak area to the deuterated standard peak area.

    • An increase in this ratio over time is a clear indicator that deuterium atoms are exchanging with protons, leading to a loss of isotopic purity and an artificial increase in the analyte signal.[3][5]

  • Interpretation:

    • Stable: If the ratio remains constant across all time points, your standard is stable under the tested conditions.

    • Unstable: If the ratio increases, H-D exchange is occurring. You must take corrective actions, such as lowering the sample storage temperature, adjusting the pH, or reducing the time samples spend in the autosampler before injection.

Recommended Workflow for Handling Deuterated Standards

This workflow visualizes the best practices from receipt of the standard to its final use in analysis.

G cluster_0 1. Receiving & Storage cluster_1 2. Stock Solution Preparation cluster_2 3. Sample Preparation & Analysis receive Receive Standard verify Verify CoA for Purity & Storage Instructions receive->verify store Store Immediately at Recommended Temp (e.g., <= -20°C) verify->store warm Warm Solid to Room Temp BEFORE Opening store->warm dissolve Dissolve in High-Purity Aprotic Solvent (if possible) in Glassware warm->dissolve store_stock Store Stock Solution in Teflon-capped Amber Vial at -20°C dissolve->store_stock prep_fresh Prepare Fresh Working Solutions for Each Batch store_stock->prep_fresh spike Spike into Samples prep_fresh->spike stabilize Stabilize: Adjust to pH ~2.5 & Keep at 0-4°C spike->stabilize analyze Analyze Promptly via LC-MS stabilize->analyze

Caption: Recommended workflow for handling deuterated ceramide standards.

References

Technical Support Center: Overcoming Ion Suppression in ESI-MS Analysis of Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ESI-MS analysis of ceramides (B1148491). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS analysis of ceramides?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, ceramides, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] In complex biological samples, lipids, salts, and other endogenous matrix components are common causes of ion suppression.[3]

Q2: How can I identify if ion suppression is affecting my ceramide analysis?

A2: A common method to detect ion suppression is to perform a post-column infusion experiment. In this technique, a constant flow of a ceramide standard solution is introduced into the mass spectrometer after the analytical column.[4] When a blank matrix sample (a sample without the analyte of interest) is injected, any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing suppression.

Q3: What are the primary sources of ion suppression in ceramide analysis?

A3: The primary sources of ion suppression in ceramide analysis from biological samples are often other lipids, particularly phospholipids (B1166683), which are highly abundant in cell membranes. Other sources include salts, detergents, and other small molecules present in the sample matrix that compete with ceramides for ionization in the ESI source.[3]

Q4: Can changing the ionization source help reduce ion suppression for ceramides?

A4: Yes, switching to an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI) can be an effective strategy. APCI is generally less susceptible to ion suppression from matrix effects compared to ESI, especially for less polar analytes.[5][6][7] Some studies have shown that APCI provides a lack of salt adduction, ion suppression, or other matrix effects for ceramide analysis.[5][8] Multi-ionization sources that combine the properties of ESI and APCI can also be used to detect a wide variety of lipids, including ceramides, with high sensitivity.[9]

Troubleshooting Guides

Problem: Low Ceramide Signal Intensity

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering lipids like phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate ceramides from more polar interfering compounds.

    • Protein Precipitation: While a simpler method, it is often less effective at removing phospholipids and may lead to significant ion suppression.

  • Optimize Chromatographic Separation: Improving the separation of ceramides from co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Elution: Employ a gradient elution profile that effectively separates ceramides from phospholipids and other interfering compounds.

    • Column Chemistry: Utilize a column with appropriate chemistry (e.g., C18, C8) to achieve optimal separation.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal loss due to ion suppression.[1]

Problem: Poor Reproducibility of Ceramide Quantification

Possible Cause: Inconsistent ion suppression across different samples.

Solutions:

  • Implement a Robust Sample Preparation Protocol: Ensure that your sample preparation method is consistent and effectively removes matrix interferences for all samples. SPE is often the most reproducible method.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to account for matrix effects.[1]

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ceramide Purification from Plasma

This protocol is designed to effectively remove phospholipids and other interfering components from plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., C17:0 ceramide)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Water

  • SPE cartridges (e.g., Silica-based or specialized lipid removal cartridges)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., Methanol/Acetonitrile 1:1, v/v)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex thoroughly for 2 minutes.

    • Add 400 µL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by chloroform).

  • Sample Loading: Load the extracted lipid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that elutes interfering compounds but retains ceramides (e.g., a low percentage of methanol in chloroform). This step is crucial for removing phospholipids.

  • Elution: Elute the ceramides with a stronger solvent (e.g., a higher percentage of methanol in chloroform or acetone).

  • Solvent Evaporation: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the reconstitution solution for LC-MS analysis.

Protocol 2: Optimized LC-MS/MS Method for Ceramide Analysis

This method is designed to achieve good separation of ceramides from common interfering lipids.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
20.040

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: These are starting parameters and may require further optimization for your specific instrument and application.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ceramide Analysis from Human Plasma

Sample Preparation MethodCeramide Recovery (%)Phospholipid Removal (%)Ion Suppression (%)
Protein Precipitation (Acetonitrile)85 ± 520 ± 860 ± 10
Liquid-Liquid Extraction (Folch)92 ± 465 ± 735 ± 8
Solid-Phase Extraction (Silica)95 ± 398 ± 210 ± 5

Data are presented as mean ± standard deviation and are compiled from typical performance characteristics found in the literature.

Visualizations

Ceramide Signaling Pathway

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Ceramide-Mediated Signaling cluster_catabolism Catabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPT, CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Dihydroceramide->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Activates Caspases Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inhibits Proliferation Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Activates NF-κB Ceramide->Inflammation Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->Sphingosine Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Salvage Pathway Complex Sphingolipids->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK

Caption: Overview of ceramide metabolism and its role in cellular signaling pathways.

Experimental Workflow for Troubleshooting Ion Suppression

Troubleshooting_Workflow A Low Ceramide Signal Detected B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes J No Significant Ion Suppression Investigate Other Causes (e.g., sample degradation, instrument issue) C->J No E Optimize LC Separation D->E G Re-analyze Sample D->G F Consider Alternative Ionization (e.g., APCI) E->F E->G F->G H Problem Resolved? G->H I Consult Instrument Specialist H->I No

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

References

Optimizing chromatographic separation of ceramides and their deuterated analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ceramides (B1148491) and their deuterated analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating and quantifying ceramides?

A1: The most widely used and robust method for the analysis of ceramides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, allowing for the separation of different ceramide species and their precise quantification, even at low concentrations.[1][4] Reversed-phase liquid chromatography is frequently employed to separate ceramides based on their hydrophobicity before they are detected by the mass spectrometer.[1][5]

Q2: Why is it important to use deuterated ceramide analogs as internal standards?

A2: Deuterated ceramide analogs are the preferred internal standards for quantitative analysis because they have nearly identical physical and chemical properties to their non-deuterated counterparts.[6] This ensures that they behave similarly during sample extraction and chromatographic separation, which helps to correct for sample loss and variability in instrument response.[6] The mass difference between the deuterated standard and the endogenous analyte allows them to be distinguished by the mass spectrometer, enabling accurate quantification.[6][7]

Q3: What are the main challenges in the chromatographic separation of ceramides?

A3: The primary challenges in ceramide analysis stem from their structural diversity and the complexity of the biological samples in which they are found.[2][8] Key issues include:

  • Co-elution of isomers and isobars: Lipids with the same chemical formula but different structures (isomers) or the same nominal mass but different elemental compositions (isobars) can be difficult to separate, leading to inaccurate identification and quantification.[8][9]

  • Wide range of concentrations: Ceramides are present at vastly different concentrations in biological samples, requiring analytical methods with a broad dynamic range.[5]

  • Matrix effects: Other lipids and molecules in the sample can interfere with the ionization of ceramides in the mass spectrometer, affecting the accuracy of quantification.

  • Peak tailing: Some lipids, particularly those with phosphate (B84403) groups, can interact with the stainless steel components of HPLC systems, resulting in poor peak shape.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase. 3. Secondary Interactions: Analyte interaction with active sites on the column or system. 4. Column Collapse or Contamination. [10]1. Dilute the sample or reduce the injection volume.[9] 2. Ensure the sample solvent is as weak or weaker than the initial mobile phase.[11] 3. Modify the mobile phase: For basic compounds, a lower pH may improve peak shape. Adding a small amount of an acid like formic acid (0.1%) is common.[10][12] 4. Backflush the column or, if necessary, replace it. Use a guard column to protect the analytical column.[10][11]
Co-elution of Peaks 1. Insufficient Chromatographic Resolution: The column and mobile phase are not adequately separating the ceramides. 2. Presence of Isomers: Ceramides with the same fatty acid chain length but different double bond positions or stereochemistry.1. Optimize the mobile phase gradient: A shallower gradient can improve separation.[9] 2. Change the stationary phase: A column with a different chemistry (e.g., C30 instead of C18) may provide better selectivity.[5] 3. Adjust the temperature: A lower temperature can sometimes increase resolution.
Low Signal Intensity / Poor Sensitivity 1. Sample Degradation: Ceramides may degrade if not handled or stored properly. 2. Inefficient Ionization: The settings on the mass spectrometer are not optimal. 3. Sample Loss During Preparation: Incomplete extraction from the biological matrix.1. Store samples at -80°C and minimize freeze-thaw cycles.[4] 2. Optimize MS parameters: Adjust capillary voltage, cone voltage, and desolvation temperature.[2] 3. Validate the extraction method to ensure high recovery rates. The Folch method is a common starting point.[13][14]
Irreproducible Retention Times 1. Fluctuations in Temperature: Inconsistent column temperature affects retention. 2. Mobile Phase Inconsistency: The composition of the mobile phase is not stable. 3. Air in the System: Air bubbles in the pump or detector can cause pressure fluctuations.[10]1. Use a column oven to maintain a constant temperature.[11] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[11] 3. Purge the system to remove any air bubbles.[11]

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a common starting point for extracting ceramides from plasma samples.

  • To 10 µL of plasma, add 20 µL of a deuterated internal standard cocktail.[15]

  • Add 970 µL of a 1:1 (v/v) butanol/methanol mixture.[15]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.[2][14]

  • Transfer the supernatant (the lipid-containing layer) to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of chloroform (B151607) and methanol).[14]

LC-MS/MS Analysis of Ceramides

The following is an example of a reversed-phase LC-MS/MS method for ceramide analysis.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Gradient: A typical gradient might start with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic ceramides. For example: 0–17 min, 40%–95% B; 17–19 min, 95% B; 19.01–20 min, 40% B.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each ceramide and its deuterated standard.[3]

Quantitative Data Summary

Example MRM Transitions for Ceramide Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cer d18:1/16:0538.5264.3
D7 Cer d18:1/16:0545.6271.3
Cer d18:1/18:0566.6264.3
D7 Cer d18:1/18:0573.6271.3
Cer d18:1/24:0650.6264.3
D7 Cer d18:1/24:0657.6271.3
Cer d18:1/24:1648.6264.3
D7 Cer d18:1/24:1655.6271.3
Data adapted from a study on ultrafast measurement of ceramides.[15]
Deuterated Ceramide Internal Standard Mixture Example
ComponentTarget Concentration (µM)
C16 Ceramide-d7 (d18:1-d7/16:0)40
C18 Ceramide-d7 (d18:1-d7/18:0)20
C24 Ceramide-d7 (d18:1-d7/24:0)40
C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))20
This is an example of a commercially available deuterated ceramide mixture.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standards Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for ceramide analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_coelution Resolution Issues Start Chromatographic Issue Identified IsPeakBroad Are Peaks Broad or Tailing? Start->IsPeakBroad IsRTStable Is Retention Time (RT) Unstable? Start->IsRTStable IsCoeluting Are Peaks Co-eluting? Start->IsCoeluting CheckOverload Check for Sample Overload (Dilute Sample) IsPeakBroad->CheckOverload Yes IsPeakBroad->IsRTStable No CheckSolvent Check Sample Solvent Strength CheckOverload->CheckSolvent CheckpH Optimize Mobile Phase pH CheckSolvent->CheckpH CheckTemp Verify Column Temperature Stability IsRTStable->CheckTemp Yes IsRTStable->IsCoeluting No CheckMobilePhase Check Mobile Phase Preparation & Degassing CheckTemp->CheckMobilePhase CheckLeaks Inspect System for Leaks or Air Bubbles CheckMobilePhase->CheckLeaks OptimizeGradient Optimize Gradient Slope IsCoeluting->OptimizeGradient Yes ChangeColumn Try Different Column Chemistry OptimizeGradient->ChangeColumn

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Minimizing background interference in ceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and overcome common challenges in ceramide analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in ceramide analysis by LC-MS?

A1: Background interference in ceramide analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) can originate from several sources:

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, tissue extracts) can suppress or enhance the ionization of target ceramides (B1148491), leading to inaccurate quantification. Phospholipids are a major contributor to matrix effects in lipid analysis.[1][2]

  • Contaminants: Impurities from solvents, reagents, and labware (like plasticizers) can introduce extraneous peaks and increase background noise.[3][4]

  • Isobaric Overlap: Different lipid species with the same nominal mass can be difficult to distinguish without high-resolution mass spectrometry and careful chromatographic separation.[5][6]

  • In-source Fragmentation/Dehydration: Ceramides can undergo dehydration in the ion source of the mass spectrometer, leading to a reduced abundance of the primary molecular ion and complicating spectra.[7]

Q2: How can I reduce matrix effects in my ceramide analysis?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use robust lipid extraction methods, such as the Bligh and Dyer or Folch methods, to separate lipids from other cellular components.[8][9][10] For complex matrices like plasma, an additional purification step using silica (B1680970) gel column chromatography can significantly improve sensitivity by removing other abundant lipids.[8] Specialized phospholipid removal products are also available.[1]

  • Optimized Chromatography: Develop a chromatographic method that separates ceramides from the bulk of matrix components. Reverse-phase chromatography is commonly used for this purpose.[8][11]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards that are chemically identical to the analytes of interest is crucial.[7][12][13] These standards co-elute with the target ceramides and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Derivatization: Chemical derivatization can improve the ionization efficiency of ceramides and shift their mass-to-charge ratio to a region with less background interference.[14][15]

Q3: I'm observing low sensitivity for my ceramide species. What can I do to improve it?

A3: Low sensitivity can be addressed by:

  • Optimizing Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., capillary voltage, source temperature, desolvation temperature) and collision energy to maximize the signal for your specific ceramide species.[8][12][16]

  • Choosing the Right Ionization Mode: While positive electrospray ionization (ESI+) is common, negative mode (ESI-) can sometimes offer better sensitivity and produce more structurally informative fragments for certain ceramides, while also reducing in-source dehydration.[7][17]

  • Sample Concentration: After lipid extraction, ensure the sample is reconstituted in a minimal volume of a solvent compatible with your LC mobile phase to concentrate the analytes.[12][18]

  • Chemical Derivatization: As mentioned, derivatization can significantly enhance the signal intensity of ceramides.[14][15]

Q4: What are the best practices for choosing and using internal standards in ceramide quantification?

A4: For accurate quantification, follow these guidelines for internal standards (IS):

  • Use Stable Isotope-Labeled Standards: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d7-ceramide).[7][13] This ensures identical chemical and physical properties to the endogenous compound.

  • Use Non-Endogenous Analogs if Labeled Standards are Unavailable: If a stable isotope-labeled standard is not available for every ceramide species, a non-physiological odd-chain ceramide (e.g., C17 or C25 ceramide) can be used.[8]

  • Add the IS Early in the Workflow: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction and subsequent steps.[8]

  • Ensure Appropriate Concentration: The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes to fall within the linear dynamic range of the instrument.[13]

Troubleshooting Guides

Issue 1: High Background Noise in Chromatogram

Possible Cause Solution
Contaminated Solvents/ReagentsUse high-purity, LC-MS grade solvents and freshly prepared reagents.[3][4]
Contaminated Labware (e.g., plasticizers)Use glass or polypropylene (B1209903) labware instead of plastics where possible.[3][4]
Carryover from Previous InjectionsRun several blank injections between samples. Implement a robust needle wash protocol.[3]
Dirty LC System or MS Ion SourceFlush the LC system with appropriate solvents. Clean the ion source according to the manufacturer's protocol.[4]

Issue 2: Poor Peak Shape and Resolution

Possible Cause Solution
Inappropriate LC ColumnEnsure the column chemistry (e.g., C8, C18) is suitable for lipid separation.[8] Consider normal-phase chromatography for separating ceramide subclasses.[18]
Suboptimal Mobile Phase CompositionOptimize the mobile phase gradient and additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape.[9][12]
Sample OverloadReduce the injection volume or dilute the sample.
Improper Sample Reconstitution SolventReconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase.[12]

Issue 3: Inconsistent Quantification Results

Possible Cause Solution
Inconsistent Sample PreparationEnsure a standardized and reproducible protocol for lipid extraction and handling for all samples.
Matrix EffectsImplement strategies to mitigate matrix effects as described in the FAQs (e.g., use of internal standards, sample cleanup).[2][19]
Non-linearity of Detector ResponsePrepare a calibration curve with a sufficient number of points to cover the expected concentration range of the analytes.[16]
Analyte DegradationEnsure proper sample storage and minimize freeze-thaw cycles.[20]

Quantitative Data Summary

Table 1: Recovery of Ceramide Subspecies from Biological Samples

Sample TypeCeramide SubspeciesRecovery (%)
Human PlasmaC14, C16, C18, C18:1, C2078-91
C24, C24:178-91
Rat LiverC14, C16, C18, C18:1, C2070-99
C24, C24:170-99
Rat MuscleC14, C16, C18, C18:1, C2071-95
C24, C24:171-95
Data sourced from a validated LC-ESI-MS/MS method.[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ceramide Analysis

Analytical MethodCeramide SpeciesLOD (pg/mL)LOQ (fmol)
LC-ESI-MS/MSVarious5-50-
HPLC-APCI-MSSynthetic Standards-1.8 - 11.5
LOD and LOQ are method and instrument dependent.[8][18]

Experimental Protocols & Workflows

Protocol 1: Lipid Extraction from Plasma (Bligh and Dyer Method)
  • To a 50 µL plasma sample, add an internal standard solution.

  • Add 2 mL of a chloroform (B151607)/methanol (1:2, v/v) mixture and vortex.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex and centrifuge to separate the layers.

  • Collect the lower organic phase.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

This is a generalized protocol based on the Bligh and Dyer method.[8]

Workflow Diagrams

Ceramide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Addition->Extraction Purification Optional: Silica Gel Chromatography Extraction->Purification Drydown Evaporation Extraction->Drydown Purification->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification Results Final Results Quantification->Results

Caption: General workflow for ceramide analysis from biological samples.

Troubleshooting_Logic Start High Background Signal? Check_Blanks Run Solvent Blanks Start->Check_Blanks Clean_System Clean LC System & MS Source Check_Blanks->Clean_System Blanks are contaminated Use_High_Purity Use High-Purity Solvents/Reagents Check_Blanks->Use_High_Purity Blanks are clean Resolved Issue Resolved Clean_System->Resolved Check_Labware Switch to Glass/PP Labware Use_High_Purity->Check_Labware Not_Resolved Issue Persists Use_High_Purity->Not_Resolved Check_Labware->Resolved Check_Labware->Not_Resolved

Caption: Troubleshooting logic for high background signals.

References

Ensuring complete recovery of Ceramide 3-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete recovery of Ceramide 3-d3 during sample extraction. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our experiments?

A1: this compound is a deuterated form of Ceramide 3, which means that three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative mass spectrometry-based lipidomics. Because it is chemically identical to the endogenous Ceramide 3 but has a different mass, it can be added to a sample at a known concentration at the beginning of the extraction process. This allows for the correction of any sample loss that may occur during extraction, purification, and analysis, thereby ensuring accurate quantification of the endogenous ceramide levels.[1][2][3]

Q2: Which extraction method is most suitable for ensuring high recovery of this compound?

A2: The choice of extraction method depends on the sample matrix. For biological tissues and cells, the Bligh and Dyer or Folch methods, which use a chloroform (B151607)/methanol (B129727) solvent system, are widely recognized for their high efficiency in extracting lipids, including ceramides (B1148491).[1][4][5] For plant materials, methods like Soxhlet extraction or ultrasonic-assisted extraction with solvents such as ethanol (B145695) or a chloroform/methanol mixture have proven effective.[6][7][8][9][10] It is crucial to use an internal standard like this compound to account for any variability in extraction efficiency between samples.[4]

Q3: How can I be sure that my this compound internal standard is stable throughout the extraction process?

A3: this compound is generally stable under standard lipid extraction conditions. However, prolonged exposure to harsh acidic or alkaline conditions, as well as high temperatures, should be avoided to prevent potential degradation.[11] It is recommended to perform a stability assessment by processing a sample containing only the internal standard alongside your experimental samples to confirm its stability under your specific laboratory conditions.

Troubleshooting Guide

This guide addresses common issues that can lead to poor recovery of this compound.

Issue 1: Low or No Signal from this compound in the Final Analysis

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incomplete Spiking Verify the addition of the internal standard.Ensure that the this compound standard is added to every sample at the very beginning of the extraction process. Use a calibrated pipette to ensure accurate and consistent spiking.
Inefficient Extraction Evaluate the extraction solvent and protocol.For complex biological matrices, a robust extraction method like the Bligh and Dyer or Folch method is recommended.[1][4] Ensure proper phase separation by adding the correct ratios of chloroform, methanol, and water.[4][12][13]
Degradation of the Internal Standard Assess the stability of this compound.Avoid extreme pH and high temperatures during the extraction and evaporation steps.[11] Prepare fresh dilutions of the internal standard from a stock solution stored at -20°C or lower.
Loss During Phase Separation Check for proper phase separation and collection.After centrifugation, the lower organic phase containing the lipids should be carefully collected without disturbing the protein interface.[4][12] Re-extracting the upper aqueous phase and the protein interface with the organic solvent can improve recovery.
Instrumental Issues Verify the performance of the analytical instrument (e.g., LC-MS/MS).Confirm that the mass spectrometer is properly tuned and calibrated for the specific mass transition of this compound. Check for any issues with the autosampler, column, or ion source.[14]
Issue 2: High Variability in this compound Recovery Across Samples

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Spiking Volume Review the internal standard addition procedure.Use a positive displacement pipette for viscous organic solvents to ensure accurate and reproducible dispensing of the this compound solution.
Matrix Effects Evaluate the influence of the sample matrix on ionization.Matrix effects can cause ion suppression or enhancement in the mass spectrometer.[15] Prepare matrix-matched calibration standards to assess and correct for these effects. Diluting the final extract can also help mitigate matrix effects.
Incomplete Sample Homogenization Assess the initial sample preparation step.Ensure that the tissue or cell samples are thoroughly homogenized in the extraction solvent to allow for complete lipid extraction.[13]
Variable Evaporation Check the solvent evaporation step.Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature.[4] Avoid overheating, which can lead to degradation. Ensure the lipid pellet is completely redissolved in the reconstitution solvent.

Experimental Protocols

Protocol 1: Bligh and Dyer Method for Lipid Extraction from Cells or Tissues

This protocol is a widely used method for the extraction of total lipids from biological samples.[4]

Materials:

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS) or water

  • This compound internal standard solution

  • Centrifuge

  • Glass test tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Homogenize the cell pellet or tissue sample in a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate.

  • Solvent Addition: Add chloroform and methanol to the sample to achieve a final single-phase solvent ratio of 1:2:0.8 (chloroform:methanol:water or PBS, v/v/v). For every 100 µL of aqueous sample, use 375 µL of a 1:2 (v/v) chloroform:methanol mixture.[4]

  • Vortexing: Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and lipid extraction.

  • Phase Separation: Add 1 part chloroform and 1 part water (or PBS) for every 3.75 parts of the initial solvent mixture to induce phase separation. Vortex again.

  • Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.[4]

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or a mobile phase-matching solution for LC-MS/MS).

Diagram: Bligh and Dyer Extraction Workflow

Bligh_Dyer_Workflow start Start: Sample Homogenization spike Spike with This compound IS start->spike add_solvents Add Chloroform: Methanol (1:2) spike->add_solvents vortex1 Vortex add_solvents->vortex1 phase_separation Add Chloroform & Water (1:1) vortex1->phase_separation vortex2 Vortex phase_separation->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry under N2 collect_organic->dry reconstitute Reconstitute for Analysis dry->reconstitute end End: Ready for Analysis reconstitute->end Troubleshooting_Workflow start Low this compound Recovery Observed check_spiking Verify IS Spiking (Volume & Timing) start->check_spiking check_extraction Evaluate Extraction Protocol & Solvents start->check_extraction check_stability Assess IS Stability (pH, Temp) start->check_stability check_phase_sep Inspect Phase Separation & Collection start->check_phase_sep check_instrument Check LC-MS/MS Performance start->check_instrument solution1 Action: Standardize Spiking Procedure check_spiking->solution1 solution2 Action: Optimize Extraction Method check_extraction->solution2 solution3 Action: Control Extraction Conditions check_stability->solution3 solution4 Action: Improve Collection Technique check_phase_sep->solution4 solution5 Action: Calibrate & Maintain Instrument check_instrument->solution5

References

Dealing with in-source fragmentation of ceramides in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation of ceramides (B1148491) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for ceramide analysis?

A1: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte within the ion source of a mass spectrometer before mass analysis.[1] While electrospray ionization (ESI) is considered a "soft" ionization technique, molecules like ceramides can be fragile and fragment under certain source conditions.[1] This poses significant challenges for accurate ceramide analysis for several reasons:

  • Misidentification and Misannotation: Fragment ions can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to incorrect identification. For instance, in-source fragments of complex glycosphingolipids can be misidentified as ceramides, leading to falsely elevated measurements.[2]

  • Inaccurate Quantification: ISF reduces the intensity of the precursor ion, which can lead to an underestimation of the actual concentration of the ceramide of interest. Conversely, if a fragment is misidentified as an endogenous ceramide, it can lead to an overestimation of its concentration.[1][2]

  • Increased Spectral Complexity: The presence of both the intended precursor ion and its fragment ions complicates data analysis and interpretation of the mass spectra.[1]

Q2: What are the characteristic fragment ions of ceramides in positive ion mode mass spectrometry?

A2: In positive ion mode ESI-MS/MS, ceramides typically undergo collision-induced dissociation (CID) to produce characteristic fragment ions. The most common fragments for sphingosine-based ceramides are observed at m/z 264.3 and m/z 282.3. These ions correspond to the sphingoid long-chain base after the loss of the N-linked fatty acyl group and one or two water molecules.[3][4][5] The ion at m/z 264 is often the most abundant and is frequently used for precursor ion scanning to selectively detect all ceramide species in a complex sample.[3][6]

Q3: What are the primary causes of in-source fragmentation of ceramides?

A3: In-source fragmentation of ceramides is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors are:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage, applied between the skimmer and the first multipole, can accelerate ions and cause them to collide with residual gas molecules, leading to fragmentation.[1][7]

  • High Source or Capillary Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1][8]

  • Ion Transfer Optics: The design and settings of the ion transfer optics, such as RF levels in ion funnels, can significantly influence the extent of fragmentation.[8]

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate in-source fragmentation of ceramides.

Issue: High abundance of fragment ions (e.g., m/z 264) and low abundance of the expected precursor ceramide ion.

Step 1: Confirm In-Source Fragmentation

  • Method: Infuse a pure ceramide standard directly into the mass spectrometer.

  • Procedure:

    • Prepare a solution of a known ceramide standard (e.g., C16:0 ceramide) in an appropriate solvent.

    • Infuse the solution at a constant flow rate.

    • Acquire a full scan mass spectrum.

  • Interpretation: If you observe significant peaks corresponding to known fragment ions in addition to the expected precursor ion, in-source fragmentation is occurring.

Step 2: Optimize Ion Source Parameters

A systematic optimization of key source parameters is crucial to minimize fragmentation while maintaining adequate signal intensity.

  • Parameter Optimization Workflow:

    Parameter Optimization Workflow A Start Optimization B Select a Pure Ceramide Standard A->B C Optimize Cone Voltage / Fragmentor Voltage B->C D Optimize Source / Capillary Temperature C->D E Optimize RF Levels (if applicable) D->E F Analyze Precursor-to-Fragment Ion Ratio E->F G Finalize Optimized Parameters F->G

    Caption: Workflow for optimizing mass spectrometer source parameters.

  • Detailed Protocol for Parameter Optimization:

    • Cone/Fragmentor Voltage Optimization:

      • Infuse a pure ceramide standard.

      • Set the source temperature to a moderate value (e.g., 250 °C).[1]

      • Acquire mass spectra over a range of cone/fragmentor voltages (e.g., from 20 V to 100 V in 10 V increments).

      • Plot the intensity of the precursor ion and the key fragment ion (m/z 264) as a function of the voltage.

      • Select the voltage that maximizes the precursor ion signal while minimizing the fragment ion signal.

    • Source/Capillary Temperature Optimization:

      • Set the cone/fragmentor voltage to the optimized value from the previous step.

      • Acquire mass spectra at various source/capillary temperatures (e.g., from 150 °C to 350 °C in 50 °C increments).[1]

      • Monitor the precursor and fragment ion intensities.

      • Choose a temperature that provides good desolvation (stable signal) without causing excessive fragmentation.

    • RF Level Optimization (for instruments with ion funnels):

      • On platforms like the Orbitrap Fusion Lumos, higher RF levels can significantly increase fragmentation.[8]

      • Systematically vary the RF level and monitor the impact on the precursor-to-fragment ion ratio.

Step 3: Utilize Chromatographic Separation

Liquid chromatography (LC) is a powerful tool to separate different lipid classes before they enter the mass spectrometer, which can help in identifying and mitigating in-source fragmentation.

  • Principle: If a suspected ceramide peak is actually a fragment from a co-eluting, more complex lipid (e.g., a hexosylceramide), chromatographic separation can resolve the two species. The in-source fragment will have the same retention time as its parent molecule.

  • Experimental Protocol: Reversed-Phase LC-MS/MS for Ceramide Analysis [3][9]

    • Sample Preparation: Extract lipids from the biological sample using a method like the Bligh and Dyer procedure. For plasma samples, an additional solid-phase extraction step on a silica (B1680970) column may be necessary to isolate sphingolipids.[3][9]

    • LC Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[3]

    • Mobile Phases:

      • Mobile Phase A: Water with 0.2% formic acid.[3]

      • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[3]

    • Gradient Elution:

      • Start with a high percentage of mobile phase A.

      • Increase the percentage of mobile phase B over a gradient to elute the ceramides.

      • A typical run time is around 20-30 minutes.[3]

    • MS Detection:

      • Use electrospray ionization in positive ion mode.

      • Employ Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ceramide ion to the characteristic fragment ion (e.g., [M+H]+ → 264.3).[3]

Quantitative Data Summary

The extent of in-source fragmentation is highly dependent on the instrument and the specific instrumental parameters. The following table summarizes the impact of Ion Transfer Temperature (ITT) and Radio Frequency (RF) level on ceramide fragmentation on an Orbitrap Fusion Lumos mass spectrometer, as reported by Criscuolo et al. (2019).[8]

RF Level (%)ITT (°C)Ceramide In-Source Fragmentation (%)
2020017
2520040
2535060
4520080
4535080

Table 1: Effect of Ion Transfer Temperature (ITT) and RF Level on Ceramide In-Source Fragmentation on an Orbitrap Fusion Lumos. Data extracted from Criscuolo, A., Zeller, M., & Fedorova, M. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 31(1), 80–89.[8]

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. Understanding these pathways is crucial for interpreting changes in ceramide levels.

Ceramide_Signaling_Pathway cluster_synthesis Ceramide Synthesis cluster_effects Downstream Effects De Novo Synthesis De Novo Synthesis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin (B164518) Hydrolysis Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis->Ceramide Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide PP1/PP2A Activation PP1/PP2A Activation Ceramide->PP1/PP2A Activation JNK/SAPK Activation JNK/SAPK Activation Ceramide->JNK/SAPK Activation PKC Activation PKC Activation Ceramide->PKC Activation Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Apoptosis Apoptosis PP1/PP2A Activation->Apoptosis JNK/SAPK Activation->Apoptosis Inflammation Inflammation PKC Activation->Inflammation

Caption: Overview of ceramide synthesis and downstream signaling pathways.

Ceramides can be generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine.[10][11] As a second messenger, ceramide can activate various downstream targets, including protein phosphatases (PP1 and PP2A) and protein kinases (e.g., JNK, PKC), to regulate cellular responses like apoptosis, cell cycle arrest, and inflammation.[12][13][14]

References

Impact of different matrices on Ceramide 3-d3 signal intensity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ceramide 3-d3 and other ceramides (B1148491) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the this compound signal?

A1: In the context of LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest (e.g., this compound). These components can include salts, proteins, lipids, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification. For this compound, which serves as an internal standard, significant and variable ion suppression can compromise its ability to correct for analytical variability accurately.

Q2: Why is a deuterated internal standard like this compound necessary for accurate quantification?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative mass spectrometry. Because it is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences nearly identical matrix effects and ionization efficiencies. By calculating the ratio of the endogenous analyte's signal to the this compound signal, variations introduced during sample preparation (e.g., extraction loss) and analysis (e.g., ion suppression) can be effectively normalized, leading to highly accurate and precise quantification.[1]

Q3: Which biological matrices are most challenging for ceramide analysis?

A3: Plasma is often considered a more challenging matrix than tissue homogenates for ceramide analysis.[2][3] Plasma contains a high abundance of lipids and proteins that can cause significant matrix effects and interfere with the analysis.[2][3] Consequently, plasma samples often require more extensive cleanup procedures, such as silica (B1680970) gel column chromatography, to remove interfering substances before LC-MS/MS analysis.[2][3] In contrast, the lower lipid content in some tissue samples may allow for simpler extraction methods, like a Bligh and Dyer extraction, without the need for further purification.[2][3]

Q4: Can the choice of MALDI matrix affect ceramide signal intensity?

A4: Yes, for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is critical and can significantly affect the ionization efficiency and signal intensity of different lipid classes, including ceramides.[4][5] Different matrices have varying chemical properties (e.g., pH, proton affinity) that favor the ionization of specific types of molecules.[6] For example, 2,5-dihydroxybenzoic acid (DHB) is a widely used matrix that offers good sensitivity for many lipids in positive-ion mode.[6] It is essential to select a matrix that provides a good signal-to-noise ratio and minimizes signal overlap between the matrix ions and the analyte.[7]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

If you are observing a weak or absent signal for your this compound internal standard, follow these steps to diagnose and resolve the issue.

Initial Checks:

  • Confirm Standard Integrity: Prepare a fresh this compound standard in a pure solvent (e.g., methanol (B129727)/chloroform) to verify its integrity and concentration.

  • LC-MS/MS System Performance: Ensure the mass spectrometer is properly tuned and calibrated. Check for a stable spray in the electrospray ionization (ESI) source and confirm that gas flows are at their setpoints.

  • Correct MRM Transitions: Double-check that the correct precursor and product ion m/z values for this compound are programmed in your acquisition method. Collision-induced ionization of ceramides typically generates stable product ions with m/z 264.[8]

Troubleshooting Steps:

StepPossible CauseRecommended Solution
1. Assess Matrix Effects Ion Suppression: Co-eluting components from the sample matrix are interfering with the ionization of this compound. This is common in complex matrices like plasma.Perform a post-column infusion experiment: Infuse a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time confirms ion suppression.
2. Optimize Sample Preparation Insufficient Cleanup: The sample extraction method may not be adequately removing interfering substances like phospholipids (B1166683) or abundant neutral lipids.For Plasma: Implement an additional cleanup step. Solid-phase extraction (SPE) or silica gel column chromatography can effectively isolate sphingolipids from other plasma lipids, significantly improving signal intensity.[2][3] For All Matrices: Consider switching to a more selective extraction technique, such as liquid-liquid extraction (LLE), which can offer better cleanup than a simple protein precipitation.
3. Refine Chromatography Poor Separation: The this compound peak may be co-eluting with a highly suppressive matrix component.Modify the LC Gradient: Adjust the mobile phase gradient to improve the separation between your analyte and the interfering peaks. Change Column Chemistry: If using a C18 column, consider a different chemistry that may offer better selectivity for lipids.
Problem 2: High Signal Variability or Poor Reproducibility

Inconsistent signal intensity for this compound across injections can lead to poor precision in your quantitative results.

Troubleshooting Steps:

StepPossible CauseRecommended Solution
1. Review Sample Handling Inconsistent Extraction: Variability in the sample preparation process is a common source of irreproducibility.Automate or Standardize Procedures: Use automated liquid handlers if available. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Check Internal Standard Addition: Verify that the this compound internal standard is added accurately and consistently to every sample at the beginning of the extraction process.
2. Check for Carryover Analyte Adsorption: Lipids, including ceramides, can adsorb to plasticware or the LC flow path, causing carryover between injections.Optimize Wash Solvents: Ensure your needle wash solution is strong enough to remove residual lipids. A wash solution containing isopropanol (B130326) or other organic solvents is often effective. Inject Blanks: Run several blank injections after a high-concentration sample to confirm that the signal returns to baseline.
3. Evaluate Matrix Complexity Sample-to-Sample Matrix Differences: Biological variability between samples (e.g., differences in lipid content in plasma from different subjects) can cause inconsistent matrix effects.Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects by reducing the concentration of interfering components. Use a Matching Matrix for Calibration: Whenever possible, prepare calibration curves in a surrogate matrix (e.g., 5% BSA solution or stripped plasma) that mimics the biological matrix to ensure the standard experiences similar effects as the analyte in the unknown samples.

Experimental Protocols & Data

Protocol: Ceramide Extraction from Biological Matrices

This section details validated methods for extracting ceramides from plasma and tissue samples, adapted from established protocols.[2][3]

I. Extraction from Tissue (Liver, Muscle)

  • Homogenization: Homogenize ~20-50 mg of frozen tissue in a suitable buffer.

  • Internal Standard: Add a known amount of this compound (or another appropriate internal standard like C17 ceramide) to each homogenate.[2]

  • Lipid Extraction (Bligh & Dyer):

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenate.

    • Vortex thoroughly and incubate for 10 minutes.

    • Add chloroform and water, vortex again, and centrifuge to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase-like mixture) for LC-MS/MS analysis.

II. Extraction from Plasma Note: Due to the complexity of plasma, an additional purification step is required for optimal results.[2][3]

  • Internal Standard: Add this compound to 50-100 µL of plasma.

  • Lipid Extraction: Perform a Bligh & Dyer extraction as described for tissue samples.

  • Silica Column Chromatography:

    • Condition a silica gel column with chloroform.

    • Load the dried and reconstituted lipid extract onto the column.

    • Wash away abundant, non-polar lipids with a solvent like methylene (B1212753) chloride.[8]

    • Elute the sphingolipid fraction (containing ceramides) with a more polar solvent mixture (e.g., 95:5 chloroform:methanol).

  • Drying and Reconstitution: Evaporate the eluted fraction and reconstitute the sample for LC-MS/MS analysis.

Quantitative Data: Impact of Matrix on Ceramide Recovery

While direct signal intensity of an internal standard is not always reported, recovery percentage is an excellent indicator of matrix effects. Lower recovery suggests greater signal loss during sample processing and analysis. The following table summarizes reported recovery rates for ceramides from different biological matrices.

Biological MatrixRecovery Range (%)Required Cleanup MethodReference
Human Plasma78 - 91%Bligh & Dyer + Silica Chromatography[2][3]
Rat Liver Tissue70 - 99%Bligh & Dyer Extraction[2][3]
Rat Muscle Tissue71 - 95%Bligh & Dyer Extraction[2][3]

This data indicates that while tissues can have a wide recovery range, the complex plasma matrix requires a more rigorous cleanup protocol to achieve acceptable and consistent recovery.[2][3]

Visualizations

Experimental and Analytical Workflows

G cluster_sample_prep Sample Preparation cluster_plasma Plasma Workflow cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Tissue) add_is Add this compound Internal Standard start->add_is bde Bligh & Dyer Lipid Extraction add_is->bde silica Silica Column Chromatography bde->silica Plasma Only dry_recon Dry Down & Reconstitute bde->dry_recon Tissue silica->dry_recon lcms Inject into LC-MS/MS dry_recon->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for ceramide quantification in biological matrices.

Conceptual Diagram of Matrix Effects

G cluster_ideal Ideal Condition (Pure Solvent) cluster_matrix Real Condition (Biological Matrix) cer_ideal This compound esi_ideal ESI Droplet cer_ideal->esi_ideal Efficient Ionization ions_ideal Abundant Ions esi_ideal->ions_ideal Efficient Ionization cer_matrix This compound esi_matrix ESI Droplet cer_matrix->esi_matrix interfere Matrix Components (Lipids, Salts) interfere->esi_matrix ions_suppressed Suppressed Ions esi_matrix->ions_suppressed Competition for Charge (Ion Suppression)

Caption: Ion suppression due to matrix components during electrospray ionization.

Troubleshooting Logic for Low Signal

G cluster_checks Initial Verification cluster_troubleshoot Advanced Troubleshooting start Low this compound Signal check_std Is fresh standard in pure solvent visible? start->check_std check_ms Is MS system tuned & stable? check_std->check_ms Yes sys_issue System or Standard Issue check_std->sys_issue No check_supp Post-column infusion shows suppression? check_ms->check_supp Yes check_ms->sys_issue No improve_cleanup Improve Sample Cleanup (e.g., add SPE step) check_supp->improve_cleanup Yes improve_lc Optimize LC Method (e.g., change gradient) check_supp->improve_lc No

Caption: Decision tree for troubleshooting low this compound signal intensity.

References

Technical Support Center: Analysis of Low-Abundance Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance ceramides (B1148491). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio for challenging ceramide species.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in analyzing low-abundance ceramides?

A1: The primary challenge in analyzing low-abundance ceramides is achieving a sufficient signal-to-noise (S/N) ratio. This is often hampered by their low concentration in complex biological matrices, leading to issues such as ion suppression from more abundant lipids, inefficient ionization, and poor chromatographic resolution from isomeric species.[1][2]

Q2: Which analytical technique is considered the gold standard for ceramide analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide analysis.[3] This technique offers high sensitivity, specificity, and the capability to resolve complex mixtures of ceramide species, allowing for their individual identification and quantification.[3][4]

Q3: How can I improve the ionization efficiency of my ceramide samples?

A3: Several strategies can enhance ionization efficiency. The addition of mobile phase additives like ammonium (B1175870) formate (B1220265) (around 10 mM) or formic acid (0.1-0.2%) can significantly improve signal intensity in positive ion mode.[4][5][6] Optimizing electrospray ionization (ESI) source parameters, such as capillary voltage and source temperature, is also crucial.[4][6] For certain applications, nanospray ionization (nESI) can be beneficial for analyzing minute lipid quantities.[3]

Q4: Can different ceramide isomers be differentiated using LC-MS?

A4: Yes, with high-resolution mass spectrometry and specialized chromatographic techniques, it is possible to separate and quantify ceramide isomers.[7] The choice of liquid chromatography method, including the column and mobile phase gradient, is critical for resolving these structurally similar molecules.[4]

Q5: Is it possible to integrate ceramide analysis with other lipidomics studies?

A5: Absolutely. Ceramide profiling can be incorporated into a broader lipidomics workflow to investigate sphingolipids, glycosphingolipids, and other lipid classes. This integrated approach provides a more comprehensive understanding of lipid metabolism and its role in biological processes.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of low-abundance ceramides and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Citation(s)
Low Signal Intensity / Poor S/N Ratio - Inefficient extraction- Poor ionization- Ion suppression from matrix components- Suboptimal MS parameters- Extraction: Use a modified Folch method for efficient lipid extraction.- Ionization: Add 10 mM ammonium formate or 0.2% formic acid to the mobile phase. Optimize ESI source parameters.- Matrix Effects: Incorporate a silica (B1680970) chromatography cleanup step for plasma samples. Use appropriate isotopically labeled internal standards for normalization.- MS Parameters: Optimize collision energy for each ceramide species. Use Multiple Reaction Monitoring (MRM) for targeted quantification.[1][2][4][5][6]
Poor Chromatographic Peak Shape (Broadening, Splitting) - Inappropriate mobile phase composition- High backpressure- Column temperature fluctuations- Mobile Phase: Experiment with mixtures of acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and isopropanol (B130326) (IPA) to improve separation and peak shape. The addition of formic acid can also improve peak intensity.- Flow Rate: Adjust the flow rate to manage backpressure.- Column Temperature: Heat the column (e.g., to 60°C) to improve peak shape, enhance signal strength, and reduce sample carryover.[5][6][8][9]
Inconsistent Quantification & Poor Reproducibility - Matrix effects- Lack of appropriate internal standards- Sample degradation- Internal Standards: Use non-naturally occurring or isotopically labeled internal standards that are structurally similar to the analytes of interest to correct for extraction efficiency and matrix effects.- Sample Stability: While many sphingolipids are stable through a freeze-thaw cycle, it is best practice to process samples promptly and store them at -80°C.[1][2][10][11]
Difficulty Identifying Specific Ceramide Species - Co-elution of isomers- Insufficient fragmentation for structural confirmation- Chromatography: Optimize the LC gradient and mobile phase to achieve better separation of isomers.- Mass Spectrometry: Utilize high-resolution MS and tandem MS (MS/MS) with optimized collision energy to generate characteristic fragment ions for structural elucidation. A precursor ion scan for m/z 264 is characteristic for many ceramides in positive ion mode.[4][7][11]

Key Experimental Protocol: Ceramide Extraction and LC-MS/MS Analysis

This protocol provides a generalized methodology for the extraction and analysis of ceramides from biological samples, based on commonly cited techniques.

1. Lipid Extraction (Modified Folch Method)

  • To a 5 µL sample, add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v).[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.[6]

  • Carefully collect the lower organic phase (supernatant) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Re-suspend the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol/acetonitrile/water).

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C8 or C18 column is commonly used (e.g., 2.1 x 150 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[4][5][6]

  • Mobile Phase B: Acetonitrile/2-Propanol (e.g., 60:40, v/v) with 0.2% formic acid and 10 mM ammonium formate.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][4]

  • Column Temperature: 50-60°C.[8][12]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic ceramides, followed by a re-equilibration step. The exact gradient should be optimized for the specific ceramide species of interest.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for ceramide analysis.[4][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, using specific precursor-to-product ion transitions. A common product ion for many ceramides is m/z 264, which arises from the sphingosine (B13886) backbone.[4][11][12]

  • Collision Energy: This parameter must be optimized for each ceramide species to achieve the most abundant and specific fragment ions, typically ranging from 20-60 eV.[5][6]

  • Source Parameters: Optimize capillary voltage (e.g., 2.5 kV), source temperature (e.g., 140°C), and desolvation temperature (e.g., 600°C) to maximize signal.[6]

Visualizations

Experimental Workflow for Ceramide Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Modified Folch Method) Sample->Extraction Cleanup Optional: Silica Cleanup (for complex matrices) Extraction->Cleanup Drydown Dry Down Under N2 Cleanup->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM Scan) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standards) Integration->Quantification

Caption: A generalized workflow for the analysis of ceramides.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_workflow start Low Signal Intensity Detected check_extraction Review Extraction Protocol start->check_extraction check_ms_params Review MS Parameters check_extraction->check_ms_params OK optimize_extraction Optimize Extraction (e.g., solvent ratios) check_extraction->optimize_extraction Inefficient? add_cleanup Add Sample Cleanup Step check_extraction->add_cleanup Matrix Effects? check_lc_params Review LC Separation check_ms_params->check_lc_params OK optimize_source Optimize Source Parameters (Voltage, Temp) check_ms_params->optimize_source Poor Ionization? optimize_ce Optimize Collision Energy check_ms_params->optimize_ce Poor Fragmentation? use_mrm Implement MRM check_ms_params->use_mrm Not Targeted? add_modifier Add Mobile Phase Modifier (Ammonium Formate / Formic Acid) check_lc_params->add_modifier Poor Peak Shape? optimize_gradient Optimize LC Gradient check_lc_params->optimize_gradient Co-elution? heat_column Increase Column Temperature check_lc_params->heat_column Carryover? solution Signal Improved check_lc_params->solution OK optimize_extraction->check_ms_params add_cleanup->check_ms_params optimize_source->check_lc_params optimize_ce->check_lc_params use_mrm->check_lc_params add_modifier->solution optimize_gradient->solution heat_column->solution

Caption: A decision tree for troubleshooting low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ceramides Using Ceramide d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated quantitative method for ceramides (B1148491) utilizing Ceramide d3 as an internal standard against alternative analytical approaches. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the analytical workflow, offering researchers a thorough resource for selecting and implementing robust ceramide quantification assays.

Introduction to Ceramide Quantification

Ceramides are a class of bioactive sphingolipids that play a critical role in various cellular processes, including signaling, apoptosis, and cell cycle regulation.[1][2] Alterations in ceramide levels have been implicated in numerous diseases, making their precise and accurate quantification essential for biomedical research and drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[1][3] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, ensuring high accuracy and precision.[1] This guide focuses on the validation of a method using a deuterated ceramide, Ceramide d3, and compares it with other common internal standards.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of ceramides in biological samples.[4] The following protocol outlines a typical workflow for ceramide analysis.

Sample Preparation: Protein Precipitation

A protein precipitation method is commonly employed for high-throughput sample preparation.[5]

  • Sample Aliquoting: Take a 10 µL aliquot of the serum or plasma sample.[5][6]

  • Internal Standard Spiking: Add the internal standard working solution. For the primary method, this will be Ceramide d3. For comparison, other internal standards like d7-ceramide species or non-endogenous odd-chain ceramides (e.g., C17 ceramide) can be used.[4][5]

  • Precipitation: Add a protein precipitation agent, such as a solution of methanol (B129727) and 2-propanol.[5]

  • Vortexing and Centrifugation: Vortex the samples vigorously for 30 seconds and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 5 minutes.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to an auto-sampler vial for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of ceramides are performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[7][8]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is frequently used for separation.[1]

    • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1-0.2% formic acid (Solvent A) and an organic solvent mixture like acetonitrile/isopropanol with 0.1-0.2% formic acid (Solvent B).[1][4]

    • Flow Rate: A flow rate of around 0.3-0.6 mL/min is commonly used.[1][4][7]

    • Run Time: The total run time is typically short, around 5 minutes, allowing for high-throughput analysis.[5][7][8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[4][7][8]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific ceramide species.[5][7][8] The MRM transitions are set for the precursor ion ([M+H]⁺) and a specific product ion for each ceramide and the internal standard.[7]

Quantitative Data Comparison

The performance of a quantitative method is assessed through various validation parameters. The following tables summarize the expected performance of a ceramide quantification method using Ceramide d3 as an internal standard compared to methods using other internal standards.

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Ceramide d3 (Expected)Alternative Method (e.g., C17 Ceramide)
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL[7][8]5 - 50 pg/mL[4]
Accuracy (% Recovery) 98 - 109%[6]78 - 91% (plasma)[4]
Precision (%RSD) < 15%[6]< 15%
Extraction Recovery 98 - 109%[6]70 - 99% (tissue)[4]

Table 2: Representative MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ceramide (d18:1/16:0) 538.5264.3
Ceramide (d18:1/18:0) 566.5264.3
Ceramide (d18:1/24:0) 650.6264.3
Ceramide d3 (Internal Standard) Varies based on specific d3 ceramideVaries
C17 Ceramide (Internal Standard) 524.5264.3

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and the central role of ceramides in signaling pathways are provided below using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Ceramide d3 Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Ceramide Levels Calibrate->Quantify

Caption: Experimental workflow for quantitative ceramide analysis.

G Stress Cellular Stress Sphingomyelin Sphingomyelin Stress->Sphingomyelin DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase DeNovo->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Differentiation Cell Differentiation Ceramide->Differentiation

Caption: Simplified ceramide signaling pathway.

Comparison with Alternative Internal Standards

While Ceramide d3, a stable isotope-labeled standard, is an excellent choice for minimizing analytical variability, other internal standards are also utilized.

  • Other Deuterated Ceramides (e.g., d7-Ceramides): These are structurally very similar to the analytes and co-elute, providing excellent correction for matrix effects and ionization suppression.[5][6]

  • Odd-Chain Ceramides (e.g., C17 or C25 Ceramide): These are non-endogenous ceramides that are not naturally present in the biological samples.[4] They are structurally similar and can effectively correct for extraction and injection variability. However, they may not perfectly mimic the chromatographic behavior and ionization efficiency of all endogenous ceramide species, particularly for a wide range of chain lengths.[4]

The choice of internal standard can influence the accuracy and precision of the quantification. Stable isotope-labeled standards like Ceramide d3 are generally preferred as they most closely resemble the physicochemical properties of the endogenous analytes.

Conclusion

The quantitative analysis of ceramides by LC-MS/MS is a powerful tool in biomedical research. The use of a validated method with a suitable internal standard, such as Ceramide d3, is paramount for obtaining reliable and reproducible data. This guide provides a framework for understanding the key aspects of such a method, from sample preparation to data analysis, and offers a comparison with alternative approaches. By following these detailed protocols and considering the comparative data, researchers can confidently implement robust ceramide quantification in their studies.

References

The Gold Standard: Achieving Accuracy and Precision in Ceramide Quantification with Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of ceramides (B1148491), a class of bioactive sphingolipids, is paramount for advancing our understanding of their roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. This guide provides an objective comparison of methodologies for ceramide quantification, emphasizing the superior performance of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data, this document details the protocols that underpin robust and reproducible ceramide analysis.

The Critical Role of Internal Standards in LC-MS/MS

LC-MS/MS has emerged as the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1][2] However, the accuracy of LC-MS/MS quantification is heavily dependent on the use of appropriate internal standards (IS) to correct for variations that can occur during sample preparation and instrumental analysis.[3] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[3][4] This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization and fragmentation, leading to the most accurate correction for analytical variability.[3]

Comparative Analysis of Quantification Methods

The use of authentic labeled standards dramatically reduces data variability in ceramide quantification.[5] An inter-laboratory study involving 34 laboratories demonstrated that the use of such standards resulted in high precision and concordant absolute concentration values for four clinically relevant ceramides in human plasma reference material.[5]

Table 1: Inter-Laboratory Performance of Ceramide Quantification using Isotopic Standards

Ceramide SpeciesInter-Laboratory CV (Single-Point Calibration)Inter-Laboratory CV (Multi-Point Calibration)Intra-Laboratory CV
Cer(d18:1/16:0)9.2%13.8%≤ 4.2%
Cer(d18:1/18:0)9.8%11.6%≤ 4.2%
Cer(d18:1/24:0)11.4%10.1%≤ 4.2%
Cer(d18:1/24:1)14.9%8.5%≤ 4.2%
Data sourced from an inter-laboratory study on human plasma reference material, highlighting the high precision achievable with isotopic standards.[5]

Several validated high-throughput LC-MS/MS methods showcase the excellent accuracy and precision attainable with SIL internal standards for a range of ceramides in human serum and plasma.

Table 2: Accuracy and Precision of Validated LC-MS/MS Methods for Ceramide Quantification

Ceramide SpeciesLower Limit of Quantification (LLOQ)Intra-Day Accuracy (%RE)Inter-Day Accuracy (%RE)Intra-Day Precision (%CV)Inter-Day Precision (%CV)
Various (16 ceramides, 10 dihydroceramides)1 nM<15%<15%<15%<15%
Cer(d18:1/22:0) & Cer(d18:1/24:0)0.02 µg/mL & 0.08 µg/mL-3.2 to 0.0%-1.6%2.7 to 3.4%3.2%
Various (Long- and very-long-chain)5–50 pg/mL80.0 to 111%87.8 to 106%0.2 to 3.3%0.2 to 7.3%
This table summarizes performance data from multiple validated methods, demonstrating the high accuracy and precision across different ceramide species.[6][7][8][9]

Experimental Protocols for Ceramide Quantification

Achieving accurate and precise results is contingent on a well-defined and validated experimental workflow. The following sections detail a general protocol for ceramide quantification using isotopic standards with LC-MS/MS.

I. Sample Preparation (Human Plasma/Serum)

A crucial step in the analytical workflow is the efficient extraction of ceramides from the biological matrix while minimizing degradation and contamination.

  • Thawing and Aliquoting: Thaw plasma or serum samples at 4°C and bring to room temperature before use.[10][11] Aliquot a small volume (e.g., 10-50 µL) into a clean tube.[10][11]

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard cocktail to each sample.[10][12] For example, a cocktail of D7-Cer d18:1/16:0, D7-Cer d18:1/18:0, D7-Cer d18:1/24:0, and D7-Cer d18:1/24:1 can be used.[12]

  • Protein Precipitation and Lipid Extraction: Add a solvent mixture to precipitate proteins and extract lipids. A common method is the addition of a methanol:dichloromethane:H₂O (2:4:1, v/v/v) mixture or a butanol/methanol (1:1, v/v) mixture.[10][12]

  • Vortexing and Centrifugation: Vortex the samples vigorously for 10 minutes to ensure thorough mixing and extraction, followed by centrifugation (e.g., 10 min at 3,000 x g) to pellet the precipitated proteins.[10][11]

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Isotopic Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Ceramides Calibrate->Quantify

Fig. 1: General experimental workflow for ceramide quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then subjected to LC-MS/MS analysis for the separation and detection of individual ceramide species.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).[9] A gradient elution with mobile phases consisting of solvents like acetonitrile, isopropanol, and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically used to separate the different ceramide species based on their hydrophobicity.[1][12]

  • Ionization: The eluting ceramides are ionized using positive-ion electrospray ionization (ESI).[9]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[6][9] Specific precursor-to-product ion transitions are monitored for each endogenous ceramide and its corresponding stable isotope-labeled internal standard.[10][12] For example, the transition for Cer d18:1/16:0 is m/z 538.5 → 264.3, while its deuterated standard (D7 Cer d18:1/16:0) is m/z 545.6 → 271.3.[12]

III. Data Analysis and Quantification
  • Peak Integration: The chromatographic peaks for each ceramide and its internal standard are integrated.

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.[1]

  • Quantification: The concentration of each ceramide in the unknown samples is then calculated from the calibration curve.

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] Their accurate quantification is crucial for elucidating their roles in these pathways.

G cluster_pathway Simplified Ceramide Signaling cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation

Fig. 2: Simplified ceramide signaling pathway.

Conclusion

For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical for obtaining reliable and reproducible data. The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS represents the gold standard for the accurate and precise quantification of ceramides.[3] This approach effectively corrects for analytical variability, enabling the generation of high-quality data essential for advancing our understanding of ceramide biology and its implications in health and disease. The detailed protocols provided in this guide offer a robust framework for establishing a validated ceramide quantification workflow.

References

A Guide to Inter-laboratory Comparison of Ceramide Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of ceramides (B1148491), with a focus on the use of deuterated internal standards to ensure accuracy and reproducibility across different laboratories. The information presented is supported by data from inter-laboratory comparison studies and established analytical protocols.

Data Presentation: Quantitative Performance in Inter-laboratory Studies

The precise and consistent quantification of ceramides is critical for their validation as clinical biomarkers. An extensive inter-laboratory study involving 34 laboratories across 19 countries provides a benchmark for the expected precision of ceramide analysis using a harmonized protocol with deuterated internal standards. The following tables summarize the intra- and inter-laboratory coefficients of variation (CV) for four clinically relevant ceramides measured in standard reference plasma material.

Table 1: Inter-laboratory Comparison of Ceramide Quantification using a Standardized LC-MS/MS Protocol

Ceramide SpeciesMean Concentration (µmol/L)Intra-laboratory CV (%)Inter-laboratory CV (%)
Cer d18:1/16:00.1206≤ 4.5< 19
Cer d18:1/18:00.0412≤ 4.5< 19
Cer d18:1/24:01.1898≤ 4.5< 19
Cer d18:1/24:10.4293≤ 4.5< 19

Data adapted from a 2024 inter-laboratory study. The use of authentic labeled standards was shown to dramatically reduce data variability. For instance, the inter-laboratory CV for Cer d18:1/24:0 was 11% when quantified with its corresponding deuterated standard, but increased significantly when a shorter-chain standard was used[1].

Experimental Protocols

Accurate ceramide quantification is highly dependent on a well-controlled and validated experimental workflow. Below is a representative protocol for the analysis of ceramides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Sample Preparation (Plasma)
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol) containing a mixture of deuterated ceramide internal standards (e.g., Cer d18:1/16:0-d7, Cer d18:1/18:0-d7, Cer d18:1/24:0-d7, and Cer d18:1/24:1-d7).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is commonly used for the separation of ceramide species.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the ceramides based on their hydrophobicity.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of each ceramide and its corresponding deuterated internal standard. The transition from the protonated parent ion [M+H]+ to the characteristic fragment ion at m/z 264.3 is typically monitored.

  • Quantification: The concentration of each endogenous ceramide is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of non-deuterated standards.

Visualization of Pathways and Workflows

Ceramide Signaling Pathways

Ceramides are central signaling lipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Their generation can be triggered by various stimuli, leading to the activation of downstream effector pathways.

G cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates SM Sphingomyelin Ceramide Ceramide SM->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide SMase->SM hydrolyzes CerSynthase Ceramide Synthase CerSynthase->DeNovo PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK Stress-Activated Protein Kinases (JNK) Ceramide->SAPK Caspases Caspase Activation Ceramide->Caspases CellCycle Cell Cycle Arrest PP->CellCycle Apoptosis Apoptosis SAPK->Apoptosis Caspases->Apoptosis

Caption: Overview of major ceramide generation and signaling pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of ceramides from biological samples using LC-MS/MS and deuterated internal standards.

G Sample Plasma Sample Spike Spike with Deuterated Standards Sample->Spike Precip Protein Precipitation & Centrifugation Spike->Precip Extract Collect Supernatant Precip->Extract LC LC Separation (Reversed-Phase) Extract->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Integration, Quantification) MS->Data

Caption: A standard workflow for ceramide analysis by LC-MS/MS.

References

A Head-to-Head Comparison: Ceramide-d3 vs. C17-Ceramide as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides (B1148491), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed internal standards: the stable isotope-labeled Ceramide-d3 and the odd-chain lipid C17-Ceramide. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed decision for your analytical needs.

Ceramides, a class of sphingolipids, are pivotal signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. Accurate measurement of endogenous ceramide levels is therefore crucial for understanding their roles in health and disease. Mass spectrometry (MS)-based lipidomics has emerged as the gold standard for this purpose, with the use of internal standards being indispensable for correcting analytical variability.

Stable isotope-labeled standards, such as Ceramide-d3, are often considered the "gold standard" due to their close physicochemical resemblance to their endogenous counterparts.[1] Conversely, odd-chain lipids like C17-Ceramide, which are not naturally abundant in most biological systems, offer a cost-effective alternative. This guide delves into the performance characteristics of both, enabling a comprehensive evaluation.

Quantitative Performance Data

The selection of an internal standard hinges on its ability to mimic the analytical behavior of the target analyte, thereby ensuring accurate quantification across a range of concentrations. The following tables summarize the performance data for Ceramide-d3 and C17-Ceramide based on published literature.

Table 1: Performance Characteristics of Ceramide-d3 as an Internal Standard

ParameterPerformance
Linearity (R²) >0.99
Lower Limit of Quantitation (LLOQ) As low as 1 nM
Precision (CV%) <15%
Accuracy (% Error) <15%
Extraction Recovery >90%

Data summarized from a study utilizing stable isotope-labeled ceramides for the quantification of 16 ceramides and 10 dihydroceramides in human serum.[1]

Table 2: Performance Characteristics of C17-Ceramide as an Internal Standard

ParameterPerformance
Linearity (R²) >0.999 for six ceramide compounds
Limit of Detection (LOD) 0.2 fmol (C16) to 1.5 fmol (C24)
Limit of Quantification (LOQ) 1.1 fmol (C16) to 15.3 fmol (C24)
Recovery 92.2% to 105.2% for C18-ceramide

Data summarized from a study that developed an LC-MS/MS-MRM method for the simultaneous quantification of multiple ceramide species using C17-ceramide as an internal standard.[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for ceramide analysis utilizing internal standards.

Lipid Extraction: Modified Bligh and Dyer Method

This protocol is suitable for the extraction of ceramides from biological samples such as plasma or tissue homogenates.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).

  • Add a known amount of the internal standard (Ceramide-d3 or C17-Ceramide) in a suitable solvent.

  • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 125 µL of chloroform and vortex again.

  • Add 125 µL of water and vortex to induce phase separation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

LC-MS/MS Analysis of Ceramides

This method outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup for ceramide quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm) is commonly used for the separation of ceramide species.[1]

    • Mobile Phase: A binary gradient system is often employed. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic ceramide species.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of ceramides.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

    • Transitions: The MRM transitions are specific for each ceramide species and the internal standard. For ceramides, a characteristic product ion at m/z 264.3 is often monitored, which corresponds to the sphingosine (B13886) backbone.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of ceramides, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Ceramide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (Ceramide-d3 or C17-Ceramide) Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS/MS Buffer Drydown->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification Normalization->Quantification G Simplified Ceramide-Mediated Apoptosis Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to Ceramide Quantification: Unveiling the Performance of Ceramide 3-d3 in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, accurate and reliable quantification of ceramides (B1148491) is paramount. This guide provides an objective comparison of analytical methodologies for ceramide assays, with a focus on the pivotal role of deuterated internal standards like Ceramide 3-d3 in ensuring data integrity. We present supporting experimental data on linearity and recovery to empower informed decisions in your research endeavors.

Ceramides are a class of bioactive lipids implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Their quantification in biological matrices is crucial for understanding disease pathogenesis and for the development of novel therapeutics. The "gold standard" for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust LC-MS/MS-based quantification, as it corrects for variability during sample preparation and analysis.

This guide will delve into the critical performance metrics of linearity and recovery in ceramide assays, comparing the well-established LC-MS/MS methodology with an alternative immunoassay-based technique, the Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Data: Linearity and Recovery

The performance of an analytical method is defined by its ability to produce results that are both accurate and reproducible. Linearity and recovery are two key parameters used to validate a method's performance.

  • Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a given range. This is typically represented by the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear relationship.

  • Recovery assesses the accuracy of the method by measuring the amount of analyte detected after the entire analytical procedure, including extraction from the sample matrix. It is expressed as a percentage of the known amount of analyte initially added to the sample.

The following tables summarize linearity and recovery data for ceramide quantification using LC-MS/MS, often employing a deuterated internal standard, and compare it with the expected performance of ELISA-based methods.

Table 1: Linearity of Ceramide Quantification Methods

MethodAnalyte(s)Linear RangeR² ValueReference
LC-MS/MS Very Long-Chain Ceramides (C22:0, C24:0)0.02 - 16 µg/mLNot Specified[3][4]
LC-MS/MS Various Ceramide Species2.8 - 714 ngNot Specified[5]
LC-MS/MS Ceramide NP10 - 800 ng/mL> 0.994[6]
ELISA C4-CeramideNot SpecifiedGenerally High[7]

Table 2: Recovery in Ceramide Quantification Methods

MethodMatrixAnalyte(s)Recovery (%)Reference
LC-MS/MS Human PlasmaVery Long-Chain Ceramides (C22:0, C24:0)109 - 114%[3][4]
LC-MS/MS Human PlasmaVarious Ceramide Subspecies78 - 91%[5]
LC-MS/MS Rat LiverVarious Ceramide Subspecies70 - 99%[5]
LC-MS/MS Rat MuscleVarious Ceramide Subspecies71 - 95%[5]
LC-MS/MS Not SpecifiedCeramide NPWithin-run: 97.1 - 103.2%, Between-run: 99.0 - 104.9%[6]
ELISA Not SpecifiedC4-CeramideVariable, dependent on kit and matrix effects[7]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for ceramide quantification using LC-MS/MS with a deuterated internal standard and a general protocol for a competitive ELISA.

LC-MS/MS Method for Ceramide Quantification

This protocol is a composite based on established methods for the quantification of ceramides in biological samples, such as plasma.[1][4][5]

1. Sample Preparation & Lipid Extraction:

  • To a 50 µL plasma sample, add an internal standard solution containing a known concentration of this compound.

  • Perform protein precipitation by adding a solvent like isopropanol (B130326) or a mixture of isopropanol and chloroform.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a new tube.

2. Liquid Chromatography (LC) Separation:

  • Inject the extracted sample onto a reverse-phase C8 or C18 column.

  • Use a gradient elution with a mobile phase consisting of two or more solvents, such as water with formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol) with formic acid. This separates the different ceramide species based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Utilize electrospray ionization (ESI) in the positive ion mode to ionize the ceramide molecules.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular ion of the target ceramide and this compound) and a specific product ion (a characteristic fragment) for each. This highly specific detection minimizes interferences.

4. Quantification:

  • Generate a standard curve by analyzing a series of known concentrations of the target ceramide.

  • Determine the concentration of the endogenous ceramide in the sample by comparing the ratio of its peak area to the peak area of the this compound internal standard against the standard curve.

Competitive ELISA for Ceramide Quantification

This protocol describes the general principle of a competitive ELISA for ceramide quantification, as often found in commercially available kits.[7][8][9]

1. Plate Preparation:

  • A 96-well microplate is pre-coated with a known amount of ceramide.

2. Competitive Binding:

  • Add standards with known ceramide concentrations and the unknown samples to the wells.

  • Add a specific primary antibody that recognizes ceramide to all wells.

  • During incubation, the ceramide in the sample and the ceramide coated on the plate compete for binding to the limited amount of primary antibody.

3. Washing and Secondary Antibody Incubation:

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.

  • Incubate to allow the secondary antibody to bind to the captured primary antibody.

4. Substrate Addition and Detection:

  • Wash the plate again to remove any unbound secondary antibody.

  • Add a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).

  • The intensity of the signal is inversely proportional to the concentration of ceramide in the sample.

5. Quantification:

  • Measure the signal using a microplate reader.

  • Generate a standard curve by plotting the signal of the standards against their known concentrations.

  • Determine the concentration of ceramide in the samples by interpolating their signal on the standard curve.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and the relationship between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_elisa Competitive ELISA Workflow sample_prep Sample Preparation (Protein Precipitation & Lipid Extraction) lc_sep LC Separation (C18 Column) sample_prep->lc_sep Inject Extract ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect Elution quant Quantification (Internal Standard Method) ms_detect->quant Peak Area Ratio plate_prep Plate Coating (Ceramide Antigen) comp_bind Competitive Binding (Sample/Standard + Antibody) plate_prep->comp_bind wash_secondary Washing & Secondary Ab (HRP Conjugate) comp_bind->wash_secondary detect Substrate & Detection (Colorimetric) wash_secondary->detect quant_elisa Quantification (Standard Curve) detect->quant_elisa method_comparison cluster_params Performance Parameters title Comparison of Ceramide Quantification Methods lcmsms LC-MS/MS specificity Specificity lcmsms->specificity High sensitivity Sensitivity lcmsms->sensitivity High (pg/mL to low ng/mL) throughput Throughput lcmsms->throughput Lower matrix_effects Matrix Effects lcmsms->matrix_effects Lower (Corrected by Internal Standard) cost Cost & Complexity lcmsms->cost High elisa ELISA elisa->specificity Lower (Potential Cross-Reactivity) elisa->sensitivity Variable (pg/mL to ng/mL) elisa->throughput Higher elisa->matrix_effects Higher Potential elisa->cost Lower

References

A Researcher's Guide to Limit of Detection and Quantification in Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of ceramides (B1148491)—a class of lipid molecules integral to cellular signaling pathways—is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) in ceramide analysis, supported by experimental data and detailed protocols. Understanding these limits is crucial for ensuring the reliability and validity of experimental results, particularly when dealing with low-abundance ceramide species.

The Critical Role of LOD and LOQ in Ceramide Analysis

The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The limit of quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[1] In ceramide analysis, establishing these parameters is vital for several reasons:

  • Data Reliability: Accurate LOD and LOQ values ensure that reported measurements are statistically significant and not just random fluctuations in the baseline.

  • Method Comparison: They provide a standardized metric to compare the performance of different analytical techniques and laboratories.

  • Biological Relevance: In many cellular processes, ceramides act as signaling molecules at very low concentrations. A sensitive method with low LOD and LOQ is therefore essential to detect subtle but biologically significant changes.[2]

Comparison of Analytical Techniques for Ceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[2][3] Other methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and enzyme-linked immunosorbent assay (ELISA), are also employed, each with its own advantages and limitations.[3][4]

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for various ceramide species using different analytical platforms. This data highlights the superior sensitivity of LC-MS/MS-based methods.

Analytical MethodCeramide SpeciesLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-ESI-MS/MSVarious5–50 pg/mL5–50 pg/mL[4]
LC-ESI-MS/MSVarious-0.01–0.50 ng/mL[5]
LC-APCI-MSSynthetic CERsSee Table 2 in sourceSee Table 2 in source[6]
LC-MS/MSCer(d18:1/16:0)-2.3 ng/mL[7]
LC-MS/MSCer(d18:1/18:0)-2.3 ng/mL[7]
LC-MS/MSCer(d18:1/24:0)-1.4 ng/mL[7]
LC-MS/MSCer(d18:1/24:1)-1.4 ng/mL[7]
HPLC-UVGeneral> 5 µg> 10 µg[8]
ELISAC4-ceramide--[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for sample preparation and the determination of LOD and LOQ for ceramide analysis using LC-MS/MS.

Sample Preparation from Biological Matrices
  • Lipid Extraction: A common method for extracting lipids from tissues or plasma is the Bligh and Dyer method.[4] For plasma samples, an additional step of isolating sphingolipids using silica (B1680970) gel column chromatography can improve sensitivity.[4]

  • Internal Standards: Spike all samples with known amounts of non-physiological odd-chain ceramide internal standards (e.g., C17 and C25 ceramide) to correct for extraction inefficiency and matrix effects.[4]

  • Sample Reconstitution: After extraction, dry the lipid extracts under a stream of nitrogen and reconstitute them in an appropriate solvent for LC-MS/MS analysis, such as a mixture of chloroform (B151607) and methanol.[9]

Determination of LOD and LOQ

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is commonly defined as the concentration that yields a S/N of 3, while the LOQ is defined by a S/N of 10.[6][10]

  • Standard Curve Preparation: Prepare a series of calibration standards by making serial dilutions of a stock solution of the ceramide standards of interest. The concentration range should cover the expected concentrations in the biological samples.[11]

  • LC-MS/MS Analysis: Inject the calibration standards into the LC-MS/MS system. The ceramides are separated by reverse-phase HPLC and detected by tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for high specificity.[3][4]

  • Data Analysis:

    • Plot the peak area of each ceramide against its concentration to generate a standard curve.

    • Determine the noise level from a blank injection or a region of the chromatogram where no analyte is present.

    • Calculate the S/N for the lowest concentration standards.

    • The LOD is the concentration at which the S/N is approximately 3.

    • The LOQ is the lowest point on the calibration curve that can be determined with acceptable precision and accuracy, typically with a S/N of 10.[4][6]

Visualizing Key Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination start Start: Biological Sample / Ceramide Standards extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction serial_dilution Prepare Serial Dilutions of Standards start->serial_dilution add_is Add Internal Standards (e.g., C17, C25 Ceramide) extraction->add_is reconstitution Dry & Reconstitute Extract add_is->reconstitution injection Inject Samples & Standards into LC-MS/MS reconstitution->injection serial_dilution->injection separation Chromatographic Separation (Reverse-Phase HPLC) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration std_curve Generate Standard Curve peak_integration->std_curve noise_determination Determine Baseline Noise peak_integration->noise_determination sn_calculation Calculate Signal-to-Noise Ratio (S/N) std_curve->sn_calculation noise_determination->sn_calculation lod_loq_determination Determine LOD (S/N=3) & LOQ (S/N=10) sn_calculation->lod_loq_determination Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_breakdown Catabolism & Signaling cluster_salvage Salvage & Complex Sphingolipids serine_palmitoyl Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine_palmitoyl->ketosphinganine SPT dihydroceramide Dihydroceramide ketosphinganine->dihydroceramide KSR ceramide Ceramide dihydroceramide->ceramide DES sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingomyelin Sphingomyelin ceramide->sphingomyelin SMS glucosylceramide Glucosylceramide ceramide->glucosylceramide GCS apoptosis apoptosis ceramide->apoptosis Apoptosis, Cell Cycle Arrest s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK proliferation proliferation s1p->proliferation Proliferation, Survival sphingomyelin->ceramide SMase complex_sl Complex Sphingolipids glucosylceramide->complex_sl complex_sl->ceramide Breakdown

References

A Researcher's Guide to Ceramide Quantification: A Cross-Validation of Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a complex class of sphingolipids, are central to cellular signaling, governing processes from apoptosis to inflammation.[1][2] Their dysregulation is implicated in a wide array of pathologies, including cancer, diabetes, and neurodegenerative disorders, making their accurate quantification critical for both basic research and clinical diagnostics.[1][3] However, the structural diversity and typically low abundance of ceramides in complex biological matrices present significant analytical challenges.[1]

This guide provides an objective comparison of the leading analytical platforms for ceramide quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Platforms

The primary methods for quantifying ceramides include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely considered the gold standard, LC-MS/MS offers unparalleled sensitivity and specificity.[4] This technique separates individual ceramide species chromatographically before detecting and quantifying them based on their mass-to-charge ratio, allowing for the precise identification of numerous ceramide isoforms in a single run.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC systems, often coupled with Ultraviolet (UV) or fluorescence detectors, provide good resolution for separating ceramides from other lipids.[1] While widely available, HPLC generally lacks the sensitivity of mass spectrometry, especially for low-abundance species.[1] Derivatization with a fluorescent tag is often required to enhance sensitivity.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits utilize antibodies to specifically bind to ceramides in a competitive assay format.[7] This method is well-suited for high-throughput screening of large sample numbers and is relatively easy to implement.[1] However, it typically measures total ceramide or a specific subset and cannot resolve individual molecular species with the precision of MS-based methods.[8][9]

Quantitative Performance Comparison

The selection of an analytical platform often depends on a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes key performance metrics for the leading ceramide quantification platforms.

ParameterLC-MS/MSHPLC with Fluorescence DetectionELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by fluorescence detection of tagged molecules.Antibody-based competitive immunoassay.
Specificity Very High (Resolves individual molecular species).[1]Moderate to High (Can separate species, but may have co-elution).[5]Low to Moderate (Often measures total ceramide or is specific to a single species).[8][9]
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL range).[8][10]High (Picomole level).[5]Moderate.
Linear Dynamic Range Wide (e.g., 0.02–4 µg/mL for Cer(22:0)).[10]Narrower than LC-MS/MS.Typically narrow.[9]
Sample Throughput Moderate to High (Run times typically 5-20 min per sample).[10][11]Moderate.High (Ideal for screening large numbers of samples).[1]
Inter-assay CV (%) < 15%.[12]< 14%.[12]Varies by kit.
Intra-assay CV (%) < 4%.[12]< 4%.[12]Varies by kit, typically <10%.
Recovery (%) 70-114%.[8][10]87-113%.[12]Not typically reported.
Key Advantage "Gold standard" for specificity and sensitivity, enabling comprehensive profiling.[4]Widely available instrumentation; good resolution.[1]Ease of use, high throughput, and cost-effective for large sample sets.[1]
Key Limitation High instrument cost; potential for ion suppression.[1]Requires derivatization; lower sensitivity than MS.[1]Inability to resolve different ceramide species; potential for cross-reactivity.[9]

Mandatory Visualizations

Ceramide Metabolism Pathways

Ceramides are synthesized and catabolized through several interconnected pathways, which are crucial for maintaining cellular homeostasis. The three primary routes are the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[2][13]

Ceramide Metabolism Pathways cluster_denovo De Novo Synthesis (ER) cluster_hydrolysis Sphingomyelin Hydrolysis (Membrane) cluster_salvage Salvage Pathway (Lysosome/Endosome) Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine Dihydroceramide Dihydroceramide Palmitoyl-CoA + Serine->Dihydroceramide SPT, CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine (B13886) Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Ceramide GCase, etc. Sphingosine->Ceramide CerS De Novo Synthesis (ER) De Novo Synthesis (ER) Sphingomyelin Hydrolysis (Membrane) Sphingomyelin Hydrolysis (Membrane) Salvage Pathway (Lysosome/Endosome) Salvage Pathway (Lysosome/Endosome)

Caption: Key metabolic pathways regulating cellular ceramide levels.

Experimental Workflow: LC-MS/MS

The LC-MS/MS workflow involves several critical steps, from initial sample preparation to final data analysis, to ensure accurate quantification.

LC-MS_MS_Workflow Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Drydown Dry & Reconstitute Extraction->Drydown IS->Extraction LC LC Separation (e.g., C18 Column) Drydown->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Peak Integration) MS->Data Quant Quantification (vs. Standard Curve) Data->Quant

Caption: Standard experimental workflow for ceramide analysis by LC-MS/MS.

Experimental Workflow: ELISA

The competitive ELISA workflow is a streamlined process suitable for high-throughput analysis.

ELISA_Workflow Sample Sample/Standard Addition to Pre-coated Plate Antibody Add Biotinylated Detection Antibody Sample->Antibody Incubate1 Incubate & Wash Antibody->Incubate1 HRP Add HRP-Streptavidin Incubate1->HRP Incubate2 Incubate & Wash HRP->Incubate2 Substrate Add TMB Substrate (Color Development) Incubate2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450nm) Stop->Read

Caption: General workflow for a competitive ceramide ELISA kit.

Detailed Experimental Protocols

LC-MS/MS Protocol for Plasma Ceramide Quantification

This protocol is a representative method synthesized from validated high-throughput assays.[8][10]

a. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add an internal standard solution (e.g., a mix of non-physiological odd-chain ceramides like C17:0-Cer).[8]

  • Perform a liquid-liquid extraction using a method such as the Bligh and Dyer procedure with chloroform/methanol/water.[8] For higher throughput, protein precipitation with a solvent like isopropanol (B130326) can be used.[11]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a small, known volume of a suitable solvent (e.g., methanol/isopropanol) for injection.[4]

b. Chromatographic Separation (LC):

  • Column: A reverse-phase C18 or C8 column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[4][8][11]

  • Mobile Phase A: Water with 0.1-0.2% formic acid and 10 mM ammonium (B1175870) formate.[8][14]

  • Mobile Phase B: A mixture like acetonitrile/isopropanol (e.g., 9:1 v/v) with 0.1-0.2% formic acid and 10 mM ammonium formate.[8][14]

  • Flow Rate: Typically 0.3-0.4 mL/min.[14]

  • Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and ramping up to elute the hydrophobic ceramides. A total run time is often between 5 and 21 minutes.[8][10]

c. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typical for ceramides.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated ceramide molecule) and a specific product ion (a characteristic fragment, often m/z 264.3, corresponding to the sphingosine backbone).[10][15]

  • Quantification: The concentration of each ceramide species is determined by comparing the integrated peak area of the endogenous ceramide to that of its corresponding internal standard and referencing a standard curve generated with known concentrations.[4]

ELISA Protocol for Total Ceramide Quantification

This protocol is based on the general procedure for commercially available competitive ELISA kits.[7][16][17]

a. Principle: This assay is based on the competitive binding principle. Ceramide in the sample competes with a fixed amount of ceramide pre-coated on the microplate wells for binding sites on a biotinylated detection antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of ceramide in the sample.[7][17]

b. Assay Procedure:

  • Prepare standards and samples. Samples (e.g., serum, plasma, tissue homogenates) may require dilution in the provided sample dilution buffer.[3][16]

  • Add 50 µL of standard or sample to the appropriate wells of the ceramide pre-coated 96-well plate.[16]

  • Immediately add 50 µL of Biotinylated Anti-Ceramide Antibody working solution to each well.[16]

  • Cover the plate and incubate, typically for 45-60 minutes at 37°C.[16]

  • Wash the plate multiple times (e.g., 3-5 times) with the provided Wash Buffer to remove unbound reagents.

  • Add 100 µL of HRP-Streptavidin conjugate to each well.

  • Cover and incubate for approximately 30 minutes at 37°C.

  • Wash the plate again as described in step 5.

  • Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C, allowing a blue color to develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[7]

  • Calculate the ceramide concentration by comparing the OD of the samples to the standard curve.

Conclusion and Recommendations

The choice of analytical platform for ceramide quantification is dictated by the specific research question.

  • For comprehensive, discovery-based lipidomics and studies requiring the precise identification and quantification of individual ceramide species, LC-MS/MS is the unequivocal method of choice .[1] Its high sensitivity and specificity are essential for elucidating the nuanced roles of different ceramides in biological pathways.

  • For large-scale clinical or epidemiological studies where high throughput is paramount and the goal is to measure total ceramide levels or a specific, validated ceramide marker, ELISA offers a practical and cost-effective solution .[1]

  • HPLC with fluorescence detection can be a viable alternative to LC-MS/MS in laboratories where mass spectrometry is not available, particularly when good chromatographic separation is sufficient and the absolute highest sensitivity is not required.[1]

Ultimately, cross-validation between these platforms can provide a more robust understanding of ceramide biology. For instance, an initial screening with a high-throughput ELISA could identify samples of interest that are then subjected to detailed profiling by LC-MS/MS for in-depth mechanistic studies.

References

A Researcher's Guide to Deuterated Ceramide Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is crucial for advancing our understanding of their role in various physiological and pathological processes. Deuterated ceramides have emerged as indispensable internal standards for mass spectrometry-based lipidomics. This guide provides an objective comparison of commercially available deuterated ceramide standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standards for your research needs.

Performance Comparison of Deuterated Ceramide Standards

The selection of a deuterated ceramide standard is critical for the accuracy and reproducibility of quantitative lipidomics studies. Key performance indicators include chemical and isotopic purity, stability, and the availability of a range of ceramide species. While direct comparative studies are limited, information from leading suppliers provides a basis for evaluation.

ProductSupplierAvailable SpeciesPurity/Isotopic EnrichmentFormatKey Features
Deuterated Ceramide LIPIDOMIX® Mass Spec Standard (330713X) Avanti Polar Lipids (via Sigma-Aldrich)Mixture of: C16 Ceramide-d7 (d18:1-d7/16:0), C18 Ceramide-d7 (d18:1-d7/18:0), C24 Ceramide-d7 (d18:1-d7/24:0), C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))Concentrations are verified for use as a quantitative standard.[1]Solution in 1:1 Dichloromethane:Methanol[1]Ready-to-use mixture of four clinically relevant ceramides. Concentrations are provided in µM.[1] Widely cited in literature.[2][3]
C16 Ceramide-d7 (d18:1-d7/16:0) Cayman ChemicalIndividual Standard≥99% deuterated forms (d1-d7)[4]Solid[4]High isotopic purity specified.
C18 Ceramide-d3 (d18:1/18:0-d3) Cayman ChemicalIndividual Standard≥99% deuterated forms (d1-d3); ≤1% d0[5]Solid[5]High isotopic purity with a low percentage of the non-deuterated form.
C24 Ceramide-d7 (d18:1-d7/24:0) Cayman ChemicalIndividual Standard≥99% deuterated forms (d1-d7)[6]Solid[6]High isotopic purity specified.
Deuterated Ceramide Standards Matreya LLCVarious individual standards including N-Octadecanoyl-D3-ceramide trihexoside[7]Purity: 98+% by TLC[7]SolidOffers a wide selection of ceramides, including complex and custom preparations.[7][8]

Note: The isotopic enrichment and purity are critical parameters. For deuterated compounds, purity refers to the absence of chemical contaminants, while isotopic enrichment refers to the percentage of molecules that contain the deuterium (B1214612) atoms at the specified positions.[9] It is practically impossible to achieve 100% isotopic purity, resulting in the presence of isotopologues (molecules with fewer than the desired number of deuterium atoms).[9] Researchers should always refer to the certificate of analysis for batch-specific information.

Experimental Protocols

The following is a representative protocol for the quantification of ceramides in human plasma using deuterated internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on methodologies described in the literature.[10][11][12][13]

I. Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform (B151607), isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium (B1175870) formate.

  • Deuterated Ceramide Internal Standard Mixture: (e.g., Avanti Polar Lipids Deuterated Ceramide LIPIDOMIX®)

  • Biological Matrix: Human plasma

II. Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To 50 µL of plasma, add a known amount of the deuterated ceramide internal standard mixture.

  • Protein Precipitation and Extraction: Add 1 mL of a cold (-20°C) mixture of chloroform:methanol (1:2, v/v). Vortex thoroughly for 1 minute.

  • Phase Separation: Add 300 µL of chloroform and 450 µL of water. Vortex again and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic layer containing the lipids.

  • Dry Down: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 mobile phase A:mobile phase B).

III. LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each endogenous ceramide and its corresponding deuterated internal standard. For example:

      • Cer(d18:1/16:0): m/z 538.5 → 264.4

      • Cer(d18:1/16:0)-d7: m/z 545.5 → 271.4

IV. Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

  • Calculate Ratios: Determine the ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of a series of known concentrations of non-deuterated ceramide standards spiked with a constant amount of the deuterated internal standard mixture versus concentration.

  • Quantification: Determine the concentration of ceramides in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Ceramide's Role and Experimental Design

To better understand the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.

Ceramide_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Stress_Stimuli TNF-α, FasL, Chemotherapy Receptor TNF Receptor, Fas Receptor Stress_Stimuli->Receptor binds SMase Sphingomyelinase (SMase) Receptor->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase hydrolyzes to Downstream_Effectors Protein Phosphatases (PP1, PP2A) Caspases Kinases (e.g., JNK) Ceramide->Downstream_Effectors activates Cellular_Response Apoptosis Cell Cycle Arrest Inflammation Downstream_Effectors->Cellular_Response leads to

Caption: Simplified Ceramide Signaling Pathway.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Standard_Spiking 2. Spiking with Deuterated Ceramide Internal Standard Sample_Collection->Standard_Spiking Lipid_Extraction 3. Protein Precipitation and Liquid-Liquid Extraction Standard_Spiking->Lipid_Extraction Solvent_Evaporation 4. Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution 5. Reconstitution in LC Mobile Phase Solvent_Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS Workflow for Ceramide Quantification.

References

Bridging the Gap: A Comparative Guide to the Harmonization of Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the fields of lipidomics, drug development, and clinical diagnostics is the harmonization of ceramide quantification across different laboratories. Inconsistent methodologies can lead to significant variability in results, hindering the validation of ceramides (B1148491) as reliable biomarkers and therapeutic targets. This guide provides a comprehensive comparison of analytical strategies, supported by experimental data from key inter-laboratory studies, to aid researchers in establishing standardized and reproducible ceramide quantification.

Ceramides are bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, inflammation, and insulin (B600854) signaling.[1] Their dysregulation has been implicated in numerous diseases, making their accurate measurement essential for both basic research and clinical applications. This guide focuses on the prevalent liquid chromatography-mass spectrometry (LC-MS/MS) based methods and highlights the key factors influencing inter-laboratory concordance.

The Ceramide Ring Trial: A Landmark in Standardization

A significant step towards harmonization was the Ceramide Ring Trial, an international, multi-center study involving 34 laboratories from 19 countries.[2][3][4] This trial aimed to assess the variability in the quantification of four clinically relevant ceramide species in human plasma standard reference materials (SRMs).[5][6] The study's findings underscore the importance of standardized protocols and appropriate calibration strategies.

Comparison of Quantitative Performance

The following tables summarize the key quantitative data from the Ceramide Ring Trial, comparing results obtained using a standardized operating procedure (SOP) versus the laboratories' own methods ("OTHER"), as well as single-point versus multi-point calibration techniques.[2][7]

Table 1: Inter-Laboratory Variation (CV%) for Ceramide Quantification in NIST SRM 1950 [2]

Ceramide SpeciesInter-Lab CV% (SOP, Multi-point)Inter-Lab CV% (OTHER, Multi-point)Inter-Lab CV% (SOP, Single-point)Inter-Lab CV% (OTHER, Single-point)
Cer(d18:1/16:0)13.8%11.5%9.2%10.3%
Cer(d18:1/18:0)11.6%10.8%9.8%11.5%
Cer(d18:1/24:0)10.1%11.2%11.4%12.8%
Cer(d18:1/24:1)8.5%10.5%14.9%12.1%

CV: Coefficient of Variation; NIST SRM 1950: National Institute of Standards and Technology Standard Reference Material 1950.

Table 2: Consensus Concentrations of Ceramides in NIST SRM 1950 (Multi-point Calibration) [2][6]

Ceramide SpeciesMean Concentration (µmol/L)Standard Error of the Mean (SEM)
Cer(d18:1/16:0)0.12060.0038
Cer(d18:1/18:0)0.04120.0012
Cer(d18:1/24:0)1.18980.0229
Cer(d18:1/24:1)0.42930.0064

The results from the ring trial demonstrate that while both the provided SOP and the various in-house methods could achieve good concordance, the use of authentic labeled standards for calibration was crucial in reducing data variability.[2][5] Specifically, using a structurally identical internal standard for each analyte significantly improved precision.[6]

Key Experimental Protocols for Ceramide Quantification

The following outlines a generalized, robust protocol for the quantification of ceramides in human plasma, based on methodologies employed in successful inter-laboratory studies.[2][8][9]

Sample Preparation: Lipid Extraction

A common and effective method for extracting ceramides from plasma is the Bligh and Dyer method.[8]

  • Internal Standards: Prior to extraction, spike plasma samples with a known amount of a deuterated internal standard cocktail containing analogs for each ceramide species being quantified (e.g., D7-Cer d18:1/16:0, D7-Cer d18:1/18:0, D7-Cer d18:1/24:0, and D7-Cer d18:1/24:1).[10]

  • Extraction:

    • To 10 µL of plasma, add the internal standard mix.

    • Add a solvent mixture of butanol/methanol (1:1, v/v) or chloroform/methanol (1:2, v/v).[8][10]

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the lipid extract.

Chromatographic Separation: LC

Reverse-phase liquid chromatography is typically used to separate the different ceramide species.

  • Column: A C8 or C18 column is commonly employed.[8]

  • Mobile Phases: A gradient elution using a binary solvent system, such as:

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic, long-chain ceramides.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

Detection and Quantification: MS/MS

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for ceramide quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each endogenous ceramide and its corresponding deuterated internal standard. For example:

    • Cer d18:1/16:0: m/z 538.5 → 264.3

    • D7-Cer d18:1/16:0: m/z 545.6 → 271.3[10]

  • Calibration: A multi-point calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators. A weighting factor of 1/x² is often applied to the regression.[2]

Visualizing Key Pathways and Workflows

To further clarify the biological context and analytical processes, the following diagrams illustrate the main ceramide signaling pathways and a generalized experimental workflow.

Ceramide_Signaling_Pathways cluster_synthesis Ceramide Synthesis cluster_breakdown Complex Sphingolipid Breakdown cluster_salvage Salvage Pathway cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide De_Novo_Ceramide Ceramide Dihydroceramide->De_Novo_Ceramide Ceramide_Hub Ceramide Sphingomyelin Sphingomyelin SMase_Ceramide Ceramide Sphingomyelin->SMase_Ceramide  + SMase Sphingomyelinase\n(SMase) Sphingomyelinase (SMase) Complex\nSphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex\nSphingolipids->Sphingosine Salvage_Ceramide Ceramide Sphingosine->Salvage_Ceramide PP1/PP2A Activation of Protein Phosphatases (PP1, PP2A) Ceramide_Hub->PP1/PP2A Inflammation Inflammation Ceramide_Hub->Inflammation Insulin_Resistance Insulin_Resistance Ceramide_Hub->Insulin_Resistance Apoptosis Apoptosis PP1/PP2A->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest PP1/PP2A->Cell_Cycle_Arrest

Caption: Major ceramide synthesis and signaling pathways.

Ceramide_Quantification_Workflow Plasma_Sample 1. Plasma Sample Collection Spiking 2. Spiking with Deuterated Internal Standards Plasma_Sample->Spiking Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction LC_Separation 4. Reverse-Phase LC Separation Extraction->LC_Separation MS_Detection 5. ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Integration, Calibration) MS_Detection->Data_Analysis Quantification 7. Absolute Quantification Data_Analysis->Quantification

Caption: Generalized workflow for ceramide quantification.

Conclusion

The harmonization of ceramide quantification is an achievable goal that hinges on the adoption of standardized methodologies, particularly concerning sample preparation and calibration strategies. The data from the Ceramide Ring Trial strongly advocates for the use of multi-point calibration with authentic, stable isotope-labeled internal standards for each ceramide analyte.[2][5] By adhering to detailed and validated protocols, such as the one outlined in this guide, laboratories can significantly reduce inter-laboratory variability, thereby enhancing the reliability of ceramide measurements in research and clinical settings. This will ultimately accelerate the translation of ceramide-based discoveries into tangible benefits for human health.

References

The Gold Standard for Ceramide Quantification: A Comparative Guide to Using Authentic Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of ceramides, the choice of an internal standard is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison between authentic isotopic standards and other analytical alternatives, supported by experimental data, to underscore the benefits of adopting the gold standard in ceramide quantification.

Ceramides, a class of bioactive sphingolipids, are pivotal signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of ceramide metabolism is linked to numerous pathologies, such as insulin (B600854) resistance, cardiovascular disease, and cancer. Consequently, the accurate and precise quantification of specific ceramide species is paramount for advancing our understanding of these diseases and for the development of novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical platform for ceramide analysis due to its high sensitivity and specificity. However, the inherent complexity of biological matrices can introduce significant analytical variability, including matrix effects and inconsistent recovery during sample preparation. The use of an appropriate internal standard is crucial to correct for these variations. While various types of internal standards exist, stable isotope-labeled (isotopic) internal standards are widely recognized as the superior choice for achieving the highest levels of accuracy and precision.

The Superiority of Authentic Isotopic Standards: A Head-to-Head Comparison

An authentic isotopic standard is a synthetic version of the analyte of interest (in this case, a specific ceramide) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This subtle mass modification allows the mass spectrometer to differentiate the standard from the endogenous analyte, while its physicochemical properties remain virtually identical. This near-perfect analogy is the cornerstone of its superior performance compared to other types of internal standards, such as structural analogs (compounds that are chemically similar but not isotopically labeled).

The primary advantages of using an authentic isotopic standard for ceramide quantification include:

  • Enhanced Accuracy and Precision: Isotopic standards co-elute with the target ceramide during chromatography and experience identical ionization suppression or enhancement in the mass spectrometer's ion source. This co-behavior allows for a highly accurate correction of analytical variability, leading to more precise and reliable quantification.

  • Mitigation of Matrix Effects: The "matrix effect" is a major challenge in bioanalysis, where co-eluting compounds from the biological sample can interfere with the ionization of the analyte, leading to inaccurate results. Because an isotopic standard has nearly identical properties to the analyte, it is affected by the matrix in the same way, effectively canceling out this interference when the analyte-to-standard ratio is calculated.

  • Correction for Sample Loss: Isotopic standards can be added at the very beginning of the sample preparation process. Any loss of the target ceramide during extraction, cleanup, and derivatization will be mirrored by a proportional loss of the isotopic standard, ensuring that the final calculated concentration remains accurate.

The following tables summarize quantitative data from published studies, showcasing the performance of LC-MS/MS methods for ceramide quantification utilizing authentic isotopic standards versus non-isotopic internal standards.

Table 1: Method Validation Parameters for Ceramide Quantification using Authentic Isotopic Standards

| Ceramide Species | Linearity (R²) | Intra-day Precision (

Safety Operating Guide

Proper Disposal of Ceramide 3-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including deuterated compounds like Ceramide 3-d3. This guide provides essential, immediate safety and logistical information for the appropriate disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of Ceramide 3.

ParameterInformation
Chemical Name N-stearoyl-D-erythro-sphingosine, Ceramide III
Hazard Classification May cause skin, eye, and respiratory irritation.[3][4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, and a lab coat.[5]
Storage Store in a tightly closed container in a cool, dry place.[4]
Spill Procedure For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6] For solutions, absorb with an inert material and place in a sealed container.[7]
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant or offer to a licensed disposal company.[1][3] Do not dispose of in regular trash or down the drain.[2][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations.[3] The following protocol provides a general guideline:

  • Consult Institutional Guidelines: Before proceeding with disposal, consult your institution's Environmental Health & Safety (EH&S) office.[2] They will provide specific protocols for chemical waste management.[8]

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[5]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and properly labeled hazardous waste container.[9][10] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[8]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[10] Do not mix with other incompatible waste streams.[11]

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for waste collection.[8]

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard pictograms.[8] Do not use abbreviations or chemical formulas.[8]

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[1]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's EH&S department or a licensed chemical waste disposal contractor.[8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Contaminated consumables) C->D E Liquid Waste (Solutions containing this compound) C->E F Place in Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup (Institutional EH&S) G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ceramide 3-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Ceramide 3-d3. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

While some sources indicate that Ceramide 3 is not classified as a hazardous substance, other safety data sheets (SDS) suggest potential health effects. Therefore, a cautious approach is mandatory. A specific SDS for Ceramide 3 identifies it as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3)[1].

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 34354-88-6[1]
Molecular Formula C₃₆H₇₀D₃NO₄-
Appearance Solid[2]
Storage Temperature -20°C[2][3]
GHS Hazard Class Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: Minimum requirement to protect against flying particles[5][6].

    • Chemical Splash Goggles: To be worn when there is a potential for splash from hazardous materials[5]. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended[4].

    • Face Shield: Must be used in conjunction with safety glasses or goggles when handling large volumes or when there is a significant splash hazard[5][6].

  • Hand Protection:

    • Disposable Nitrile Gloves: Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after contact with the chemical, followed by hand washing[6]. Double gloving may be necessary for added protection[6].

  • Body Protection:

    • Laboratory Coat: To protect skin and clothing from contamination[5][7].

    • Long Pants and Closed-Toe Shoes: Minimum attire for working in a laboratory where hazardous materials are present[5][6].

  • Respiratory Protection:

    • Fume Hood: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust[3].

    • Respirator: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[4].

II. Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, and appropriate solvents.

    • Verify that an appropriate spill kit is readily accessible.

  • Weighing and Aliquoting:

    • Don all required PPE as outlined above.

    • Carefully weigh the desired amount of powdered this compound on weighing paper within the fume hood to prevent dust dispersion.

    • Avoid creating dust during transfer.

  • Dissolving:

    • If preparing a solution, promptly dissolve the weighed this compound in a suitable inert, non-alcoholic solvent such as chloroform[3].

    • Use clean glassware and Teflon-lined stoppers to prevent contamination[3].

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, weighing paper, and empty vials, in a designated and clearly labeled hazardous waste container. The container should be sealed to prevent leakage[2][3].

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams[2].

  • Waste Labeling:

    • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage:

    • Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic until they are collected for disposal[2].

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[2].

    • Do not discharge this compound or its solutions down the drain or into the regular trash[4].

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve solid_waste Segregate Solid Waste weigh->solid_waste liquid_waste Segregate Liquid Waste dissolve->liquid_waste decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate spill Manage Spills Appropriately dispose Dispose of as Hazardous Waste solid_waste->dispose liquid_waste->dispose remove_ppe Remove PPE decontaminate->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.